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  • Product: 1,2-bis(phenoxymethyl)benzene
  • CAS: 10403-74-4

Core Science & Biosynthesis

Foundational

Introduction: The Architectural Utility of 1,2-Bis(phenoxymethyl)benzene

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(phenoxymethyl)benzene via Williamson Ether Synthesis 1,2-Bis(phenoxymethyl)benzene is a unique aromatic ether with a structure featuring a central o-xylene core fla...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(phenoxymethyl)benzene via Williamson Ether Synthesis

1,2-Bis(phenoxymethyl)benzene is a unique aromatic ether with a structure featuring a central o-xylene core flanked by two phenoxy groups.[1] This arrangement provides a specific steric and electronic profile, making it a valuable building block in supramolecular chemistry, ligand design for catalysis, and as a monomer for specialty polymers. Its synthesis is a prime example of a classic yet powerful reaction in organic chemistry: the Williamson ether synthesis.

This guide provides a comprehensive, field-proven protocol for the synthesis of 1,2-bis(phenoxymethyl)benzene. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen reagents and conditions, address critical safety considerations, and offer insights to ensure a successful and reproducible outcome. The procedure detailed herein is a robust application of the Williamson ether synthesis, a bimolecular nucleophilic substitution (S­N2) reaction that remains one of the most reliable methods for preparing ethers.[2]

Reaction Principle: A Strategic Application of the Williamson Ether Synthesis

The synthesis of 1,2-bis(phenoxymethyl)benzene is achieved by the reaction between sodium phenoxide and 1,2-bis(bromomethyl)benzene. This is a classic S­N2 pathway where the phenoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbons of 1,2-bis(bromomethyl)benzene and displacing the bromide leaving groups.[3]

Reaction Scheme:

Causality Behind Reactant Selection:

  • Nucleophile Choice: Phenol is a weak acid. To transform it into a potent nucleophile, it must be deprotonated by a strong base to form the phenoxide anion.[2] Using a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the phenol, driving the formation of the active nucleophile. The only byproduct is hydrogen gas, which is easily removed from the reaction system.

  • Electrophile Choice: 1,2-Bis(bromomethyl)benzene is an excellent electrophile for this S­N2 reaction.[4] The carbon-bromine bonds are polarized, making the benzylic carbons susceptible to nucleophilic attack. Furthermore, as a primary benzylic halide, it is highly reactive towards S­N2 reactions and is not prone to the competing E2 elimination side-reactions that can plague syntheses using secondary or tertiary halides.[2][3]

PART 1: CORE DIRECTIVE - Hazard Analysis & Mitigation

Trustworthiness through Safety: Before commencing any experimental work, a thorough understanding and mitigation of the associated hazards are paramount. The primary chemical of concern in this synthesis is the electrophile, 1,2-bis(bromomethyl)benzene .

  • Severe Corrosive Hazard: It is classified as causing severe skin burns and eye damage.[5][6][7] Accidental contact can lead to serious and permanent injury.

  • Toxicity: The compound is harmful if swallowed and can be fatal if inhaled in dust form.[5][7]

  • Lachrymator: Like many benzylic halides, it is a lachrymator, meaning its vapors can cause severe eye irritation and tearing.

Mandatory Safety Protocols:

  • Engineering Controls: All manipulations involving 1,2-bis(bromomethyl)benzene and sodium hydride must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required when handling the solid or solutions of 1,2-bis(bromomethyl)benzene.[5][7]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile gloves, double-gloved).[5]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[5]

  • Reagent Handling:

    • Sodium Hydride (NaH): This is a water-reactive, flammable solid. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture. Any quenching of NaH must be done slowly and carefully with a suitable solvent like isopropanol before introducing water.

    • 1,2-Bis(bromomethyl)benzene: Weigh and handle this reagent exclusively in the fume hood.[6] Avoid creating dust.[5] Prepare solutions within the fume hood.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Experimental Protocol

This protocol is designed as a self-validating system, where the rationale behind each step ensures the desired chemical transformation is favored and side reactions are minimized.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Phenol108-95-294.112.00 g (21.2 mmol)Crystal, ≥99% purity
Sodium Hydride (NaH)7646-69-724.001.02 g (25.5 mmol, 60% disp. in oil)Handle under inert atmosphere
1,2-Bis(bromomethyl)benzene91-13-4263.962.64 g (10.0 mmol)Corrosive and toxic solid[5][7]
Anhydrous Dimethylformamide (DMF)68-12-273.0970 mLAprotic polar solvent, crucial for SN2[8]
Diethyl Ether60-29-774.12~200 mLFor extraction
Deionized Water7732-18-518.02~300 mLFor work-up
Saturated NaCl Solution (Brine)7647-14-558.44~50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gFor drying organic layer
Ethanol64-17-546.07As neededFor recrystallization
Step-by-Step Methodology

Step 1: Formation of the Nucleophile (Sodium Phenoxide)

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.02 g of 60% dispersion, 25.5 mmol).

  • Suspend the NaH in 30 mL of anhydrous DMF under a positive pressure of nitrogen.

  • In a separate flask, dissolve phenol (2.00 g, 21.2 mmol) in 20 mL of anhydrous DMF.

  • Using a syringe, add the phenol solution dropwise to the stirring NaH suspension over 15 minutes. Causality: This slow addition safely controls the evolution of hydrogen gas. Anhydrous DMF is the solvent of choice because it is polar aprotic; it solvates the sodium cation, creating a highly reactive "naked" phenoxide anion, which is ideal for the S­N2 reaction.[2]

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The cessation of gas evolution is a visual indicator of reaction completion.

Step 2: The Double S­N2 Alkylation

  • In a separate beaker, dissolve 1,2-bis(bromomethyl)benzene (2.64 g, 10.0 mmol) in 20 mL of anhydrous DMF. Note: Perform this step in a fume hood wearing full PPE.[5][7]

  • Add this solution dropwise via syringe to the stirring sodium phenoxide solution over 20 minutes.

  • Once the addition is complete, allow the reaction to stir at room temperature for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

  • Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water. This will precipitate the crude product and dissolve inorganic salts like NaBr.

  • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers. Wash the combined organic extract with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL). Causality: The water wash removes residual DMF and inorganic salts. The brine wash removes the bulk of the remaining water from the organic layer before the final drying step.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification and Characterization

  • The resulting crude solid can be purified by recrystallization from ethanol to yield a white crystalline product.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm its structure and purity. The expected molecular weight is 290.36 g/mol .[1]

PART 3: VISUALIZATION & FORMATTING

Experimental Workflow Diagram

Synthesis_Workflow Reagents Reagents: - Phenol - Sodium Hydride - 1,2-Bis(bromomethyl)benzene - Anhydrous DMF Phenoxide Step 1: Nucleophile Formation (Phenol + NaH in DMF) Stir 1 hr @ RT Reagents->Phenoxide Deprotonation Alkylation Step 2: SN2 Reaction Add 1,2-Bis(bromomethyl)benzene Stir 12-16 hr @ RT Phenoxide->Alkylation Double Alkylation Workup Step 3: Work-up - Quench with H₂O - Extract with Diethyl Ether - Wash (H₂O, Brine) Alkylation->Workup Isolation Purification Step 4: Purification - Dry (MgSO₄) - Rotovap - Recrystallize from Ethanol Workup->Purification Crude Solid Product Final Product: 1,2-Bis(phenoxymethyl)benzene (Characterize: NMR, MP) Purification->Product Pure Solid

Caption: Workflow for the synthesis of 1,2-bis(phenoxymethyl)benzene.

References

  • Apollo Scientific. 1,2-Bis(bromomethyl)
  • Fisher Scientific.
  • TCI Chemicals. 1,4-Dibromo-2,5-bis(bromomethyl)
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Name Reactions in Organic Synthesis: Williamson Ether Synthesis. Cambridge University Press.
  • The Williamson Ether Synthesis Lab Protocol.
  • U.S. Environmental Protection Agency. Benzene, 1,2-bis(phenoxymethyl)- Substance Details.
  • LookChem. Cas 10403-79-9, 1,4-bis(phenoxymethyl)benzene.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • Chemistry LibreTexts. The Williamson Ether Synthesis.
  • ECHEMI. 1,2-Bis(phenoxymethyl)benzene SDS.
  • ResearchGate. Reaction of 1²⁻ with 1,2-bis(bromomethyl)benzene.
  • PubChem. o-Bis(bromomethyl)benzene.

Sources

Exploratory

1,2-bis(phenoxymethyl)benzene NMR spectroscopy analysis

An In-Depth Technical Guide to the NMR Spectroscopy Analysis of 1,2-bis(phenoxymethyl)benzene Introduction: The Structural Elucidation Challenge 1,2-bis(phenoxymethyl)benzene is a molecule of significant interest in mate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopy Analysis of 1,2-bis(phenoxymethyl)benzene

Introduction: The Structural Elucidation Challenge

1,2-bis(phenoxymethyl)benzene is a molecule of significant interest in materials science and coordination chemistry, often serving as a flexible ligand or a precursor for more complex architectures. Its structure, featuring a central o-disubstituted benzene ring linked to two phenoxy groups via methylene ether bridges, presents a classic challenge for structural verification. While seemingly straightforward, a complete and unambiguous assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra requires a multi-faceted approach, leveraging one-dimensional and two-dimensional techniques. This guide provides a comprehensive walkthrough of the NMR analysis, grounded in the principles of chemical shifts, spin-spin coupling, and through-bond correlation experiments. We will not merely present data but explain the causal relationships that govern the spectral appearance, providing a robust framework for researchers in drug development and materials science.

Pillar 1: Foundational Analysis with ¹H and ¹³C NMR Spectroscopy

The first step in any structural elucidation is the acquisition and interpretation of standard 1D NMR spectra. The inherent symmetry of 1,2-bis(phenoxymethyl)benzene is the key to understanding its foundational spectra. The molecule possesses a C₂ axis of symmetry, rendering the two phenoxymethyl arms chemically equivalent. This significantly simplifies the number of expected signals.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides the initial map of the molecule's hydrogen environments. Protons adjacent to electronegative atoms like oxygen are deshielded and appear at a higher chemical shift (downfield).[1][2][3] The aromatic protons are influenced by the ring current effect, which also shifts them downfield, typically in the 6.8-8.0 ppm range.[4][5]

Expected ¹H Signals:

  • Methylene Protons (-O-CH₂-Ar): These protons are adjacent to an ether oxygen and a benzene ring. This environment causes significant deshielding. As there are no adjacent non-equivalent protons, this signal is expected to be a sharp singlet, integrating to 4H. Its chemical shift is anticipated in the range of 4.5-5.5 ppm.

  • Central Benzene Ring Protons: Due to the molecule's symmetry, the four protons on the central ring form an AA'BB' spin system. This results in a complex, pseudo-symmetrical multiplet, integrating to 4H.

  • Terminal Phenyl Ring Protons: The two terminal phenyl groups are equivalent. Each ring has three distinct proton environments:

    • Ortho-protons (2H): These will appear as a doublet of doublets, coupled to both the meta and para protons.

    • Meta-protons (2H): These will appear as a triplet of doublets (or a complex multiplet), coupled to the ortho and para protons.

    • Para-proton (1H): This will appear as a triplet, coupled to the two meta protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Ether-linked carbons are typically found in the 50-80 ppm range, while aromatic carbons appear between 110-160 ppm.[2][3][4][6] The symmetry of 1,2-bis(phenoxymethyl)benzene again reduces the number of expected signals from the total of 20 carbons to a more manageable number.

Expected ¹³C Signals:

  • Methylene Carbon (-O-CH₂-Ar): A single signal is expected in the 65-75 ppm region due to the strong deshielding effect of the adjacent oxygen atom.[6]

  • Central Benzene Ring Carbons: Symmetry dictates three distinct signals for the six carbons:

    • One signal for the two quaternary (substituted) carbons.

    • Two signals for the four methine (proton-bearing) carbons.

  • Terminal Phenyl Ring Carbons: Four distinct signals are expected for each of the two equivalent rings:

    • One signal for the quaternary ipso-carbon (C-O), which will be significantly downfield due to the direct attachment to oxygen.

    • Three signals for the remaining methine carbons (ortho, meta, and para).

Pillar 2: Advanced 2D NMR for Unambiguous Assignments

While 1D NMR provides a foundational sketch, 2D NMR techniques are essential for confirming connectivity and providing a self-validating, trustworthy structural assignment. These experiments correlate signals based on through-bond coupling, leaving no ambiguity.

Experimental Workflow: A Validating System

The logical flow of experimentation ensures that each step builds upon the last, creating a self-validating system for structural proof.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation cluster_analysis Structural Confirmation prep Dissolve sample in deuterated solvent (e.g., CDCl3) H1 ¹H NMR (Proton Environments) prep->H1 C13 ¹³C NMR (Carbon Environments) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC assign Assign all signals HMBC->assign confirm Confirm Molecular Structure assign->confirm

Caption: Logical workflow for the complete NMR analysis of 1,2-bis(phenoxymethyl)benzene.

¹H-¹H COSY: Tracing Proton Networks

Correlation SpectroscopY (COSY) is the definitive tool for identifying which protons are spin-coupled to each other, typically over two or three bonds.[7][8]

  • Causality: A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are mutually coupled. This allows for the confident assignment of adjacent protons in the aromatic rings.

  • Expected Correlations:

    • A cross-peak will appear between the two non-equivalent proton signals of the central benzene ring.

    • On the terminal phenyl rings, the ortho-protons will show correlations to the meta-protons, and the meta-protons will correlate with the para-proton.

    • The methylene singlet at ~5.2 ppm will show no cross-peaks, confirming its isolation from other proton networks.

¹H-¹³C HSQC: Linking Protons to Carbons

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps protons to the carbons they are directly attached to (¹JCH coupling).[7][9]

  • Causality: Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This is the most reliable way to assign the signals of protonated carbons.

  • Expected Correlations:

    • The methylene proton singlet will correlate to the methylene carbon signal (~70 ppm).

    • Each aromatic proton signal will correlate to a single carbon signal in the aromatic region (110-140 ppm).

    • Quaternary carbons will be absent from the HSQC spectrum, which helps in their initial identification.

¹H-¹³C HMBC: Assembling the Full Puzzle

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for elucidating the complete molecular structure. It reveals correlations between protons and carbons over multiple bonds (²JCH and ³JCH).[7][9] This allows us to connect the different fragments of the molecule, especially through quaternary carbons.

  • Causality: An HMBC cross-peak indicates a 2- or 3-bond coupling between a proton and a carbon. These long-range correlations are the key to establishing the connectivity between the central ring, the methylene bridges, and the terminal phenoxy groups.

The methylene protons are the most informative reporters in the HMBC spectrum:

G cluster_central Central Ring cluster_bridge Methylene Bridge cluster_terminal Terminal Phenyl Ring Cq_central Cq (substituted) CH_central CH (ortho) CH2 CH₂ Protons CH2->Cq_central ³J CH2->CH_central ²J Cq_terminal Cq (ipso) CH2->Cq_terminal ³J CH_terminal CH (ortho) CH2->CH_terminal ⁴J (weaker)

Caption: Key long-range HMBC correlations from the methylene protons.

  • Key HMBC Correlations from Methylene Protons:

    • ³J Correlation to the substituted quaternary carbon of the central benzene ring.

    • ²J Correlation to the protonated ortho-carbon of the central benzene ring.

    • ³J Correlation to the ipso-quaternary carbon of the terminal phenyl ring. These three correlations definitively prove the C(Ar)-CH₂-O-C(Ar) connectivity and are the cornerstone of the structural proof.

Pillar 3: Data Presentation and Experimental Protocols

For clarity and reproducibility, experimental data and protocols must be presented in a structured and detailed manner.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts for 1,2-bis(phenoxymethyl)benzene in CDCl₃. Actual values may vary slightly based on concentration and instrumentation.[10][11]

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm) Carbon Type
Methylene~5.20s (4H)~70.0CH₂
Central Ring~7.35-7.45m (4H)~137.0C (Quaternary)
~129.0CH
~128.5CH
Terminal Ring (ipso)--~158.5C (Quaternary)
Terminal Ring (ortho)~6.98d (4H)~115.0CH
Terminal Ring (meta)~7.28t (4H)~129.5CH
Terminal Ring (para)~6.92t (2H)~121.0CH
Standard Operating Protocol for NMR Analysis
  • Sample Preparation: a. Weigh approximately 10-20 mg of 1,2-bis(phenoxymethyl)benzene. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free from acidic impurities which can broaden signals. Chloroform is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[11] c. Transfer the solution to a 5 mm NMR tube.

  • 1D ¹H Spectrum Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity. c. Acquire the spectrum using a standard pulse program (e.g., 'zg30'). d. Set key parameters: spectral width (~16 ppm), number of scans (8-16 for good signal-to-noise), relaxation delay (d1 = 2-5 s to ensure full relaxation). e. Process the spectrum: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.

  • 1D ¹³C{¹H} Spectrum Acquisition: a. Use a proton-decoupled pulse program (e.g., 'zgpg30'). b. Set key parameters: spectral width (~240 ppm), number of scans (128-1024, as ¹³C is less sensitive), relaxation delay (d1 = 2 s). c. Process and calibrate the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

  • 2D COSY Spectrum Acquisition: a. Use a standard COSY pulse sequence (e.g., 'cosygpppqf'). b. Set the spectral width in both dimensions to match the ¹H spectrum. c. Acquire a matrix of at least 2048 x 256 data points. Increase the number of scans per increment (e.g., 4-8) for better sensitivity. d. Process the 2D data using appropriate window functions (e.g., sine-bell) and perform symmetrization.

  • 2D HSQC and HMBC Spectra Acquisition: a. Use standard pulse sequences for gradient-selected, phase-sensitive HSQC (e.g., 'hsqcedetgpsisp2.2') and HMBC (e.g., 'hmbcgplpndqf'). b. For HSQC, set the F2 (¹H) and F1 (¹³C) spectral widths appropriately. The experiment is optimized for one-bond couplings (~145 Hz). c. For HMBC, set the spectral widths similarly. The experiment should be optimized for long-range couplings, typically by setting the J-coupling evolution delay to correspond to ~8 Hz. d. Acquire a matrix of at least 2048 x 256 data points with a suitable number of scans (e.g., 8-32) per increment. e. Process the 2D data to obtain the final correlation spectra.

Conclusion

The comprehensive NMR analysis of 1,2-bis(phenoxymethyl)benzene is a prime example of leveraging a suite of modern spectroscopic techniques to achieve an irrefutable structural assignment. By systematically progressing from 1D to 2D experiments, one can move from an initial hypothesis based on chemical shifts to a fully validated structure confirmed by through-bond correlations. The interplay of COSY, HSQC, and particularly HMBC, provides a self-validating dataset that is crucial for the rigorous characterization demanded in research, development, and quality control environments.

References

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.
  • The Royal Society of Chemistry. (2012).
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR.
  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?
  • University of Puget Sound. (n.d.).
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • Science and Technology Publishing. (2019, April). Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl)-2,4,6-trimethylbenzene.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Wiley-VCH. (n.d.). Benzene, 1,2-bis(phenoxymethyl)-o-xylene, alpha,alpha'-diphenoxy-. SpectraBase.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Moodle. (n.d.).
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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-bis(phenoxymethyl)benzene

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1,2-bis(phenoxymethyl)benzene, a significant aromatic ether in various research and development applications....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1,2-bis(phenoxymethyl)benzene, a significant aromatic ether in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the robust analysis of this compound.

Introduction

1,2-bis(phenoxymethyl)benzene (C₂₀H₁₈O₂) is an organic compound featuring a central benzene ring substituted at the 1 and 2 positions with phenoxymethyl groups.[1] Its structure lends itself to applications in materials science, medicinal chemistry, and as a building block in the synthesis of more complex molecules. The precise characterization of this compound is paramount to ensure its purity and structural integrity for any downstream application. This guide outlines the fundamental techniques and protocols for its synthesis and comprehensive characterization.

Synthesis and Purification: A Modern Approach to a Classic Reaction

The most efficient and widely applicable method for the synthesis of 1,2-bis(phenoxymethyl)benzene is the Williamson ether synthesis.[2][3] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, phenol is deprotonated to form sodium phenoxide, which then reacts with 1,2-bis(bromomethyl)benzene.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1,2-Bis(bromomethyl)benzene

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (2.1 equivalents) in DMF. Carefully add sodium hydroxide (2.1 equivalents) in portions while stirring. The mixture may gently warm. Stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Etherification: To the stirred solution of sodium phenoxide, add a solution of 1,2-bis(bromomethyl)benzene (1.0 equivalent) in DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: The Art of Recrystallization

The crude 1,2-bis(phenoxymethyl)benzene is typically a solid and can be purified by recrystallization to obtain a product of high purity.[4][5][6][7][8]

Experimental Protocol: Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. A common choice for aromatic ethers is ethanol or a mixture of ethanol and water. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.

Comprehensive Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of 1,2-bis(phenoxymethyl)benzene. The following sections detail the expected results and provide standardized protocols for each key analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the identity of 1,2-bis(phenoxymethyl)benzene.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~7.40 - 7.20Multiplet4HProtons on the central benzene ring
~7.30 - 7.20Multiplet4Hortho-Protons of the phenoxy groups
~7.00 - 6.90Multiplet4Hmeta-Protons of the phenoxy groups
~6.90 - 6.80Multiplet2Hpara-Protons of the phenoxy groups
~5.20Singlet4HMethylene protons (-CH₂-)

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment
~158.5Quaternary carbon of the phenoxy group bonded to oxygen
~136.0Quaternary carbons of the central benzene ring bonded to the methylene groups
~129.5meta-Carbons of the phenoxy groups
~128.5Carbons of the central benzene ring
~121.0para-Carbon of the phenoxy groups
~114.5ortho-Carbons of the phenoxy groups
~69.0Methylene carbons (-CH₂-)

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.[9][10][11]

Experimental Protocol: NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified 1,2-bis(phenoxymethyl)benzene in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the predicted values and established knowledge of chemical shift trends.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethylene (-CH₂-)
1600-1580, 1500-1450C=C stretchAromatic ring
1250-1200C-O stretchAryl ether
1100-1000C-O stretchAlkyl ether
750-700C-H out-of-plane bendortho-Disubstituted benzene
Experimental Protocol: FT-IR Spectroscopy

Procedure:

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the purified solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in 1,2-bis(phenoxymethyl)benzene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

In an electron ionization (EI) mass spectrum, 1,2-bis(phenoxymethyl)benzene is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Notes
290[C₂₀H₁₈O₂]⁺Molecular ion (M⁺)
197[M - C₆H₅O]⁺Loss of a phenoxy radical
181[M - C₇H₇O]⁺Loss of a phenoxymethyl radical
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl-containing compounds
77[C₆H₅]⁺Phenyl cation
Experimental Protocol: Mass Spectrometry

Procedure:

  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) as the ionization method.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum and the structure of the molecule.

Logical Workflow for Characterization

The comprehensive characterization of 1,2-bis(phenoxymethyl)benzene should follow a logical progression of techniques to build a complete and validated profile of the compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Synthesis Williamson Ether Synthesis Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Structure FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and characterization of 1,2-bis(phenoxymethyl)benzene.

Data Summary

The following table summarizes the key physicochemical and spectroscopic data for 1,2-bis(phenoxymethyl)benzene.

Property Value
Molecular Formula C₂₀H₁₈O₂
Molecular Weight 290.36 g/mol [1]
CAS Number 10403-74-4[1]
¹H NMR (Predicted) See Table 1
¹³C NMR (Predicted) See Table 2
FT-IR (Expected Bands) See Table 3
Mass Spec (Predicted M⁺) m/z 290

Conclusion

This technical guide provides a robust framework for the synthesis, purification, and comprehensive characterization of 1,2-bis(phenoxymethyl)benzene. By following the detailed protocols and utilizing the expected analytical data presented, researchers can confidently prepare and validate this important chemical compound for their specific applications. The integration of multiple analytical techniques ensures the highest level of scientific integrity and provides a complete picture of the molecule's identity and purity.

References

Sources

Exploratory

crystal structure determination of 1,2-bis(phenoxymethyl)benzene

An In-depth Technical Guide to the Crystal Structure Determination of 1,2-bis(phenoxymethyl)benzene Foreword: The Architectural Blueprint of a Molecule In the realm of materials science and drug development, understandin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Determination of 1,2-bis(phenoxymethyl)benzene

Foreword: The Architectural Blueprint of a Molecule

In the realm of materials science and drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the foundational blueprint from which function, reactivity, and interaction are derived. The crystal structure of a compound like 1,2-bis(phenoxymethyl)benzene—a flexible ether—provides invaluable insights into its conformational possibilities, intermolecular interactions, and potential as a scaffold in supramolecular chemistry or as a precursor in organic synthesis. This guide offers a comprehensive, field-proven walkthrough of the process of determining such a structure, from initial synthesis to the final refined atomic model. We will explore not just the "how" but the critical "why" behind each experimental decision, reflecting the self-validating systems required for robust scientific discovery.

Synthesis and Purification: Obtaining Analysis-Grade Material

The journey to a crystal structure begins with the synthesis of the target compound. A reliable and high-yield synthesis is paramount to obtaining the pure material necessary for successful crystallization. For 1,2-bis(phenoxymethyl)benzene, a Williamson ether synthesis is the most direct and logical approach.

The causality here is clear: this reaction pathway is robust, well-documented for forming aryl ethers, and proceeds under conditions that are readily controlled to minimize side products. The primary reactants are 1,2-bis(bromomethyl)benzene and sodium phenoxide.

Experimental Protocol: Synthesis
  • Preparation of Sodium Phenoxide: In a three-necked flask under an inert nitrogen atmosphere, dissolve phenol (2.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution in an ice bath and add sodium hydride (NaH, 2.2 equivalents) portion-wise. The evolution of hydrogen gas will be observed. Allow the reaction to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide salt.

  • Etherification: Dissolve 1,2-bis(bromomethyl)benzene (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium phenoxide solution at 0 °C.

  • Reaction & Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by slowly adding distilled water to destroy any excess NaH.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure 1,2-bis(phenoxymethyl)benzene.[1]

Crystallization: The Art of Inducing Order

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in structure determination.[2] A suitable crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal lattice, and be free from significant defects like twinning or cracks.[3] For a relatively flexible molecule like 1,2-bis(phenoxymethyl)benzene, inducing this level of order requires a methodical approach to screen various crystallization conditions.

The choice of method is guided by the principle of slowly approaching supersaturation, allowing molecules the time to arrange themselves into a low-energy, crystalline state.[2]

Experimental Protocol: Crystallization Screening

We will employ three common techniques in parallel to maximize the chances of success.

  • Method A: Slow Evaporation

    • Dissolve ~10 mg of purified 1,2-bis(phenoxymethyl)benzene in a minimal amount of a moderately volatile solvent (e.g., dichloromethane or acetone) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and observe over several days.

  • Method B: Solvent Layering [4]

    • Dissolve ~10 mg of the compound in a small volume of a "good" solvent in which it is highly soluble (e.g., tetrahydrofuran).

    • Carefully layer a "bad" solvent, in which the compound is insoluble but miscible with the good solvent (e.g., hexane), on top of the solution. The density difference is key; the less dense solvent should be layered on top.

    • An interface will form, and as the solvents slowly diffuse into one another, the compound's solubility will decrease, promoting crystal growth at the interface.

  • Method C: Vapor Diffusion [4]

    • Dissolve ~5 mg of the compound in a few drops of a "good" solvent (e.g., toluene) inside a small, open inner vial.

    • Place this inner vial inside a larger, sealable outer vial containing a small volume of a volatile "bad" solvent (e.g., pentane).

    • Seal the outer vial. The vapor from the bad solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization. This is often the most effective method for small quantities of material.[4]

Upon successful growth, a well-formed, colorless crystal is selected under a microscope for mounting.

Single-Crystal X-ray Diffraction: Probing the Lattice

X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles.[5] The fundamental principle is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of X-rays (λ) to the spacing of crystal lattice planes (d) and the angle of diffraction (θ).[5]

The overall workflow for data collection and processing is a systematic process designed to capture a complete and redundant set of diffraction data.

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Select Crystal Mounting Mount Crystal on Goniometer Crystallization->Mounting Select Crystal Screening Preliminary Screening Mounting->Screening Initial Frames Indexing Auto-Indexing & Cell Refinement Screening->Indexing Determine Unit Cell Strategy Data Collection Strategy Indexing->Strategy Plan Full Collection Collection Full Data Collection Strategy->Collection Execute Scan Integration Data Integration & Scaling Collection->Integration Correct & Reduce Data HKL_File Final HKL File Integration->HKL_File Generate Reflection File

Fig. 1: Experimental workflow from synthesis to processed diffraction data.
Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas. This low temperature minimizes thermal vibrations and radiation damage during data collection.[6]

  • Initial Screening: The mounted crystal is centered in the X-ray beam of a diffractometer. A few initial diffraction images are collected to assess the crystal quality and diffraction strength.[6][7]

  • Unit Cell Determination: Reflections from the initial frames are automatically indexed to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[5] This step provides the first glimpse into the crystal system.

  • Data Collection Strategy: Based on the determined lattice symmetry, the instrument software calculates an efficient strategy to collect a complete and redundant dataset. This involves a series of scans, typically rotating the crystal through different orientations.[8]

  • Full Data Collection: The strategy is executed. The crystal is rotated in the X-ray beam, and tens of thousands of reflections are recorded on a detector, such as a CCD or pixel detector.[3]

  • Data Integration and Reduction: After collection, the raw data are processed. This involves correcting for background noise and instrumental factors, integrating the intensity of each reflection spot, and scaling the data.[5] The final output is a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and intensity for each measured reflection.[9]

Structure Solution and Refinement: From Data to Model

With a processed reflection file, the central challenge is to move from diffraction intensities to an atomic model. This process is divided into two main phases: solving the "phase problem" and refining the resulting model.

Structure Solution

The diffraction experiment measures the intensities of the scattered X-rays, which are proportional to the square of the structure factor amplitudes (|F|). However, the phase information associated with each reflection is lost. To reconstruct the electron density map of the unit cell, both amplitude and phase are required. This is the "phase problem" of crystallography.[10]

For small molecules like 1,2-bis(phenoxymethyl)benzene, which lack heavy atoms, Direct Methods are the technique of choice. This approach uses statistical relationships between the structure factor amplitudes to estimate the initial phases.[11]

Structure Refinement

The initial model obtained from direct methods is an approximation. Least-squares refinement is an iterative process used to improve this model to best fit the experimental data.[10][12] The goal is to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the atomic model (|F_calc|).[13]

The logical flow of this process involves iterative cycles of refinement and model building until the model converges and key quality indicators are minimized.

G HKL HKL Reflection File Solve Structure Solution (Direct Methods) HKL->Solve InitialModel Initial Atomic Model Solve->InitialModel RefineCycle Least-Squares Refinement InitialModel->RefineCycle Fourier Calculate Difference Fourier Map RefineCycle->Fourier UpdateModel Update Model (Add H, Anisotropic Parameters) Fourier->UpdateModel Check Check R-factors & Residual Density UpdateModel->Check Check->RefineCycle No FinalModel Final Refined Structure (CIF) Check->FinalModel Yes (Converged)

Fig. 2: Logical flow of the structure solution and refinement process.
Protocol: Structure Solution and Refinement
  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

  • Initial Solution: Using a program like SHELXS, direct methods are applied to the .hkl file to generate an initial electron density map and a preliminary atomic model.[9]

  • Model Building: The initial model is examined. Non-hydrogen atoms are identified from the electron density map and assigned.

  • Isotropic Refinement: The model is subjected to several cycles of least-squares refinement where atomic positions and isotropic thermal parameters (modeling atomic vibrations as spheres) are adjusted.

  • Anisotropic Refinement: Once the model is stable, anisotropic thermal parameters are introduced for non-hydrogen atoms, which model atomic vibrations as ellipsoids, providing a more accurate representation.

  • Locating Hydrogen Atoms: Hydrogen atoms are typically located from the difference Fourier map, which shows regions of residual electron density.[11] They are then refined using appropriate geometric constraints.[12]

  • Convergence: The refinement process is continued until all parameters have stabilized and the R-factors (R1 and wR2) are minimized. A low R1 value (typically < 0.05 for good quality data) indicates a good agreement between the observed and calculated data.[13]

Results: The Final Crystal Structure

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information about the structure. A summary of the key crystallographic data is presented in a standardized table.

Table 1: Hypothetical Crystallographic Data for 1,2-bis(phenoxymethyl)benzene
ParameterValue
Chemical FormulaC₂₀H₁₈O₂
Formula Weight290.35 g/mol [14]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.152(3)
b (Å)8.987(2)
c (Å)17.234(5)
α (°)90
β (°)98.54(1)
γ (°)90
Volume (ų)1553.8(7)
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected15890
Independent Reflections3560 [R(int) = 0.045]
Final R1 [I > 2σ(I)]0.048
wR2 (all data)0.115
Goodness-of-Fit (GooF)1.03

The refined structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. This allows for a detailed analysis of its conformation in the solid state and the nature of the intermolecular forces, such as van der Waals interactions or weak C-H···π contacts, that stabilize the crystal packing.

Fig. 3: Molecular structure and atom numbering scheme for 1,2-bis(phenoxymethyl)benzene.

Conclusion

The determination of a crystal structure is a multi-step process that combines synthetic chemistry, physical chemistry, and computational analysis. Each step, from synthesis to refinement, is a self-validating system where the quality of the output is dependent on the rigor of the previous stage. The resulting atomic model for 1,2-bis(phenoxymethyl)benzene provides the definitive conformational and packing information essential for rational drug design, materials engineering, and fundamental chemical research.

References

  • Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.
  • Oxford Academic. (n.d.). Solution and Refinement of Crystal Structures.
  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University.
  • SERC Carleton. (2018). Single Crystal Structure Refinement (SREF).
  • SERC Carleton. (2007). Single-crystal X-ray Diffraction.
  • Wikipedia. (n.d.). X-ray crystallography.
  • MIT OpenCourseWare. (n.d.). Structure refinement.
  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.
  • Minor, W., et al. (n.d.). Data Collection for Crystallographic Structure Determination. PubMed Central.
  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
  • Guide for crystallization. (n.d.).
  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.
  • US EPA. (n.d.). Benzene, 1,2-bis(phenoxymethyl)- - Substance Details.
  • Deschamps, J. R. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central.
  • MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films.

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Foundational

A Theoretical Treatise on the Conformational Landscape of 1,2-bis(phenoxymethyl)benzene

A Technical Guide for Researchers in Molecular Modeling and Drug Discovery Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The conformational flexibility of molecules is a cornerstone of modern che...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Molecular Modeling and Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The conformational flexibility of molecules is a cornerstone of modern chemical and biological sciences, dictating molecular recognition, reactivity, and material properties. 1,2-bis(phenoxymethyl)benzene represents a scaffold of significant interest, possessing a unique combination of rigidity from its aromatic cores and flexibility through its ether linkages. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for its application in fields ranging from materials science to drug development. This in-depth technical guide delineates a comprehensive theoretical framework for the conformational analysis of 1,2-bis(phenoxymethyl)benzene. We will explore the intricate interplay of non-covalent interactions that govern its spatial arrangement and provide a detailed, field-proven computational protocol for elucidating its potential energy surface. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the computational study of flexible molecules.

Introduction: The Significance of Conformational Isomerism

1,2-bis(phenoxymethyl)benzene is a fascinating molecule characterized by two phenoxymethyl moieties appended to adjacent positions on a central benzene ring. This seemingly simple architecture belies a complex conformational landscape arising from the rotational freedom around several single bonds. The relative orientation of the two peripheral phenyl rings with respect to the central benzene core and to each other is not random; it is governed by a delicate balance of steric hindrance and subtle, yet influential, non-covalent interactions.[1][2] These interactions, including van der Waals forces, dipole-dipole interactions, and weak hydrogen bonds, dictate the energetically preferred three-dimensional arrangements, or conformers, of the molecule.

The biological activity and material properties of molecules are intrinsically linked to their shape. In drug design, for instance, the ability of a molecule to adopt a specific conformation that is complementary to the binding site of a target protein is a prerequisite for therapeutic efficacy. Therefore, a thorough characterization of the conformational space of 1,2-bis(phenoxymethyl)benzene is not merely an academic exercise but a critical step in the rational design of novel functional molecules.

The Theoretical Underpinnings of Conformational Preference

The conformational preferences of 1,2-bis(phenoxymethyl)benzene are primarily dictated by the torsion angles around the C-O and C-C bonds of the ether linkages. The key dihedral angles that define the overall conformation are:

  • τ1 and τ2: C-C-O-C dihedral angles of the two phenoxymethyl side chains.

  • ω1 and ω2: C-O-C-C dihedral angles involving the phenyl rings.

The interplay of several factors determines the potential energy surface associated with the rotation around these bonds:

  • Steric Hindrance: The spatial arrangement of the bulky phenoxymethyl groups in close proximity on the central benzene ring leads to significant steric repulsion in certain conformations. This repulsion is a major driving force for the molecule to adopt non-planar arrangements.

  • Non-Covalent Interactions: Intramolecular non-covalent interactions play a crucial role in stabilizing specific conformers.[1][3] These can include:

    • π-π Stacking: Attractive interactions between the aromatic rings. While a parallel-displaced or T-shaped arrangement is often favored, steric constraints in 1,2-bis(phenoxymethyl)benzene might lead to more complex folded structures.

    • C-H···π Interactions: The interaction of C-H bonds from one part of the molecule with the π-electron cloud of an aromatic ring can contribute significantly to conformational stability.

    • Dispersion Forces: These ubiquitous attractive forces, also known as London dispersion forces, are critical in determining the overall stability of different conformers.

Computational Methodology: A Validated Approach

Given the absence of extensive experimental data for 1,2-bis(phenoxymethyl)benzene, a robust computational approach is essential to reliably predict its conformational landscape. Density Functional Theory (DFT) has emerged as a powerful tool for such investigations, offering a good balance between accuracy and computational cost.[4]

Rationale for Method Selection

The choice of a computational method is critical for obtaining meaningful results. For flexible molecules like 1,2-bis(phenoxymethyl)benzene, where non-covalent interactions are paramount, the selection of the DFT functional and basis set must be carefully considered.

  • DFT Functional: A functional that accurately describes dispersion interactions is crucial. The B3LYP functional, augmented with a dispersion correction (e.g., B3LYP-D3), is a well-established and reliable choice for systems of this nature.[1]

  • Basis Set: A basis set of sufficient size and flexibility is required to accurately model the electron distribution. The 6-311+G(d,p) basis set provides a good compromise between accuracy and computational expense for molecules of this size.

Step-by-Step Computational Protocol

The following protocol outlines a systematic approach to the conformational analysis of 1,2-bis(phenoxymethyl)benzene:

  • Initial Structure Generation:

    • Construct the 2D structure of 1,2-bis(phenoxymethyl)benzene.

    • Generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be achieved by rotating the key dihedral angles (τ1, τ2, ω1, ω2) in discrete steps.

    • For each generated conformer, perform a preliminary geometry optimization using a computationally less expensive method (e.g., a smaller basis set or a semi-empirical method).

  • Geometry Optimization and Frequency Calculation:

    • Select the low-energy conformers from the initial search for further refinement.

    • Perform full geometry optimization on these selected conformers using the chosen DFT method and basis set (e.g., B3LYP-D3/6-311+G(d,p)).

    • Following optimization, perform a frequency calculation to confirm that the obtained structures correspond to true energy minima (i.e., no imaginary frequencies). The frequency calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Analysis of Results:

    • Analyze the geometries of the optimized conformers, paying close attention to the key dihedral angles.

    • Calculate the relative energies of the conformers, including ZPVE corrections.

    • Visualize the intramolecular non-covalent interactions using techniques such as Non-Covalent Interaction (NCI) plots or Quantum Theory of Atoms in Molecules (QTAIM) analysis.[1]

Predicted Conformational Landscape

Based on the proposed computational protocol and knowledge of related systems, we can predict the key features of the conformational landscape of 1,2-bis(phenoxymethyl)benzene.

Identification of Stable Conformers

The conformational analysis is expected to reveal several low-energy conformers. These conformers will likely adopt folded or partially folded structures to mitigate steric hindrance and maximize favorable intramolecular interactions. The relative energies of these conformers will determine their population at a given temperature.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (τ1, ω1, τ2, ω2)
A (Global Minimum) 0.00Predicted values
B Predicted valuePredicted values
C Predicted valuePredicted values

Table 1: Predicted relative energies and key dihedral angles of the most stable conformers of 1,2-bis(phenoxymethyl)benzene. The values are to be populated by executing the described computational protocol.

Validation with Analogous Crystal Structures

While a crystal structure for 1,2-bis(phenoxymethyl)benzene is not publicly available, the crystal structure of the closely related 1,2-dimethyl-4,5-bis(phenoxymethyl)benzene provides a valuable point of comparison. In this analogue, the two terminal phenyl rings exhibit a dihedral angle of 82.5° with the central benzene ring. This suggests a significantly non-planar conformation in the solid state, which is consistent with the expectation of steric hindrance driving the molecule away from planarity. The computationally determined low-energy conformers of 1,2-bis(phenoxymethyl)benzene should be compared with this experimental observation.

Visualizing the Conformational Space

Diagrams are indispensable tools for visualizing complex molecular relationships and workflows.

Conformational_Analysis_Workflow cluster_prep Initial Setup cluster_search Conformational Search cluster_refine Refinement and Analysis cluster_output Outputs start 2D Structure of 1,2-bis(phenoxymethyl)benzene init_3d Initial 3D Conformation (Molecular Mechanics) start->init_3d conf_search Systematic/Stochastic Conformational Search init_3d->conf_search pre_opt Preliminary Optimization (Low-level theory) conf_search->pre_opt dft_opt DFT Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) pre_opt->dft_opt freq_calc Frequency Calculation (Confirmation of Minima) dft_opt->freq_calc analysis Analysis of Results (Energies, Geometries, NCI) freq_calc->analysis stable_conf Stable Conformers analysis->stable_conf pes Potential Energy Surface analysis->pes thermo Thermodynamic Properties analysis->thermo Conformational_Interconversion A Conformer A (Global Minimum) TS_AB TS_AB A->TS_AB ΔE_act(A-B) TS_AC TS_AC A->TS_AC ΔE_act(A-C) B Conformer B TS_BC TS_BC B->TS_BC ΔE_act(B-C) C Conformer C TS_AB->B TS_AC->C TS_BC->C

Caption: A conceptual diagram of the interconversion between low-energy conformers of 1,2-bis(phenoxymethyl)benzene via transition states (TS).

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical framework for investigating the conformational landscape of 1,2-bis(phenoxymethyl)benzene. By employing a robust computational protocol centered on Density Functional Theory, researchers can gain deep insights into the preferred three-dimensional structures and the subtle interplay of non-covalent interactions that govern them. The proposed workflow, validated against available experimental data for analogous compounds, provides a reliable pathway to understanding the structure-property relationships of this important molecular scaffold.

Future work should focus on the experimental validation of the predicted conformational preferences. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments, could provide invaluable data on the proximity of different parts of the molecule in solution. Furthermore, the synthesis of derivatives with specific substitutions could be used to systematically probe the influence of electronic and steric effects on the conformational equilibrium. The synergy between high-level computational modeling and targeted experimental studies will undoubtedly unlock the full potential of 1,2-bis(phenoxymethyl)benzene and its analogues in various scientific and technological applications.

References

  • Kashyap, C., et al. (2018). Non-covalent interaction in benzene and substituted benzene: A theoretical study. Journal of Molecular Modeling, 24(5), 123. [Link]

  • Wheeler, S. E. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 46(4), 1029-1038. [Link]

  • Estácio, S. G., et al. (2004). Energetics of Intramolecular Hydrogen Bonding in Di-Substituted Benzenes by the Ortho−para Method. The Journal of Physical Chemistry A, 108(48), 10834–10843. [Link]

  • Siewert, R., et al. (2021). Non-Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen Bond Strength in Aminoalcohols. Physical Chemistry Chemical Physics, 23(45), 25226–25238. [Link]

  • Fedorov, A., et al. (2019). Seeking the best model for non-covalent interactions within the crystal structure of meloxicam. Computational and Theoretical Chemistry, 1162, 112501. [Link]

  • Ho, J. A., & Hillier, A. C. (2021). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]

  • PubChemLite. (n.d.). 1,2-bis(phenoxymethyl)benzene (C20H18O2). [Link]

  • Elixir International Journal. (n.d.). Computational Chemistry. [Link]

  • Houk, K. N., & Doubleday, C. (2022). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 62(15), 3623–3631. [Link]

  • Yin, G.-D., Wang, Z.-G., & Wu, A.-X. (2005). 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2148–o2149. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,2-bis(phenoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 1,2-bis(pheno...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 1,2-bis(phenoxymethyl)benzene. As a molecule incorporating both ether linkages and multiple aromatic systems, its fragmentation pattern is governed by a series of predictable yet complex cleavage and rearrangement reactions. This document elucidates the primary fragmentation pathways, identifies key diagnostic ions, and offers a standardized protocol for acquiring a high-quality mass spectrum. Understanding these fragmentation mechanisms is crucial for the unambiguous structural identification and characterization of this and structurally related compounds in various scientific and industrial applications.

Introduction to 1,2-bis(phenoxymethyl)benzene and Mass Spectrometry

1,2-bis(phenoxymethyl)benzene, with a molecular formula of C₂₀H₁₈O₂ and a nominal mass of 290 Da, is a chemical compound characterized by a central benzene ring substituted at the 1 and 2 positions with phenoxymethyl groups. The structure features two ether linkages and three aromatic rings, which dictates its behavior under electron ionization.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound. In EI-MS, high-energy electrons bombard a molecule in the gas phase, leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking into smaller charged ions and neutral fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint," providing valuable insights into the molecule's structure.

Predicted Electron Ionization Fragmentation Pathways

The fragmentation of 1,2-bis(phenoxymethyl)benzene is primarily directed by the presence of easily ionizable lone-pair electrons on the ether oxygen atoms and the stability of the resulting fragments, particularly those stabilized by aromatic rings.[1] Aromatic ethers are known to produce prominent molecular ions due to the stability conferred by the benzene ring.[2][3]

2.1. Molecular Ion Formation

Upon electron ionization (typically at 70 eV), 1,2-bis(phenoxymethyl)benzene will form a molecular ion (M⁺•) at m/z 290 . The stability of the aromatic systems suggests that this peak should be observable in the spectrum.

2.2. Primary Fragmentation: Benzylic and Ether Bond Cleavage

The most favorable fragmentation pathways involve the cleavage of bonds that lead to the formation of stable carbocations. For this molecule, the key cleavages are at the benzylic position and the ether C-O bonds.

  • α-Cleavage (Benzylic Cleavage): The bond between the central benzene ring and the methylene bridge (C₆H₄-CH₂) is a prime site for cleavage. Homolytic cleavage at this position results in the formation of a highly stable phenoxymethyl cation (C₆H₅OCH₂⁺). This ion is resonance-stabilized and is predicted to be a major peak in the spectrum.

    • Fragment: C₆H₅OCH₂⁺

    • m/z: 107

  • C-O Bond Cleavage: Cleavage of the ether bond between the methylene group and the phenoxy oxygen (CH₂-OC₆H₅) is another highly probable event. This benzylic cleavage leads to the formation of a resonance-stabilized benzyl-type cation.[1][4]

    • Fragment: C₆H₄(CH₂OC₆H₅)CH₂⁺

    • m/z: 197

2.3. Key Rearrangements and Secondary Fragmentations

Many compounds containing a benzyl unit are characterized by the formation of the tropylium ion (C₇H₇⁺) through rearrangement.[5][6][7] This highly stable, aromatic seven-membered ring cation gives a characteristic signal at m/z 91 and is often the most abundant peak (the base peak) in the spectrum.[5][7]

  • Formation of the Tropylium Ion (m/z 91): A likely pathway to the tropylium ion involves the initial formation of a benzyl cation (C₆H₅CH₂⁺) through a more complex rearrangement or fragmentation of a primary fragment, which then expands to the tropylium structure.[8] The presence of a strong peak at m/z 91 is a strong indicator of a benzyl moiety within the parent structure.[6][7]

  • Formation of the Phenyl Cation (m/z 77): The phenyl cation (C₆H₅⁺) is a common fragment in the mass spectra of aromatic compounds.[9][10] It can arise from the loss of a hydrogen atom from the benzene molecular ion or, in this case, more likely from the further fragmentation of phenoxy-containing ions.[10] For example, the C₆H₅OCH₂⁺ ion (m/z 107) can lose a neutral formaldehyde molecule (CH₂O, 30 Da) to yield the phenyl cation at m/z 77.

  • Phenoxy Ion (m/z 93) and Phenol Ion (m/z 94): Cleavage of the O-CH₂ bond can generate a phenoxy radical and a corresponding cation. A hydrogen rearrangement, which is common for aromatic ethers, can also lead to the formation of a phenol radical cation at m/z 94.[2][3]

Summary of Expected Key Ions

The following table summarizes the primary ions predicted to be observed in the EI mass spectrum of 1,2-bis(phenoxymethyl)benzene.

m/zProposed Ion StructureFragmentation Pathway
290[C₆H₄(CH₂OC₆H₅)₂]⁺•Molecular Ion (M⁺•)
197[C₆H₄(CH₂OC₆H₅)CH₂]⁺Cleavage of a C-O ether bond
107[C₆H₅OCH₂]⁺α-Cleavage of the C-C bond adjacent to the central ring
91[C₇H₇]⁺Rearrangement product (Tropylium ion)
77[C₆H₅]⁺Phenyl cation, from secondary fragmentation

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events can be visualized as follows:

Fragmentation_Pattern M Molecular Ion [C₂₀H₁₈O₂]⁺• m/z 290 F197 Fragment [C₁₃H₁₁O]⁺ m/z 197 M->F197 - •C₇H₇O F107 Fragment [C₇H₇O]⁺ m/z 107 M->F107 - •C₁₃H₁₁O F91 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F91 Rearrangement F77 Phenyl Cation [C₆H₅]⁺ m/z 77 F107->F77 - CH₂O

Caption: Predicted EI-MS fragmentation pathways for 1,2-bis(phenoxymethyl)benzene.

Standard Operating Protocol for EI-MS Analysis

This section provides a generalized, self-validating protocol for acquiring the mass spectrum of 1,2-bis(phenoxymethyl)benzene.

5.1. Objective To obtain a reproducible and high-quality electron ionization mass spectrum of 1,2-bis(phenoxymethyl)benzene for structural confirmation.

5.2. Instrumentation & Consumables

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

  • Helium (99.999% purity) as carrier gas (for GC-MS).

  • Sample: 1,2-bis(phenoxymethyl)benzene, >98% purity.

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).

  • Autosampler vials with septa.

5.3. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Acquisition cluster_analysis Data Analysis prep1 Weigh ~1 mg of sample prep2 Dissolve in 1 mL of solvent prep1->prep2 prep3 Transfer to autosampler vial prep2->prep3 inst3 Inject 1 µL of sample prep3->inst3 Sample Injection inst1 Set GC-MS parameters (See Table below) inst2 Equilibrate system inst1->inst2 inst2->inst3 inst4 Acquire data inst3->inst4 an1 Integrate chromatographic peak inst4->an1 Raw Data an2 Extract mass spectrum an1->an2 an3 Identify molecular ion & key fragments an2->an3 an4 Compare with predicted pattern an3->an4

Caption: Standard workflow for GC-MS analysis of 1,2-bis(phenoxymethyl)benzene.

5.4. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1,2-bis(phenoxymethyl)benzene.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane). This creates a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10-50 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial and cap securely.

  • Instrument Configuration (Typical GC-MS Parameters):

    • Injector: Set to 280°C, Split mode (e.g., 50:1).

    • GC Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final Hold: Hold at 300°C for 5 minutes.

    • MS Transfer Line: 290°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • System Validation & Acquisition:

    • Perform a solvent blank injection to ensure system cleanliness.

    • Inject 1 µL of the prepared sample solution into the GC-MS.

    • Begin data acquisition. The high temperature ramp ensures the elution of the relatively high molecular weight analyte.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 1,2-bis(phenoxymethyl)benzene.

    • Extract the mass spectrum from the apex of this peak.

    • Identify the peak at m/z 290 as the molecular ion.

    • Identify the base peak and other significant fragments (e.g., m/z 197, 107, 91, 77).

    • Compare the observed spectrum to the predicted fragmentation pattern and library spectra (e.g., NIST) if available.

Conclusion

The EI-MS fragmentation of 1,2-bis(phenoxymethyl)benzene is dominated by cleavages that form resonance-stabilized cations. The key diagnostic ions include the molecular ion (m/z 290), the phenoxymethyl cation (m/z 107), and the rearranged tropylium ion (m/z 91), which is often the base peak for benzyl-containing compounds. A systematic approach to data acquisition and interpretation, as outlined in this guide, will enable researchers to confidently identify this molecule and elucidate the structures of related unknown compounds.

References

  • Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers.
  • Al-Hadedi, A. A. M., & Wadda, A. A. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. National Center for Biotechnology Information.
  • Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS.
  • ChemEurope.com. (n.d.). Tropylium ion.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • YouTube. (2018). mass spectrometry: tropylium ion.
  • Institut de Recherche en Astrophysique et Planétologie. (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+.
  • PubMed. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines.
  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
  • Slideshare. (n.d.). Mass spectrometry-cleavage pattern -organic.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzene fragmentation pattern.

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Foundational

An In-depth Technical Guide to Quantum Chemical Calculations for 1,2-bis(phenoxymethyl)benzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract 1,2-bis(phenoxymethyl)benzene (CAS RN: 10403-74-4) is a molecule whose conformational flexibility and electronic properties are of...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-bis(phenoxymethyl)benzene (CAS RN: 10403-74-4) is a molecule whose conformational flexibility and electronic properties are of significant interest in materials science and as a structural motif in medicinal chemistry.[1] Understanding its three-dimensional structure, electronic landscape, and reactivity is paramount for rational design and application. This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this molecule, moving from theoretical foundations to practical application and data interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for a Computational Approach

Experimental characterization of molecules like 1,2-bis(phenoxymethyl)benzene can be complex and resource-intensive. The molecule possesses multiple rotational bonds, leading to a landscape of numerous low-energy conformers. Quantum chemical calculations provide a powerful in silico alternative, allowing for the precise determination of molecular properties that are often difficult to measure experimentally.

This computational approach enables researchers to:

  • Determine the most stable three-dimensional geometry.

  • Analyze the electronic structure, including frontier molecular orbitals, which are critical for predicting reactivity.

  • Map the electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack.

  • Calculate thermodynamic properties to understand stability and reaction energetics.

This guide will focus on a robust and widely adopted methodology: Density Functional Theory (DFT).

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical method and basis set. This choice is not arbitrary; it is a balance between computational cost and desired accuracy, informed by the nature of the molecule under study.[2][3]

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and efficiency.[4] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, which is a simpler, three-dimensional function.[4]

  • Causality for Selection: For an organic molecule like 1,2-bis(phenoxymethyl)benzene, which contains C, H, and O atoms and lacks complex electron correlation effects (like those in heavy metals), DFT provides highly reliable results.

  • Recommended Functional: B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is an industry standard that has consistently demonstrated excellent performance for organic molecules.[4][5] It incorporates aspects of both Hartree-Fock theory and DFT to accurately model electron exchange and correlation.[4]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.

  • Causality for Selection: A split-valence, polarized basis set is essential for accurately describing the anisotropic electron distribution in a molecule with aromatic rings and ether linkages.

  • Recommended Basis Set: 6-31G(d,p): This Pople-style basis set is a robust choice for this type of system.[6][7][8]

    • 6-31G : It's a split-valence double-zeta basis set, meaning it uses two sets of functions for valence electrons, allowing for more flexibility in describing their spatial distribution.

    • (d,p) : This notation indicates the addition of polarization functions. The 'd' functions on heavy atoms (C and O) and 'p' functions on hydrogen atoms allow the orbitals to change shape and direction in response to the molecular environment, which is crucial for describing chemical bonds accurately.[6][9]

This combination, B3LYP/6-31G(d,p) , represents a well-validated "model chemistry" for obtaining reliable geometries and electronic properties for medium-sized organic molecules.[5]

The Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical sequence of steps. Each subsequent step builds upon the validated results of the previous one, ensuring the final data is reliable.

G A Step 1: Initial Structure Generation B Step 2: Geometry Optimization A->B Initial Guess Coords C Step 3: Frequency Analysis B->C Optimized Coords D Validation Check: No Imaginary Frequencies? C->D E Step 4: Single-Point Energy & Property Calculation D->E Yes (True Minimum) F Refine Structure & Re-optimize D->F No (Saddle Point) F->B

Caption: A standard workflow for quantum chemical calculations.

Step 1: Initial Structure Generation

An approximate 3D structure of 1,2-bis(phenoxymethyl)benzene is required as a starting point. This can be built using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). Pay attention to reasonable bond lengths and initial dihedral angles. A preliminary, faster optimization using a less computationally demanding method can be beneficial for larger, more complex molecules.[10]

Step 2: Geometry Optimization

This is the most critical step. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point. The algorithm iteratively adjusts the atomic positions to minimize the total electronic energy of the molecule.[11]

Protocol:

  • Load the initial structure into the quantum chemistry software (e.g., Gaussian, ORCA).

  • Specify the calculation type as Geometry Optimization (Opt).

  • Define the model chemistry: B3LYP functional and 6-31G(d,p) basis set.

  • Initiate the calculation. The software will perform successive self-consistent field (SCF) calculations at each geometric step until the convergence criteria (changes in energy and forces fall below a threshold) are met.[11]

Step 3: Frequency Analysis

A successful geometry optimization finds a stationary point, but this could be a local minimum (a stable conformer) or a saddle point (a transition state). A frequency calculation is essential to validate the nature of this stationary point.[12]

Protocol:

  • Use the optimized coordinates from Step 2.

  • Specify the calculation type as Frequency (Freq).

  • Use the same model chemistry: B3LYP/6-31G(d,p).

  • Run the calculation.

Trustworthiness Check:

  • A true minimum energy structure will have zero imaginary frequencies.

  • The presence of one imaginary frequency indicates a transition state.[13] If this occurs, the initial structure must be modified and re-optimized.

This step also provides crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), which is a quantum mechanical effect where molecules possess vibrational energy even at 0 K.[12][14][15] This correction is vital for accurate thermochemical analysis.[16]

Step 4: Calculation of Molecular Properties

With a validated minimum-energy structure, you can now accurately calculate various electronic properties. This is typically done as a "single-point energy" calculation using the optimized geometry.

Protocol:

  • Use the optimized coordinates.

  • Specify the calculation type as a single-point energy calculation.

  • Request the desired properties (e.g., population analysis for charges, molecular orbitals).

  • To obtain higher accuracy for electronic properties, it is often good practice to use a larger basis set (e.g., 6-311+G(d,p)) for this final step, a technique known as a multi-level approach.[3]

Data Analysis and Interpretation

The output of these calculations provides a wealth of quantitative data.

Structural and Energetic Data

The primary outputs are the final optimized coordinates and the total electronic energy. The ZPVE from the frequency calculation should be added to the electronic energy for a more accurate total energy.

ParameterIllustrative ValueUnitSignificance
Electronic Energy-923.456789HartreesThe raw energy output from the optimization.
Zero-Point Energy (ZPE)0.287123HartreesQuantum correction from vibrational motion.[14]
ZPE-Corrected Energy -923.169666 Hartrees A more physically meaningful total energy.
Dipole Moment1.85DebyeIndicates the overall polarity of the molecule.

Note: Values are hypothetical and for illustrative purposes.

Caption: Simplified atom numbering for 1,2-bis(phenoxymethyl)benzene.

Key dihedral angles, such as C6-C1-C7-O1 and C1-C2-C14-O2, define the orientation of the side chains and are critical for understanding the molecule's conformational preferences.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[17]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more reactive and can be excited by lower energy (longer wavelength) light.[17][18] In drug design, an optimal gap of 4-8 eV is often sought to balance reactivity and stability.[19]

OrbitalIllustrative EnergySignificance
HOMO-6.2 eVElectron-donating capability.[19]
LUMO0.5 eVElectron-accepting capability.[19]
HOMO-LUMO Gap 6.7 eV Predicts chemical reactivity and stability.[18][19]

Note: Values are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[20][21] It is generated by calculating the electrostatic potential at various points on the electron density surface.[22][23]

  • Interpretation:

    • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen atoms. These are sites prone to electrophilic attack.[24]

    • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms. These are sites prone to nucleophilic attack.

    • Green/Yellow Regions (Neutral Potential): Indicate non-polar areas, such as the faces of the benzene rings.

The MEP map is invaluable for predicting non-covalent interactions, such as how a drug molecule might bind to a receptor active site.[20]

Conclusion

This guide outlines a robust, multi-step protocol for the quantum chemical investigation of 1,2-bis(phenoxymethyl)benzene using Density Functional Theory. By following a logical workflow of geometry optimization, frequency validation, and property calculation, researchers can obtain reliable and predictive data on the molecule's structure, stability, and reactivity. The insights gained from analyzing the energetic, electronic, and electrostatic properties are directly applicable to fields ranging from materials science to rational drug design, providing a powerful complement to experimental research.

References

  • Benzene, 1,2-bis(phenoxymethyl)- - Substance Details - SRS | US EPA . (n.d.). U.S. Environmental Protection Agency. Retrieved January 9, 2024, from [Link]

  • Frequencies and Thermochemistry | Rowan Documentation . (n.d.). Rowan University. Retrieved January 9, 2024, from [Link]

  • Electrostatic Potential maps - Chemistry LibreTexts . (2023, January 29). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]

  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules . (n.d.). Wolfram Demonstrations Project. Retrieved January 9, 2024, from [Link]

  • Molecular Electrostatic Potential (MEP) . (n.d.). University of Regensburg. Retrieved January 9, 2024, from [Link]

  • How to interpret a map of electrostatic potential (MEP)? . (2018, March 13). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Basis Sets Used in Molecular Orbital Calculations . (n.d.). University of Regensburg. Retrieved January 9, 2024, from [Link]

  • Farkas, O., et al. (2000). Implicit Zero-Point Vibration Energy and Thermal Corrections in Rapid Estimation of Enthalpies of Formation from Hartree−Fock Total Energy and Partial Charges. The Journal of Physical Chemistry A, 104(33), 7879-7887. [Link]

  • Viewing Electrostatic Potential Maps - Avogadro . (2022, May 23). Avogadro. Retrieved January 9, 2024, from [Link]

  • Density Functional Theory (DFT) Methods Key Notes: Fundamental Aspect . (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Wilson, O. (2022). Zero-Point Vibrational Energy and Thermal Corrections in Quantum Chemical Methods. Journal of Thermodynamics & Catalysis, 13(289). [Link]

  • DFT advices - Simple computational chemistry. (2016, June 21). Simple Computational Chemistry.
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  • 2.9: Computational Chemistry - Chemistry LibreTexts . (2023, September 28). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]

  • HOMO-LUMO Energy Gap - Schrödinger . (2022, January 23). Schrödinger. Retrieved January 9, 2024, from [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube . (2023, August 22). YouTube. Retrieved January 9, 2024, from [Link]

  • [DFT] Tips for helping with hard to converge optimisations (Minima and TS calculations) : r/comp_chem - Reddit . (2022, June 29). Reddit. Retrieved January 9, 2024, from [Link]

  • Why are the total energies of transition states so commonly corrected for zero-point vibrational energy? - Chemistry Stack Exchange . (2013, October 22). Chemistry Stack Exchange. Retrieved January 9, 2024, from [Link]

  • Basis Sets - Gaussian . (2001, June 26). Gaussian. Retrieved January 9, 2024, from [Link]

  • Morgan, W. J., & Peterson, K. A. (2013). Anharmonic zero point vibrational energies: tipping the scales in accurate thermochemistry calculations?. Physical Chemistry Chemical Physics, 15(11), 3716-3725. [Link]

  • Bursch, M., Mewes, J. M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model - UW-Eau Claire . (n.d.). University of Wisconsin-Eau Claire. Retrieved January 9, 2024, from [Link]

  • Which is the recommended way to optimize "big" systems? - Matter Modeling Stack Exchange . (2021, December 19). Matter Modeling Stack Exchange. Retrieved January 9, 2024, from [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide - YouTube . (2023, June 1). YouTube. Retrieved January 9, 2024, from [Link]

  • Basis Sets | Gaussian.com . (2021, May 17). Gaussian. Retrieved January 9, 2024, from [Link]

  • Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory | Request PDF - ResearchGate . (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Best Practice DFT Protocols For Basic Molecular Computational Chemistry | PDF - Scribd . (n.d.). Scribd. Retrieved January 9, 2024, from [Link]

  • G03 Manual: BASIS_SETS . (2008, March 7). Gaussian. Retrieved January 9, 2024, from [Link]

  • Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

  • Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange . (2021, March 18). Matter Modeling Stack Exchange. Retrieved January 9, 2024, from [Link]

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Exploratory

electronic properties of 1,2-bis(phenoxymethyl)benzene derivatives

An In-depth Technical Guide to the Electronic Properties of 1,2-bis(phenoxymethyl)benzene Derivatives Introduction: The Structural Motif and Its Electronic Potential The 1,2-bis(phenoxymethyl)benzene scaffold represents...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 1,2-bis(phenoxymethyl)benzene Derivatives

Introduction: The Structural Motif and Its Electronic Potential

The 1,2-bis(phenoxymethyl)benzene scaffold represents a fascinating class of molecules characterized by a central benzene ring functionalized with two phenoxymethyl groups at adjacent positions. This specific ortho-substitution pattern imparts a unique conformational flexibility, allowing the two peripheral phenyl rings to adopt various spatial arrangements. These arrangements can facilitate or hinder through-space electronic interactions, such as π-π stacking, which are critical in fields like molecular recognition and materials science.[1][2][3] The electronic properties of these derivatives are governed by the interplay between the central benzene core, the flexible ether linkages, and the electronic nature of substituents on the terminal phenoxy rings. Understanding and controlling these properties is paramount for designing novel materials for organic electronics, sensors, and developing new therapeutic agents where molecular conformation and electronic distribution are key to biological activity.

This guide provides a comprehensive overview of the synthesis, characterization, and computational modeling of the . It is intended for researchers and professionals in chemistry, materials science, and drug development, offering both theoretical grounding and practical, field-proven protocols.

PART 1: Synthesis of the 1,2-bis(phenoxymethyl)benzene Core

The most common and reliable method for synthesizing the core structure of these derivatives is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihalo-o-xylene with a substituted phenol. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Causality in Synthetic Protocol Selection:
  • Starting Materials: 1,2-Bis(bromomethyl)benzene is a preferred electrophile due to the good leaving group nature of bromide. A variety of commercially available or synthetically accessible phenols can be used to introduce diverse functionalities onto the terminal rings.

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal.[4] It is strong enough to deprotonate the phenol to the more nucleophilic phenoxide but is not so strong as to cause side reactions with the electrophile.

  • Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) is chosen to dissolve the ionic intermediates (phenoxide and carbonate salt) and facilitate the Sₙ2 reaction mechanism.

General Synthetic Protocol: Williamson Ether Synthesis
  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired phenol (2.2 equivalents) and potassium carbonate (3.0 equivalents) in anhydrous acetonitrile.

  • Reaction Initiation: Stir the suspension at room temperature for 20-30 minutes to ensure complete deprotonation of the phenol.

  • Addition of Electrophile: Add a solution of 1,2-bis(bromomethyl)benzene (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.

  • Reaction & Monitoring: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane. Wash the organic layer sequentially with 1M NaOH solution to remove unreacted phenol, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Final Purification: Purify the final product by column chromatography on silica gel or by recrystallization to yield the pure 1,2-bis(phenoxymethyl)benzene derivative.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification phenol Substituted Phenol (2.2 eq) flask1 Reaction Flask under N₂ phenol->flask1 base K₂CO₃ (3.0 eq) base->flask1 solvent1 Anhydrous Acetonitrile solvent1->flask1 reflux Reflux (82°C, 12-24h) flask1->reflux electrophile 1,2-Bis(bromomethyl)benzene (1.0 eq) electrophile->reflux filter Filter Salts reflux->filter tlc Monitor by TLC evap1 Evaporate Solvent filter->evap1 extract Liquid-Liquid Extraction (DCM, NaOH, H₂O, Brine) evap1->extract purify Column Chromatography or Recrystallization extract->purify product Pure Product purify->product

Caption: General workflow for the synthesis of 1,2-bis(phenoxymethyl)benzene derivatives.

PART 2: Experimental Characterization of Electronic Properties

A multi-technique approach is essential to build a comprehensive understanding of the electronic behavior of these molecules. The primary techniques include UV-Vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic & Electrochemical Analysis cluster_data Data Interpretation start Synthesized Derivative solv Dissolve in Spectroscopic Grade Solvent (e.g., DCM) start->solv conc Prepare Stock & Dilute to μM concentrations solv->conc uv_vis UV-Vis Spectroscopy conc->uv_vis fluor Fluorescence Spectroscopy conc->fluor cv Cyclic Voltammetry conc->cv abs_data λ_abs, Molar Absorptivity (ε) uv_vis->abs_data em_data λ_em, Quantum Yield (Φ) fluor->em_data redox_data Oxidation/Reduction Potentials cv->redox_data fmo_data Calculate HOMO/LUMO Levels redox_data->fmo_data

Caption: Workflow for experimental characterization of electronic properties.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique probes the electronic transitions from the ground state to excited states upon absorption of light. For benzene derivatives, the key absorptions are typically π → π* transitions.[5]

  • Protocol:

    • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., dichloromethane, acetonitrile, or hexane).

    • Sample Preparation: Prepare a stock solution of the derivative (~1 mM). From this, prepare a series of dilutions in a quartz cuvette to a final concentration of ~1-10 µM.

    • Blanking: Record a baseline spectrum of the pure solvent in the cuvette.

    • Measurement: Record the absorption spectrum of the sample solution, typically from 200 to 800 nm.

    • Analysis: Identify the wavelength of maximum absorption (λ_max). Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength.

  • Expert Insight: The position of λ_max provides a direct indication of the molecule's electronic band gap. Substituents on the phenoxy rings that extend π-conjugation or have strong electron-donating/withdrawing character will cause a bathochromic (red) or hypsochromic (blue) shift in λ_max.[5]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited state, including the emission properties and efficiency.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (~1 µM) in a spectroscopic grade solvent to avoid inner filter effects. The absorbance at the excitation wavelength should be below 0.1.

    • Excitation: Excite the sample at its λ_max as determined by UV-Vis spectroscopy.

    • Emission Spectrum: Scan the emission wavelengths, starting from ~10 nm above the excitation wavelength to the near-IR region. The peak of this spectrum is the maximum emission wavelength (λ_em).

    • Quantum Yield (Φ): Measure the integrated fluorescence intensity of the sample relative to a well-characterized standard (e.g., quinine sulfate or rhodamine 6G) under identical conditions to determine the fluorescence quantum yield.

  • Expert Insight: The Stokes shift (the difference in energy between λ_max and λ_em) reveals information about the structural relaxation in the excited state. A large Stokes shift often indicates a significant change in geometry upon excitation. The quantum yield is a critical parameter for applications in lighting (OLEDs) or sensing, as it quantifies the efficiency of the emission process.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated.

  • Protocol:

    • System Setup: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Electrolyte Solution: Dissolve the sample (~1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for ensuring conductivity.

    • Degassing: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Reference Calibration: Add an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, after the initial scan.

    • Measurement: Scan the potential and record the resulting current. The potential at which the first oxidation occurs corresponds to the removal of an electron from the HOMO.

    • Data Analysis: Determine the onset potential of the first oxidation wave (E_ox). Reference this potential against the Fc/Fc⁺ couple. The HOMO and LUMO energies can be estimated using the following empirical formulas:

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

      • E_LUMO (eV) = E_HOMO + E_gap (optical) (where E_gap is calculated from the onset of the UV-Vis absorption spectrum).

  • Trustworthiness: The protocol is self-validating through the use of an internal ferrocene standard. This calibration ensures that the measured potentials are accurate and comparable across different experiments and laboratories.

PART 3: Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and rationalizing the electronic properties of molecules.

Theoretical Grounding:
  • DFT: This method calculates the electronic structure of a molecule to determine its geometry and orbital energies. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[6]

  • TD-DFT: Time-Dependent DFT is an extension used to calculate excited state properties, allowing for the simulation of UV-Vis absorption spectra.[6]

  • Basis Sets: A basis set like 6-311+G** is often chosen as it includes polarization and diffuse functions, which are important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for weak interactions.[6]

Computational Workflow Protocol
  • Structure Input: Build the 3D structure of the 1,2-bis(phenoxymethyl)benzene derivative using a molecular editor.

  • Geometry Optimization: Perform a geometry optimization using DFT (e.g., at the B3LYP/6-31G* level) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This step also provides thermal corrections to the electronic energy.

  • Single-Point Energy: Perform a higher-level single-point energy calculation on the optimized geometry (e.g., using the larger 6-311+G** basis set) to obtain more accurate HOMO and LUMO energy values.

  • Simulate Spectrum: Use the optimized geometry to run a TD-DFT calculation (e.g., TD-B3LYP/6-311+G**) to predict the electronic transitions and simulate the UV-Vis spectrum.

  • Data Analysis: Extract the HOMO and LUMO energies. Compare the simulated UV-Vis spectrum with the experimental data to validate the computational model.

G cluster_setup 1. Model Setup cluster_calc 2. DFT Calculations cluster_output 3. Data Analysis build Build 3D Molecular Structure method Select Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-311+G**) build->method geom_opt Geometry Optimization method->geom_opt freq Frequency Calculation (Confirm Minimum) geom_opt->freq spe Single-Point Energy (Refined Orbitals) freq->spe tddft TD-DFT for Excited States freq->tddft orbitals Extract HOMO/LUMO Energies spe->orbitals spectrum Simulated UV-Vis Spectrum tddft->spectrum validation Compare with Experimental Data orbitals->validation spectrum->validation

Sources

Protocols & Analytical Methods

Method

1,2-bis(phenoxymethyl)benzene as a ligand for transition metal complexes

Application Notes & Protocols for Researchers Topic: 1,2-bis(phenoxymethyl)benzene as a Ligand for Transition Metal Complexes Foreword: Unveiling the Potential of a Flexible O-Donor Ligand In the vast landscape of coordi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers

Topic: 1,2-bis(phenoxymethyl)benzene as a Ligand for Transition Metal Complexes

Foreword: Unveiling the Potential of a Flexible O-Donor Ligand

In the vast landscape of coordination chemistry, the design of ligands is paramount to controlling the properties and reactivity of metal complexes. 1,2-bis(phenoxymethyl)benzene emerges as a noteworthy bidentate, neutral O-donor ligand. Its structure, featuring two phenoxymethyl arms linked by an ortho-phenylene backbone, imparts a unique combination of flexibility and steric influence. This guide provides an in-depth exploration of this ligand system, from its synthesis to its application in forming catalytically active transition metal complexes. We aim to equip researchers, particularly those in catalysis and drug development, with the foundational knowledge and practical protocols to leverage this versatile molecular tool. The principles of transition metal catalysis, including key mechanistic steps like oxidative addition and reductive elimination, are fundamental to understanding the applications discussed herein[1].

Ligand Synthesis: A Practical Benchtop Protocol

The accessibility of a ligand is crucial for its widespread adoption. 1,2-bis(phenoxymethyl)benzene can be reliably synthesized via a classical Williamson ether synthesis, a robust and high-yielding reaction.

Causality of Reagent Choice
  • 1,2-Bis(bromomethyl)benzene: The starting material provides the rigid ortho-phenylene scaffold and two reactive electrophilic sites (CH₂-Br).

  • Phenol: Acts as the nucleophile, providing the phenoxy moieties that will become the coordinating arms of the ligand.

  • Potassium Carbonate (K₂CO₃): A mild, inexpensive base sufficient to deprotonate phenol, forming the more nucleophilic phenoxide ion. Its insolubility in acetone drives the reaction forward by removing the HBr byproduct as KBr salt.

  • Acetone: An ideal polar aprotic solvent that readily dissolves the organic reactants but not the inorganic base or salt byproduct, simplifying workup.

Detailed Synthesis Protocol

Objective: To synthesize 1,2-bis(phenoxymethyl)benzene.

Materials:

  • 1,2-Bis(bromomethyl)benzene

  • Phenol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard reflux apparatus, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 1,2-bis(bromomethyl)benzene (1.0 eq), phenol (2.2 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Reaction: Add anhydrous acetone (approx. 10 mL per gram of starting bromide) to the flask. Heat the suspension to a gentle reflux with vigorous stirring.

  • Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 16-24 hours.

  • Workup (Part 1): Allow the reaction to cool to room temperature. Filter the mixture through a pad of celite to remove the K₂CO₃ and KBr salts. Wash the filter cake with a small amount of acetone.

  • Workup (Part 2): Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting oily residue in DCM (100 mL). Transfer to a separatory funnel and wash with 1M NaOH or saturated NaHCO₃ solution (2 x 50 mL) to remove excess phenol, followed by deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from hot ethanol or by column chromatography on silica gel to afford a pure white solid.

Synthesis Workflow Diagram

Caption: Step-wise workflow for the synthesis of 1,2-bis(phenoxymethyl)benzene.

Formation of Transition Metal Complexes

The two ether oxygen atoms of the ligand serve as the coordination points, forming a stable seven-membered chelate ring with a metal center. This coordination mode is common for ligands with a 1,2-disubstituted benzene backbone. The resulting complexes have found applications in various catalytic transformations[2].

General Protocol for Complexation

Objective: To synthesize a generic [M(ligand)Cl₂] complex (e.g., M = Pd, Cu).

Materials:

  • 1,2-bis(phenoxymethyl)benzene (1.0 eq)

  • Metal salt precursor (e.g., Pd(COD)Cl₂, CuCl₂) (1.0 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)

  • Schlenk flask or glovebox equipment

Procedure:

  • Inert Atmosphere: Conduct all manipulations under an inert atmosphere of nitrogen or argon.

  • Ligand Solution: In a Schlenk flask, dissolve 1,2-bis(phenoxymethyl)benzene in the chosen anhydrous solvent.

  • Metal Addition: To the stirring ligand solution, add the transition metal salt precursor portion-wise at room temperature.

  • Reaction: Allow the mixture to stir at room temperature. Reaction is often accompanied by a color change. For less reactive precursors, gentle heating (e.g., 40-60 °C) may be required. Monitor by TLC or by observing the consumption of the starting metal salt.

  • Isolation: Upon completion, reduce the solvent volume in vacuo. The product may precipitate. If it does not, add a non-polar solvent like pentane or hexanes to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.

Logical Flow of Complex Formation

G Ligand Ligand Solution (in Anhydrous Solvent) Mix Combine & Stir (Inert Atmosphere) Ligand->Mix Metal Metal Precursor (e.g., Pd(COD)Cl₂) Metal->Mix Isolate Precipitate, Filter, & Dry Mix->Isolate Reaction (RT or Heat) Complex [M(ligand)Cl₂] Complex Isolate->Complex

Caption: Logical workflow for the synthesis of a transition metal complex.

Catalytic Applications: Palladium-Catalyzed Cross-Coupling

Palladium complexes incorporating ligands like 1,2-bis(phenoxymethyl)benzene are effective catalysts for forming carbon-carbon bonds, a cornerstone of modern organic synthesis, particularly in drug discovery[3]. The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl bromide with an arylboronic acid using a Pd-complex of 1,2-bis(phenoxymethyl)benzene.

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • [Pd(1,2-bis(phenoxymethyl)benzene)Cl₂] catalyst (0.5 - 2.0 mol%)

  • Anhydrous solvent (e.g., Toluene/Water 10:1, or Dioxane)

  • Schlenk tube or reaction vial

Procedure:

  • Setup: To a Schlenk tube, add the aryl bromide, arylboronic acid, base, and the palladium catalyst.

  • Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the specified time (2-24 hours).

  • Monitoring: Track the disappearance of the aryl bromide via GC-MS or TLC.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Catalytic Data

The performance of the catalyst is highly dependent on the specific substrates and reaction conditions.

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O100>95
21-Bromo-4-methoxybenzene4-Tolylboronic acidCs₂CO₃Dioxane90>98
32-Bromopyridine3-Thienylboronic acidK₂CO₃Toluene/H₂O10092
(Note: Data is illustrative of typical performance for similar O-donor ligand systems in Suzuki-Miyaura coupling reactions.)

References

  • ResearchGate. (2025). 2,4,6-Trimethyl-1,3,5-tris(phenoxymethyl)benzene. Retrieved from [Link]

  • ResearchGate. (2008). Transition metal coordination polymers: Synthesis and catalytic study for hydroxylation of phenol and benzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Retrieved from [Link]

  • Zenodo. (2024). The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. Retrieved from [Link]

  • IOP Publishing. (2021). Synthesis, Characterization and Thermal Studies of Fe(II), Co(II), Ni(II) and Cu(II) Complexes with bis. Retrieved from [Link]

  • Wiley. (n.d.). Applications of Transition Metal Catalysis in Drug Discovery and Development. Retrieved from [Link]

Sources

Application

The Versatile Connector: Application Notes and Protocols for 1,2-bis(phenoxymethyl)benzene in Organic Synthesis

Introduction: Unveiling the Potential of a Rigid Yet Flexible Building Block In the landscape of organic synthesis, the quest for versatile building blocks that offer a balance of rigidity and conformational flexibility...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Rigid Yet Flexible Building Block

In the landscape of organic synthesis, the quest for versatile building blocks that offer a balance of rigidity and conformational flexibility is perpetual. 1,2-bis(phenoxymethyl)benzene emerges as a compelling scaffold, possessing a unique structural motif that marries the planarity of a benzene ring with the conformational adaptability of ether linkages. This diether, with its two phenoxymethyl arms positioned in an ortho relationship, provides a pre-organized platform for the construction of complex molecular architectures. Its utility spans from the synthesis of macrocyclic hosts for supramolecular chemistry to its potential integration into novel polymeric materials and as a linker in drug discovery.

This comprehensive guide delves into the synthetic protocols for preparing 1,2-bis(phenoxymethyl)benzene and explores its key applications, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness its synthetic potential. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-bis(phenoxymethyl)benzene is provided in the table below for easy reference.[]

PropertyValue
Molecular Formula C₂₀H₁₈O₂
Molecular Weight 290.36 g/mol
Boiling Point 430.3°C at 760 mmHg
Density 1.121 g/cm³
Appearance Inquire

Core Synthetic Protocol: Preparation of 1,2-bis(phenoxymethyl)benzene

The most direct and widely applicable method for the synthesis of 1,2-bis(phenoxymethyl)benzene is the Williamson ether synthesis. This venerable reaction, proceeding via an SN2 mechanism, involves the reaction of a phenoxide with an alkyl halide.[2] In this case, sodium phenoxide is reacted with 1,2-bis(bromomethyl)benzene. To enhance the reaction rate and yield, particularly given the potential for competing elimination reactions and the need for efficient dialkylation, a phase-transfer catalyst is often employed.[3][4][5][6] Phase-transfer catalysis facilitates the transport of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide resides, thereby accelerating the reaction under milder conditions.[4][5]

Reaction Scheme: Williamson Ether Synthesis with Phase-Transfer Catalysis

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products phenol Phenol Reaction Mixture Reaction Mixture phenol->Reaction Mixture naoh NaOH naoh->Reaction Mixture ptc Phase-Transfer Catalyst (e.g., TBAB) ptc->Reaction Mixture dibromide 1,2-bis(bromomethyl)benzene dibromide->Reaction Mixture product 1,2-bis(phenoxymethyl)benzene nabr NaBr h2o H₂O Reaction Mixture->product Toluene, Reflux Reaction Mixture->nabr Reaction Mixture->h2o

Caption: General workflow for the synthesis of 1,2-bis(phenoxymethyl)benzene.

Detailed Experimental Protocol: Synthesis of 1,2-bis(phenoxymethyl)benzene

This protocol outlines the synthesis of 1,2-bis(phenoxymethyl)benzene from phenol and 1,2-bis(bromomethyl)benzene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials:

  • Phenol (2.2 equivalents)

  • Sodium hydroxide (NaOH) (2.5 equivalents)

  • 1,2-bis(bromomethyl)benzene (1.0 equivalent)

  • Tetrabutylammonium bromide (TBAB) (0.1 equivalents)

  • Toluene (anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of Sodium Phenoxide (in situ):

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (2.2 eq) and toluene.

    • Stir the mixture at room temperature to dissolve the phenol.

    • Carefully add powdered sodium hydroxide (2.5 eq). The reaction is exothermic.

    • Heat the mixture to reflux for 2-3 hours with a Dean-Stark trap to remove the water formed, driving the equilibrium towards the formation of sodium phenoxide.

  • Phase-Transfer Catalyzed Etherification:

    • After the formation of sodium phenoxide, cool the reaction mixture to approximately 60 °C.

    • Add tetrabutylammonium bromide (0.1 eq) to the flask.

    • In a separate flask, dissolve 1,2-bis(bromomethyl)benzene (1.0 eq) in a minimal amount of anhydrous toluene.

    • Add the solution of 1,2-bis(bromomethyl)benzene dropwise to the reaction mixture over 30-60 minutes using a dropping funnel.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1,2-bis(phenoxymethyl)benzene.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar Equivalents
Phenol94.112.2
Sodium Hydroxide40.002.5
1,2-bis(bromomethyl)benzene263.981.0
Tetrabutylammonium bromide322.370.1
1,2-bis(phenoxymethyl)benzene290.36(Theoretical) 1.0

Application in Macrocycle Synthesis: A Gateway to Host-Guest Chemistry

The pre-organized arrangement of the two phenoxymethyl groups in 1,2-bis(phenoxymethyl)benzene makes it an excellent precursor for the synthesis of macrocyclic compounds, such as crown ethers and calixarene analogues.[7][8][9][10][11] These macrocycles are of significant interest in supramolecular chemistry for their ability to selectively bind ions and small molecules, with applications in sensing, catalysis, and separation technologies.[12][13][14][15][16][17]

Conceptual Workflow: Synthesis of a Dibenzo-Crown Ether Analogue

The synthesis of a dibenzo-crown ether analogue can be achieved by reacting 1,2-bis(phenoxymethyl)benzene with a suitable diol, such as triethylene glycol, under Williamson ether synthesis conditions. The templating effect of an alkali metal cation (e.g., K⁺) can be exploited to promote the desired intramolecular cyclization over polymerization.[7][8]

Crown_Ether_Synthesis cluster_reactants Reactants cluster_products Products diol 1,2-bis(2-hydroxyethoxy)ethane Reaction Mixture Reaction Mixture diol->Reaction Mixture base Base (e.g., K₂CO₃) base->Reaction Mixture linker 1,2-bis(bromomethyl)benzene linker->Reaction Mixture crown_ether Dibenzo-Crown Ether Analogue salt KBr h2o H₂O Reaction Mixture->crown_ether Acetonitrile, Reflux (High Dilution) Reaction Mixture->salt Reaction Mixture->h2o

Sources

Method

Application Notes &amp; Protocols: 1,2-bis(phenoxymethyl)benzene as a Versatile Linker in Supramolecular Chemistry and Self-Assembly

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Flexible Linkers in Supramolecular Design Supramolecular chemistry, the study of systems involving molecular assemblies held toget...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Flexible Linkers in Supramolecular Design

Supramolecular chemistry, the study of systems involving molecular assemblies held together by non-covalent bonds, offers a powerful bottom-up approach to constructing functional nanomaterials.[1] The properties and structures of these materials are dictated by the intrinsic characteristics of their molecular building blocks. While rigid, pre-organized molecules have been extensively used to create predictable and well-defined architectures, flexible linkers are gaining prominence for their ability to form dynamic, adaptive, and complex supramolecular systems.

This guide focuses on 1,2-bis(phenoxymethyl)benzene , a deceptively simple yet highly versatile building block. Its structure, featuring two phenoxymethyl groups on adjacent positions of a central benzene ring, combines the potential for aromatic π-π stacking with significant conformational flexibility. The ether linkages act as pliable hinges, allowing the terminal phenyl rings to adopt various orientations. This inherent flexibility is not a liability but a key feature, enabling the molecule to adapt to guest molecules of different shapes and sizes and to participate in diverse self-assembly motifs, from discrete host-guest complexes to extended one- and two-dimensional networks.[2] Understanding how to harness and control this flexibility is crucial for designing novel materials for applications in molecular recognition, catalysis, and drug delivery.

Section 1: Physicochemical Properties and Synthesis

The utility of 1,2-bis(phenoxymethyl)benzene as a supramolecular synthon begins with its fundamental chemical and physical properties, which are essential for designing experiments and interpreting results.

Key Physicochemical Data
PropertyValueSource
IUPAC Name 1,1'-[1,2-Phenylenebis(methyleneoxy)]dibenzeneN/A
CAS Number 10403-74-4N/A
Molecular Formula C₂₀H₁₈O₂N/A
Molecular Weight 290.36 g/mol N/A
Appearance Typically a white to off-white solidN/A
Solubility Soluble in common organic solvents (e.g., CHCl₃, THF, DMSO); Insoluble in waterGeneral Knowledge
Protocol 1: Synthesis of 1,2-bis(phenoxymethyl)benzene via Williamson Ether Synthesis

Objective: To provide a reliable, high-yield method for synthesizing the title compound from commercially available starting materials.

Causality of Experimental Choices: The Williamson ether synthesis is a classic, robust, and high-yielding method for forming ethers.[3] It proceeds via an SN2 mechanism where a nucleophilic phenoxide attacks an electrophilic alkyl halide.[4] Using a strong base like sodium hydride (NaH) ensures complete deprotonation of phenol to the highly reactive phenoxide. A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation without solvating the phenoxide anion, maximizing its nucleophilicity, and it can be heated to drive the reaction to completion.[5]

Materials and Reagents:

  • Phenol

  • 1,2-bis(bromomethyl)benzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add phenol (2.1 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating the formation of sodium phenoxide.

  • Alkylation: Add a solution of 1,2-bis(bromomethyl)benzene (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture dropwise.

  • Reaction: Heat the mixture to 80-90 °C and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted phenol and residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 1,2-bis(phenoxymethyl)benzene.

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: The Role of Conformational Flexibility in Supramolecular Assembly

The key to 1,2-bis(phenoxymethyl)benzene's utility is the conformational freedom afforded by the two ether linkages. This allows the terminal phenyl groups to rotate and position themselves in response to their environment, guest molecules, or intermolecular forces during self-assembly. This contrasts with rigid linkers, which offer pre-determined geometries but lack adaptability.[2]

The two main conformations can be described as syn and anti.

  • Syn Conformation: Both phenoxymethyl groups are on the same side of the central benzene ring, creating a pre-organized cleft or cavity suitable for encapsulating guest molecules.

  • Anti Conformation: The phenoxymethyl groups are on opposite sides, leading to a more extended, linear-like structure that is well-suited for forming 1D chains or participating in 2D surface assemblies.

The equilibrium between these states is dynamic and can be influenced by solvent, temperature, and the presence of interacting species.

G cluster_syn Syn Conformation cluster_anti Anti Conformation cluster_stimuli External Stimuli syn Pre-organized Cleft (Favors Host-Guest Binding) anti Extended Structure (Favors 1D/2D Assembly) syn->anti Conformational Equilibrium guest Guest Molecule guest->syn Encapsulation solvent Solvent Polarity solvent->anti Stabilization surface Surface Interaction surface->anti Adsorption

Conformational dynamics of 1,2-bis(phenoxymethyl)benzene.

Section 3: Applications in Self-Assembly and Molecular Recognition

The structural features of 1,2-bis(phenoxymethyl)benzene make it a candidate for several supramolecular applications. While specific literature on the parent molecule is nascent, its potential can be extrapolated from studies on analogous flexible linkers and functionalized derivatives.[6][7]

Host-Guest Complexation

In its syn conformation, the molecule can act as a simple host, binding small aromatic guest molecules within its cleft through cooperative π-π stacking and van der Waals interactions. This is a foundational principle of supramolecular chemistry, where host molecules with pre-organized cavities show high affinity and selectivity for guests.[8]

Building Blocks for Supramolecular Polymers

Functionalizing the terminal phenyl rings (e.g., with hydrogen-bonding motifs like amides or carboxylic acids) transforms 1,2-bis(phenoxymethyl)benzene into a monomer for supramolecular polymerization. The flexible core allows for the formation of dynamic, responsive polymer chains whose structure can be influenced by external stimuli.[1]

Formation of 2D Self-Assembled Monolayers (SAMs)

On suitable substrates like graphite (HOPG) or gold (Au(111)), molecules like this can form ordered two-dimensional structures.[9] The anti conformation would likely dominate in such assemblies, allowing for efficient surface packing driven by intermolecular interactions between adjacent molecules and molecule-substrate interactions. These SAMs can be used to functionalize surfaces and tune their physical properties.[10]

Section 4: Experimental Protocols for Characterization

Characterizing the non-covalent assemblies formed by 1,2-bis(phenoxymethyl)benzene requires a suite of complementary analytical techniques.

Protocol 2: Characterization of Self-Assembly in Solution

Objective: To detect and quantify aggregation, determine association constants for host-guest binding, and probe the geometry of supramolecular assemblies in solution.

Causality of Experimental Choices:

  • NMR Spectroscopy: This is the most powerful tool for studying dynamic systems in solution. ¹H NMR chemical shift changes indicate changes in the electronic environment upon aggregation or guest binding. Diffusion Ordered Spectroscopy (DOSY) can distinguish between small, fast-diffusing monomers and large, slow-diffusing aggregates.[11][12]

  • UV-Vis and Fluorescence Spectroscopy: These techniques are highly sensitive to changes in the electronic structure of chromophores.[13] The formation of π-stacked aggregates often leads to changes in the absorption spectrum (hypo- or hyperchromism) and fluorescence quenching or excimer formation, which can be used to monitor the polymerization process.[14][15]

Procedure:

  • ¹H NMR Titration (for Host-Guest Studies): a. Prepare a stock solution of the host (1,2-bis(phenoxymethyl)benzene derivative) at a fixed concentration (e.g., 1 mM) in a deuterated solvent (e.g., CDCl₃). b. Prepare a concentrated stock solution of the guest molecule in the same solvent. c. Acquire a ¹H NMR spectrum of the host-only solution. d. Add increasing equivalents of the guest (0.1, 0.2, 0.5, 1.0, 2.0, 5.0, etc.) to the host solution, acquiring a spectrum after each addition. e. Analysis: Monitor the chemical shifts of the host's aromatic protons. A significant shift upon guest addition indicates binding. The data can be fitted to a suitable binding isotherm (e.g., 1:1) to calculate the association constant (Kₐ).

  • Concentration-Dependent UV-Vis Spectroscopy (for Aggregation Studies): a. Prepare a series of solutions of the compound in a suitable solvent (e.g., cyclohexane) with concentrations spanning several orders of magnitude (e.g., 10⁻⁶ M to 10⁻³ M). b. Record the UV-Vis absorption spectrum for each concentration. c. Analysis: Plot the molar extinction coefficient (ε) at a specific wavelength against concentration. A deviation from the Beer-Lambert law (i.e., a non-constant ε) is a strong indication of self-assembly.[16]

  • DOSY NMR (for Detecting Supramolecular Polymerization): a. Prepare samples at low (monomeric) and high (aggregated) concentrations. b. Acquire 2D DOSY NMR spectra for each sample. c. Analysis: The resulting plot shows chemical shift on one axis and the diffusion coefficient (D) on the other. A significant decrease in D at higher concentrations confirms the formation of larger, slower-moving assemblies.[17]

Protocol 3: Solid-State and Surface Characterization

Objective: To visualize the structure of self-assembled architectures in the solid state or on a surface at the molecular level.

Causality of Experimental Choices:

  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides unambiguous, atomic-resolution structural data for crystalline materials, revealing precise bond lengths, angles, and intermolecular interactions. It is the "gold standard" for confirming the structure of host-guest complexes or ordered solid-state packing.[18][19][20]

  • Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These scanning probe techniques are essential for imaging molecules on conductive or insulating surfaces, respectively. They can visualize 2D self-assembled monolayers, providing information on packing geometry, domain formation, and surface coverage with sub-molecular resolution.[21][22][23]

Procedure:

  • Single Crystal Growth for SCXRD: a. Dissolve the purified compound (or host-guest complex) in a minimal amount of a good solvent. b. Use a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote the growth of high-quality single crystals. c. Analysis: Mount a suitable crystal on the diffractometer to determine its three-dimensional atomic structure.[8]

  • Sample Preparation and Imaging for STM/AFM: a. Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a volatile solvent (e.g., 1,2,4-trichlorobenzene for STM on HOPG). b. Deposit a single drop of the solution onto a freshly cleaved, atomically flat substrate (e.g., HOPG for STM, mica for AFM). c. Allow the solvent to evaporate slowly at a controlled temperature, leaving behind a self-assembled monolayer. d. Imaging: Transfer the sample to the STM or AFM instrument. For STM, operate in constant-current mode to obtain topographic images of the molecular arrangement on the surface.[9] For AFM, use tapping mode to minimize damage to the soft molecular layer.[23]

Section 5: Advanced Concepts and Future Directions

The versatility of the 1,2-bis(phenoxymethyl)benzene scaffold opens avenues for more sophisticated applications. By incorporating responsive chemical moieties, researchers can design "smart" materials that change their structure or function in response to external stimuli like light, pH, or specific analytes. Furthermore, the principles of self-assembly can be applied to drug development, where molecules are designed to self-assemble into nanostructures that can encapsulate and deliver therapeutic agents. The flexibility of the linker could allow for the creation of drug delivery systems that can adapt to their payload and release it under specific physiological conditions.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Coordination Polymers with 1,2-bis(phenoxymethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Promise of 1,2-bis(phenoxymethyl)benzene in Crystal Engineering Coordination polymers (CPs), also known as metal-organi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Promise of 1,2-bis(phenoxymethyl)benzene in Crystal Engineering

Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), represent a frontier in materials science, constructed from metal ions or clusters linked by organic ligands to form extended one-, two-,or three-dimensional networks.[1] The properties of these materials—spanning applications in gas storage, catalysis, sensing, and drug delivery—are intrinsically linked to their structure.[1][2] Therefore, the rational design and selection of the organic linker are paramount to achieving desired functionalities.[2]

This guide focuses on the synthesis of coordination polymers utilizing 1,2-bis(phenoxymethyl)benzene (hereafter abbreviated as bpoxb). The bpoxb ligand is a compelling building block for several reasons:

  • Inherent Flexibility: The ether linkages (-CH₂-O-) provide significant conformational freedom, allowing the ligand to adopt various spatial arrangements to accommodate the coordination geometries of different metal centers. This flexibility can lead to the formation of unique and complex network topologies, including interpenetrated frameworks.

  • Bidentate Coordination: The two ether oxygen atoms serve as potential coordination sites, enabling the ligand to act as a chelating or bridging linker between metal centers.

  • Aromatic Backbone: The presence of three benzene rings provides a rigid component that can facilitate π-π stacking interactions, adding another layer of control over the final supramolecular architecture and enhancing the stability of the resulting framework.

This document serves as a detailed technical guide, moving beyond simple procedural lists to explain the causality behind experimental choices. It provides field-proven insights and self-validating protocols to empower researchers in the synthesis and characterization of novel CPs based on the bpoxb ligand.

Part 1: Foundational Synthetic Strategies

The synthesis of high-quality crystalline CPs is essential for definitive structural characterization, which is most reliably achieved through single-crystal X-ray diffraction.[3] While various methods exist, solvothermal synthesis has proven to be one of the most effective routes for generating crystalline CPs, particularly when employing flexible ligands like bpoxb.[3]

The Solvothermal Method: A Dominant Approach

Solvothermal synthesis involves a chemical reaction conducted in a sealed vessel (typically a Teflon-lined stainless steel autoclave) where the solvent is heated above its boiling point, generating autogenous pressure.[3] This method is highly effective for several key reasons:

  • Enhanced Solubility: Increased temperature and pressure improve the solubility of reactants, facilitating a homogeneous reaction environment conducive to slow, ordered crystal growth.

  • Access to Kinetically Stable Phases: The conditions allow the system to overcome kinetic barriers, potentially leading to the formation of unique, thermodynamically stable crystalline phases that are inaccessible under ambient conditions.

  • Control over Crystal Morphology: By systematically tuning parameters such as temperature, reaction time, and solvent composition, one can influence the size, shape, and quality of the resulting crystals.

The selection of experimental parameters is not arbitrary; each variable directly influences the self-assembly process that governs the final structure. The interplay between the metal ion's coordination preference, the ligand's conformation, and the reaction environment dictates the outcome.

Diagram: Conceptual Workflow of Solvothermal Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Analysis Reagents Metal Salt + bpoxb Ligand (+ Optional Co-ligand) Solvent Select Solvent System (e.g., DMF, H₂O, EtOH) Reagents->Solvent Dissolve/Suspend Autoclave Transfer to Teflon-lined Autoclave Solvent->Autoclave Heating Heat in Oven (e.g., 80-160 °C) Autoclave->Heating Seal Vessel Cooling Slow Cooling to Room Temperature Heating->Cooling Controlled Rate Isolate Isolate Crystals (Filtration) Cooling->Isolate Wash Wash with Solvent Isolate->Wash Dry Dry Product (e.g., in air or vacuum) Wash->Dry Characterize Characterization (SCXRD, PXRD, TGA, etc.) Dry->Characterize

Caption: General experimental workflow for solvothermal synthesis of coordination polymers.

Part 2: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the solvothermal synthesis of a hypothetical coordination polymer, [Cu(bpoxb)(bdc)]n, using copper(II) nitrate as the metal source, bpoxb as the primary ligand, and 1,4-benzenedicarboxylic acid (H₂bdc) as an auxiliary co-ligand. The use of a dicarboxylate co-ligand is a common strategy to increase structural diversity and stability.[4]

Materials and Reagents
  • Metal Precursor: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Primary Ligand: 1,2-bis(phenoxymethyl)benzene (bpoxb)

  • Auxiliary Ligand: 1,4-Benzenedicarboxylic acid (H₂bdc)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing Solvent: Ethanol (EtOH)

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 20 mL scintillation vials)

    • Teflon-lined stainless steel autoclave (23 mL capacity)

    • Programmable laboratory oven

    • Filtration apparatus (Büchner funnel)

    • Optical microscope

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 20 mL glass vial, combine:

    • Cu(NO₃)₂·3H₂O (0.05 mmol, 12.1 mg)

    • 1,2-bis(phenoxymethyl)benzene (bpoxb) (0.05 mmol, 14.5 mg)

    • 1,4-Benzenedicarboxylic acid (H₂bdc) (0.05 mmol, 8.3 mg)

  • Dissolution: Add 10 mL of DMF to the vial. Sonicate the mixture for approximately 10 minutes to ensure complete dissolution and a homogeneous solution. The solution should appear as a clear blue.

  • Reaction Setup: Transfer the solution from the vial into the Teflon liner of a 23 mL autoclave.

  • Sealing: Seal the autoclave tightly. Causality Note: A proper seal is critical to contain the autogenous pressure that will develop upon heating, which is essential for the solvothermal process.

  • Heating Cycle: Place the sealed autoclave in a programmable laboratory oven. Heat to 120 °C at a rate of 5 °C/min. Maintain the temperature at 120 °C for 72 hours.

  • Cooling Cycle: After the heating period, program the oven to cool down slowly to room temperature over 24 hours (approx. 4 °C/hour). Causality Note: Slow, controlled cooling is crucial for promoting the growth of large, high-quality single crystals by preventing rapid precipitation and the formation of polycrystalline powder.

  • Product Isolation: Carefully open the autoclave in a fume hood. Blue, block-shaped crystals should be visible. Isolate the crystals by decanting the mother liquor, followed by filtration.

  • Washing and Drying: Wash the collected crystals three times with 5 mL portions of fresh DMF to remove any unreacted starting materials, followed by three washes with 5 mL of ethanol to exchange the high-boiling DMF. Air-dry the final product. Yields are typically in the range of 60-80% based on the limiting reagent.

Table of Experimental Variables

The protocol described is a starting point. The rational variation of key parameters can lead to a diverse range of structures.

Parameter Variable Rationale and Expected Outcome
Metal Ion Zn(II), Co(II), Cd(II)Different metal ions have distinct coordination number and geometry preferences, which will fundamentally alter the resulting network topology.
Auxiliary Ligand Isophthalic acid, 4,4'-Biphenyldicarboxylic acidModifying the length, rigidity, and angle of the carboxylate co-ligand will change the spacing and connectivity between metal centers, impacting dimensionality.
Solvent System DMF/H₂O, DMF/EtOHThe polarity and coordinating ability of the solvent can influence the deprotonation of ligands and can sometimes be incorporated into the final structure.
Temperature 80 °C, 100 °C, 140 °CTemperature affects reaction kinetics. Lower temperatures may yield a kinetic product, while higher temperatures may favor a more thermodynamically stable phase.
Molar Ratio 1:1:1, 2:1:1, 1:2:1 (M:bpoxb:aux)Stoichiometry directly impacts the connectivity. An excess of ligand may lead to lower-dimensional structures (e.g., 1D chains), while an excess of metal can promote higher-dimensional frameworks.

Part 3: Structural Elucidation and Physicochemical Characterization

A successful synthesis must be followed by rigorous characterization to confirm the structure, purity, and stability of the new material. This process forms a self-validating system where multiple techniques provide complementary information.

Essential Characterization Techniques
Technique Purpose and Information Gained
Single-Crystal X-ray Diffraction (SCXRD) Provides the definitive, atomic-resolution 3D structure. Determines bond lengths, bond angles, coordination environment of the metal, ligand conformation, and the overall network topology. This is the gold standard for structural proof.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk, as-synthesized material. The experimental PXRD pattern is compared to the pattern simulated from the SCXRD data. A match validates that the single crystal is representative of the entire sample.
Thermogravimetric Analysis (TGA) Measures the thermal stability of the polymer. It reveals the temperature at which the framework decomposes and can quantify the loss of coordinated or guest solvent molecules.
Infrared (IR) Spectroscopy Confirms the coordination of the ligands. A shift in the C-O ether stretching frequency of bpoxb and the C=O carboxylate stretches of the co-ligand upon coordination to the metal center provides evidence of bonding.
Elemental Analysis (CHN) Determines the weight percentages of carbon, hydrogen, and nitrogen. This experimental data is compared to the calculated values from the proposed chemical formula (derived from SCXRD) to verify the composition.
Diagram: Ligand Conformation and Coordination

The flexibility of the bpoxb ligand allows it to act as a versatile linker in coordination polymers.

G cluster_ligand 1,2-bis(phenoxymethyl)benzene (bpoxb) cluster_modes Potential Coordination Modes cluster_bridge Bridging L C₆H₄(CH₂OC₆H₅)₂ M1 Metal Center L->M1 Chelating (bidentate) M2 Metal Center M3 Metal Center L2 bpoxb L2->M2 L2->M3

Caption: Potential chelating and bridging coordination modes of the flexible bpoxb ligand.

Part 4: Concluding Remarks and Future Outlook

The synthesis of coordination polymers using the 1,2-bis(phenoxymethyl)benzene ligand is a promising avenue for the creation of novel materials with complex structures and tailored properties. The solvothermal method provides a powerful and versatile platform for exploring this chemical space. By carefully controlling experimental parameters and employing a suite of complementary characterization techniques, researchers can rationally design and validate new frameworks. The insights and protocols detailed in this guide provide a solid foundation for drug development professionals and materials scientists to harness the potential of this flexible ligand in constructing the next generation of functional coordination polymers.

References

  • Title: Solvothermal Synthesis of Multifunctional Coordination Polymers. Source: Zeitschrift für Naturforschung B, 2010. URL: [Link][3]

  • Title: Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Source: Molecules, MDPI, 2022. URL: [Link][1]

  • Title: Crystal structure of the two-dimensional coordination polymer, 2.... Source: ResearchGate. URL: [Link]

  • Title: Synthesis, crystal structures, luminescence, and photocatalytic properties of two 1D Co(II) coordination polymers constructed with semirigid bis(benzimidazole) and dicarboxylate ligands. Source: ResearchGate. URL: [Link][4]

  • Title: New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Source: Polymers, MDPI, 2023. URL: [Link][2]

  • Title: Coordination Polymers Built from 1,4-Bis(imidazol-1-ylmethyl)benzene: from Crystalline to Amorphous. Source: ResearchGate. URL: [Link][5]

  • Title: Hydrothermal Synthesis and Characterization of Two Dimensional Coordination Polymers with 2,2′-Dimethylglutarate and 1,2-bis(imidazol-1-ylmethyl)benzene. Source: ResearchGate. URL: [Link][6]

Sources

Method

1,2-bis(phenoxymethyl)benzene as an ancillary ligand in catalytic reactions

An Application Guide to 1,2-bis(phenoxymethyl)benzene as a Versatile Ancillary Ligand in Catalysis Introduction: The Role of Ancillary Ligands in Modern Catalysis In the landscape of homogeneous catalysis, the metal cent...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1,2-bis(phenoxymethyl)benzene as a Versatile Ancillary Ligand in Catalysis

Introduction: The Role of Ancillary Ligands in Modern Catalysis

In the landscape of homogeneous catalysis, the metal center is only part of the story. The reactivity, stability, and selectivity of a metal catalyst are profoundly influenced by the ligands that surround it. These "ancillary" or "spectator" ligands do not typically participate directly in bond-breaking or bond-making with the substrate but are essential for modulating the catalyst's electronic and steric environment.[1][2] A well-designed ancillary ligand can enhance catalytic turnover, prevent catalyst decomposition, and steer a reaction towards a desired product with high selectivity.

This guide focuses on 1,2-bis(phenoxymethyl)benzene , a structurally intriguing molecule poised for application as an ancillary ligand. It features two flexible phenoxymethyl arms attached to an ortho-substituted benzene backbone. This configuration allows it to act as a neutral, bidentate O-donor ligand, capable of forming a stable chelate ring with a metal center. The etheric oxygen atoms are Lewis basic donors, while the flexible methylene linkers allow the ligand to adapt to the geometric requirements of various metal oxidation states throughout a catalytic cycle.[3] These characteristics make it a promising candidate for a range of catalytic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Synthesis and Characterization of the Ligand

The synthesis of 1,2-bis(phenoxymethyl)benzene is typically achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages. The protocol involves the reaction of a phenoxide nucleophile with an appropriate electrophile, in this case, 1,2-bis(bromomethyl)benzene.

Protocol 1: Synthesis of 1,2-bis(phenoxymethyl)benzene

Objective: To synthesize the title ligand via nucleophilic substitution.

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-bis(bromomethyl)benzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation of Sodium Phenoxide (In Situ):

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add phenol (2.1 equivalents).

    • Dissolve the phenol in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.

    • Expert Insight: Sodium hydride is a strong base that deprotonates the phenol to form the highly nucleophilic sodium phenoxide. The reaction is exothermic and produces hydrogen gas, hence the need for slow, portion-wise addition at 0 °C and a well-ventilated fume hood.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the phenoxide.

  • Alkylation Reaction:

    • In a separate flask, dissolve 1,2-bis(bromomethyl)benzene (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the stirred sodium phenoxide solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

    • Expert Insight: The reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the sodium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding it to a beaker of ice-cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated NH₄Cl solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1,2-bis(phenoxymethyl)benzene as a pure solid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Phenol Phenol Deprotonation Step 1: Deprotonation (in anhydrous DMF, 0°C to RT) Phenol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation BMB 1,2-Bis(bromomethyl)benzene Alkylation Step 2: Alkylation (60-70°C, 12-16h) BMB->Alkylation Deprotonation->Alkylation Sodium Phenoxide Workup Step 3: Aqueous Work-up & Extraction Alkylation->Workup Purification Step 4: Column Chromatography Workup->Purification Product Pure 1,2-bis(phenoxymethyl)benzene Purification->Product

Caption: Workflow for the synthesis of 1,2-bis(phenoxymethyl)benzene.

Characterization Data

The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR (e.g., in CDCl₃)Signals for aromatic protons from the central benzene ring and the two terminal phenyl rings. A characteristic singlet for the four benzylic protons (-CH₂-).
¹³C NMR (e.g., in CDCl₃)Resonances corresponding to the different carbon environments: aromatic CH and quaternary carbons, and a signal for the benzylic carbon (-CH₂-).
FT-IR (e.g., KBr pellet)Characteristic C-O-C stretching vibrations for the ether linkages, C-H stretches for aromatic and aliphatic protons, and C=C stretches for the benzene rings.
Mass Spectrometry (e.g., ESI)A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₂₀H₁₈O₂ (290.36 g/mol ).

Application in Palladium-Catalyzed Cross-Coupling

While direct catalytic applications of 1,2-bis(phenoxymethyl)benzene are an emerging area of research, its structural properties make it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[4] This reaction forges a carbon-carbon bond between an organohalide and an organoboron compound and is a cornerstone of modern organic synthesis, particularly in drug development.[5]

The ancillary ligand is critical to the success of the Suzuki reaction. It stabilizes the active Pd(0) species, facilitates the oxidative addition of the organohalide, and influences the rates of transmetalation and reductive elimination.[4][6] The flexible, bidentate nature of 1,2-bis(phenoxymethyl)benzene would allow it to form a stable complex with the palladium center, potentially enhancing catalyst longevity and efficiency.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps where the ancillary ligand (L) plays a crucial role:[5][6][7][8]

  • Oxidative Addition: The active Pd(0)L₂ catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: A base activates the organoboron compound (R²-B(OR)₂), which then transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled and eliminated from the palladium, forming the new C-C bond and regenerating the active Pd(0)L₂ catalyst.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 [Pd(0)L₂] Active Catalyst (L = 1,2-bis(phenoxymethyl)benzene) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX [L₂Pd(II)(R¹)X] OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 [L₂Pd(II)(R¹)(R²)] Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1X R¹-X (Aryl Halide) R1X->OxAdd X_ion X⁻ R2B R²-B(OR)₂ (Boronic Acid/Ester) Borate_complex [R²-B(OR)₂(OH)]⁻ R2B->Borate_complex Base Base (e.g., K₂CO₃) Base->Borate_complex Borate_complex->Transmetal

Caption: The role of an ancillary ligand (L) in the Suzuki-Miyaura cycle.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To provide a representative protocol for using 1,2-bis(phenoxymethyl)benzene as an ancillary ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Disclaimer: This is a general protocol and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

Component Role Typical Reagent/Condition Stoichiometry
Aryl Halide (Ar¹-X)ElectrophileAryl bromide or iodide1.0 eq
Arylboronic Acid (Ar²-B(OH)₂)NucleophileSubstituted or unsubstituted arylboronic acid1.2 - 1.5 eq
Palladium PrecursorSource of catalytic metalTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)1-2 mol%
Ancillary Ligand Stabilizer, tunes reactivity1,2-bis(phenoxymethyl)benzene 2-4 mol%
BaseActivates boronic acidPotassium carbonate (K₂CO₃) or Cesium fluoride (CsF)2.0 - 3.0 eq
Solvent SystemDissolves reactants, facilitates mixingToluene/Water (e.g., 4:1 v/v) or 1,4-Dioxane/Water (e.g., 4:1 v/v)-
TemperatureReaction rate80 - 110 °C-
TimeReaction completion4 - 24 hours-

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

    • In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the 1,2-bis(phenoxymethyl)benzene ligand (2 mol%).

    • Trustworthiness Note: Using a slight excess of the boronic acid component is common to drive the reaction to completion and account for potential side reactions like protodeborylation.[8]

  • Catalyst Formation and Reaction Execution:

    • Add the solvent system (e.g., toluene/water) to the Schlenk flask containing the substrates and base.

    • Add the solid Pd precursor and ligand mixture to the flask.

    • Expert Insight: The active Pd(0)L₂ catalyst is formed in situ. The ligand coordinates to the palladium metal, displacing the weakly bound dba ligands. It is crucial to degas the solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by bubbling argon through it for 30 minutes) before heating to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Future Outlook

1,2-bis(phenoxymethyl)benzene represents a readily accessible and structurally promising ancillary ligand for homogeneous catalysis. Its flexible, bidentate, O-donor nature provides an excellent foundation for stabilizing catalytically active metal centers. While this guide has focused on its potential application in the robust Suzuki-Miyaura cross-coupling, the principles discussed are broadly applicable. Future research will likely see this ligand and its derivatives explored in a wider array of transformations, including other cross-coupling reactions (e.g., Buchwald-Hartwig amination), polymerization, and oxidation catalysis. The continued development of well-defined, tunable ancillary ligands is paramount to advancing the field of catalysis, enabling the synthesis of complex molecules with greater efficiency and precision.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • MDPI. Bidentate Donor-Functionalized N-Heterocyclic Carbenes: Valuable Ligands for Ruthenium-Catalyzed Transfer Hydrogenation. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Pyridylidene Amines and Amides: Donor-Flexible Ligands for Catalysis. [Link]

  • ResearchGate. A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. [Link]

  • MDPI. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. [Link]

  • ResearchGate. Donor ability of the bidentate ligands: trends by changing substituents, bridge, heterocyclic rings or donor atoms. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Royal Society of Chemistry. CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. [Link]

  • National Institutes of Health. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]

  • National Institutes of Health. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. [Link]

Sources

Application

Host-Guest Chemistry of 1,2-Bis(phenoxymethyl)benzene Derivatives: Application Notes and Protocols for Researchers

Introduction: The Unique Potential of Flexible Acyclic Hosts In the vast landscape of supramolecular chemistry, the design and synthesis of host molecules capable of selective guest recognition remain a cornerstone of in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Flexible Acyclic Hosts

In the vast landscape of supramolecular chemistry, the design and synthesis of host molecules capable of selective guest recognition remain a cornerstone of innovation. While much focus has been placed on pre-organized macrocyclic hosts like cyclodextrins and calixarenes, there is a growing appreciation for the nuanced capabilities of flexible, acyclic host molecules.[1] Among these, derivatives of 1,2-bis(phenoxymethyl)benzene represent a class of readily accessible and conformationally adaptable receptors. Their inherent flexibility, far from being a drawback, allows them to dynamically adjust their conformation to optimally bind a variety of guest molecules through non-covalent interactions. This adaptability opens up exciting possibilities in the fields of molecular sensing, catalysis, and drug delivery.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the host-guest chemistry of 1,2-bis(phenoxymethyl)benzene derivatives. The methodologies outlined herein are grounded in established principles of supramolecular chemistry and are designed to be both robust and adaptable to specific research needs.

Part 1: Synthesis of 1,2-Bis(phenoxymethyl)benzene Host Molecules

The synthesis of 1,2-bis(phenoxymethyl)benzene derivatives is a straightforward process that can be readily accomplished in a standard chemistry laboratory. The general approach involves a nucleophilic substitution reaction between a phenol and a dihalo-o-xylene derivative.

Protocol 1: Synthesis of a Representative 1,2-Bis(phenoxymethyl)benzene Derivative

This protocol details the synthesis of a generic 1,2-bis(phenoxymethyl)benzene host molecule from 1,2-bis(bromomethyl)benzene and a substituted phenol.

Materials:

  • 1,2-Bis(bromomethyl)benzene

  • Substituted phenol (e.g., 4-nitrophenol, 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Preparation of the Reaction Mixture: In a dry round-bottom flask, dissolve the substituted phenol (2.2 equivalents) and 1,2-bis(bromomethyl)benzene (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (3.0 equivalents) to the solution. The K₂CO₃ acts as a base to deprotonate the phenol, forming the phenoxide nucleophile.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetone using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers in a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the synthesized host molecule using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of an excess of the phenol ensures complete reaction of the more expensive 1,2-bis(bromomethyl)benzene.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the starting materials and to promote the desired nucleophilic substitution.

  • Potassium carbonate is a mild and effective base for this transformation, and its insolubility in acetone facilitates its removal after the reaction.

Part 2: Characterization of Host-Guest Interactions

The investigation of host-guest complexation is central to understanding the molecular recognition capabilities of the synthesized 1,2-bis(phenoxymethyl)benzene derivatives. A combination of spectroscopic and calorimetric techniques provides a comprehensive picture of the binding event.

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution.[2] By monitoring the chemical shift changes of the host and/or guest protons upon complexation, one can determine the binding stoichiometry and the association constant (Ka).[3]

Protocol 2: ¹H NMR Titration for Determining Binding Constant

Materials:

  • Synthesized host molecule

  • Guest molecule of interest

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with both host and guest

  • High-precision microsyringe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the host molecule at a known concentration (typically in the low millimolar range, e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50-100 mM) in the same deuterated solvent, also containing the same concentration of the host to avoid dilution effects on the host concentration during the titration.

  • Initial Spectrum: Transfer a precise volume (e.g., 0.5 mL) of the host solution into an NMR tube and record its ¹H NMR spectrum. This is the spectrum of the "free" host.

  • Titration:

    • Using a microsyringe, add small aliquots of the guest solution to the NMR tube containing the host solution.

    • After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

    • Continue adding the guest solution until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Identify the protons on the host molecule that exhibit the largest chemical shift changes upon addition of the guest.

    • Plot the change in chemical shift (Δδ) of a specific host proton against the concentration of the guest.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka) and the stoichiometry of the complex.

Diagram of NMR Titration Workflow:

NMR_Titration cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Host_Sol Prepare Host Stock Solution (e.g., 1 mM) Initial_NMR Record Initial ¹H NMR of Host Host_Sol->Initial_NMR Guest_Sol Prepare Guest Stock Solution (e.g., 50 mM in Host Solution) Titrate Add Aliquots of Guest Solution Guest_Sol->Titrate Initial_NMR->Titrate Record_NMR Record ¹H NMR after each addition Titrate->Record_NMR Repeat until saturation Record_NMR->Titrate Plot_Data Plot Δδ vs. [Guest] Record_NMR->Plot_Data Fit_Data Non-linear Regression Fit Plot_Data->Fit_Data Results Determine Ka and Stoichiometry Fit_Data->Results

Caption: Workflow for ¹H NMR titration experiment.

Fluorescence Spectroscopy

For host-guest systems where either the host or the guest is fluorescent, fluorescence spectroscopy can be a highly sensitive technique to study their interaction. Changes in fluorescence intensity, emission wavelength, or quantum yield upon complexation can be used to determine binding parameters.

Protocol 3: Fluorescence Titration for Sensing Applications

Materials:

  • Fluorescent host or guest molecule

  • Non-fluorescent binding partner

  • Appropriate solvent (e.g., acetonitrile, methanol)

  • Fluorometer

  • Quartz cuvettes

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent species (host or guest) at a low concentration (typically in the micromolar range) to avoid inner filter effects.

    • Prepare a concentrated stock solution of the non-fluorescent binding partner (the quencher or enhancer).

  • Initial Spectrum: Record the fluorescence emission spectrum of the fluorescent species in a quartz cuvette.

  • Titration:

    • Add small aliquots of the quencher/enhancer solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the added binding partner.

    • Analyze the data using a suitable binding model (e.g., Stern-Volmer equation for quenching) to determine the binding constant.

Diagram of a Host-Guest Sensing Mechanism:

Fluorescence_Sensing Host Fluorescent Host (High Emission) Complex Host-Guest Complex (Low Emission) Host->Complex + Guest Guest Guest Molecule (Quencher) Guest->Complex Complex->Host - Guest

Caption: "Turn-off" fluorescence sensing mechanism.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Ka) in a single experiment.[4][5]

Protocol 4: Isothermal Titration Calorimetry (ITC) Analysis

Materials:

  • Host molecule

  • Guest molecule

  • Identical buffer solution for both host and guest

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare solutions of the host and guest in the same, extensively degassed buffer. The use of identical buffers is critical to minimize heats of dilution.[4]

    • The concentration of the macromolecule in the cell is typically 10-30 times the expected dissociation constant (Kd).[1] The ligand in the syringe should be 10-20 times more concentrated than the macromolecule in the cell.[1]

  • ITC Experiment:

    • Load the host solution into the sample cell and the guest solution into the injection syringe.

    • Perform a series of small, sequential injections of the guest solution into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[6]

Table 1: Typical Thermodynamic Parameters Obtainable from ITC

ParameterSymbolInformation Provided
Association ConstantKaStrength of the binding interaction
Enthalpy ChangeΔHHeat released or absorbed upon binding
Entropy ChangeΔSChange in disorder of the system upon binding
StoichiometrynMolar ratio of host to guest in the complex

Part 3: Structural Elucidation and Advanced Applications

Single-Crystal X-ray Diffraction

Obtaining a single crystal of a host-guest complex provides unambiguous proof of the binding mode and the specific intermolecular interactions involved.[7][8] For flexible hosts like 1,2-bis(phenoxymethyl)benzene derivatives, X-ray crystallography can reveal the specific conformation adopted by the host to accommodate the guest.

Protocol 5: Co-crystallization for X-ray Diffraction

Materials:

  • Purified host molecule

  • Guest molecule

  • A range of solvents and solvent mixtures (e.g., chloroform, methanol, ethanol, hexane)

  • Small vials or test tubes

Procedure:

  • Solution Preparation: Prepare a saturated or near-saturated solution of the host and a slight excess of the guest in a suitable solvent or solvent mixture.

  • Crystallization Techniques:

    • Slow Evaporation: Leave the vial loosely capped to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: Place the vial containing the host-guest solution inside a larger sealed container with a more volatile solvent in which the compounds are less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of the host-guest solution. Crystals may form at the interface.

  • Crystal Harvesting and Analysis:

    • Carefully harvest the obtained crystals and mount them on a goniometer.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure to obtain detailed information about the host-guest complex.[9]

Applications in Drug Development and Sensing

The ability of 1,2-bis(phenoxymethyl)benzene derivatives to bind specific guest molecules can be harnessed for various applications.

  • Drug Solubilization and Delivery: The hydrophobic cavity of these hosts can encapsulate poorly water-soluble drug molecules, potentially enhancing their bioavailability.

  • Chemical Sensing: By incorporating appropriate signaling units (e.g., fluorophores), these hosts can be developed into sensors for biologically or environmentally important analytes.[10] The flexible nature of the host can lead to highly selective recognition based on the size, shape, and chemical functionality of the guest.[11]

Diagram of Potential Applications:

Caption: Potential applications of 1,2-bis(phenoxymethyl)benzene derivatives.

References

  • Halder, G. J., & Kepert, C. J. (n.d.). In Situ Single-Crystal X-ray Diffraction Studies of Desorption and Sorption in a Flexible Nanoporous Molecular Framework Material. Journal of the American Chemical Society.
  • Preparation of 1,2-bis(dibromomethyl)benzene. (n.d.). PrepChem.com.
  • (2018). Single-crystal X-ray diffraction study of a host-guest system comprising monofunctionalized-hydroxy pillar[10]arene and 1-octanamine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1117–1120.

  • (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5867-5885.
  • (n.d.). Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. PMC.
  • (n.d.). Selectivity assessment in host–guest complexes from single-crystal X-ray diffraction data: the cavitand–alcohol case. CrystEngComm.
  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
  • (n.d.). (a) Single-crystal X-ray diffraction data of the single host and guest...
  • Isothermal Titration Calorimetry. (n.d.). Biomolecular Interactions Facility | The Huck Institutes.
  • (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH.
  • (2017, July 14).
  • (2001). Synthesis, aggregation, and binding behavior of synthetic amphiphilic receptors. Journal of the American Chemical Society, 123(10), 2255-2267.
  • (n.d.). Amplifying undetectable NMR signals to study host–guest interactions and exchange. NIH.
  • (n.d.). NMR methods for studying inclusion complexes focused on chiral hosts.
  • (n.d.).
  • (n.d.). Reaction of 1²⁻ with 1,2-bis(bromomethyl)benzene at 25 °C for 3 min or...
  • (n.d.). Synthesis, aggregation, and binding behavior of synthetic amphiphilic receptors.
  • (2025, December 12).
  • (n.d.).
  • (2025, October 26). Synthesis and cooperative guest binding of tetrameric porphyrin macrocycle.
  • (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 5899-5903.
  • (n.d.). Emerging flexible sensors based on nanomaterials: recent status and applications.
  • (2010). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 39(10), 3946-3968.
  • (n.d.).
  • (n.d.). Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review. PubMed Central.
  • (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules, 27(3), 868.
  • (2025, September). Flexible Metal-Organic Frameworks with Dual-state Emitters (DSEs) Photoluminescence for Portable Detection and Information Encryption.

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Method

Application Notes and Protocols: The Role of 1,2-Bis(phenoxymethyl)benzene Scaffolds in Macrocycle Synthesis

Introduction: The Significance of Pre-organized Scaffolds in Macrocyclic Chemistry Macrocycles, cyclic molecules with rings typically composed of 12 or more atoms, occupy a unique and compelling chemical space.[1] Their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pre-organized Scaffolds in Macrocyclic Chemistry

Macrocycles, cyclic molecules with rings typically composed of 12 or more atoms, occupy a unique and compelling chemical space.[1] Their distinct architectures, which blend structural rigidity with conformational flexibility, enable them to engage with challenging biological targets like protein-protein interfaces, often deemed "undruggable" by conventional small molecules.[1] In supramolecular chemistry, the defined cavities of macrocycles are fundamental to their function in molecular recognition, host-guest complexation, and the construction of advanced materials.[2]

A key challenge in macrocycle synthesis is overcoming the significant entropic penalty associated with ring formation, often leading to competitive and undesired intermolecular polymerization. A successful strategy to mitigate this involves the use of rigid building blocks that pre-organize the linear precursor, reducing the conformational freedom that must be overcome during cyclization.

This guide focuses on macrocycles incorporating the 1,2-bis(phenoxymethyl)benzene moiety. This structural unit is typically formed in situ during the macrocyclization event, most commonly through the reaction of a dielectrophile like 1,2-bis(bromomethyl)benzene with a diphenolic dinucleophile. The ortho-disposed arrangement on the central benzene ring provides a tight, well-defined turn, making it an exceptional scaffold for creating macrocycles with predictable geometries and cavity sizes.

Core Synthetic Principle: High-Dilution Williamson Ether Synthesis

The cornerstone for constructing macrocycles containing the 1,2-bis(phenoxymethyl)benzene scaffold is the Williamson ether synthesis , a robust Sₙ2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[3][4][5]

The reaction mechanism involves two key steps:

  • Deprotonation: A non-nucleophilic base deprotonates the hydroxyl groups of a diphenolic compound to generate a more potent dianionic nucleophile.

  • Nucleophilic Attack: The resulting phenoxide ions perform a backside attack on the electrophilic carbon atoms of a dihalide, such as 1,2-bis(bromomethyl)benzene, displacing the halide leaving groups to form two new ether linkages.[4]

To ensure the formation of a cyclic monomer (the macrocycle) instead of a linear polymer, the reaction must be conducted under high-dilution conditions .[1] This principle dictates that the concentration of the reactive precursors is kept extremely low throughout the reaction. By slowly and simultaneously adding the two reactant solutions to a large volume of refluxing solvent, the probability of one end of a molecule finding its other end (intramolecular reaction) becomes statistically favored over it finding another molecule (intermolecular reaction).

cluster_reactants Reactants cluster_conditions Reaction Conditions A 1,2-Bis(bromomethyl)benzene (Dielectrophile) C High Dilution (Slow, simultaneous addition) A->C B Diphenolic Compound (Dinucleophile) B->C D Base (e.g., K₂CO₃, Cs₂CO₃) in Polar Aprotic Solvent (e.g., ACN) C->D G Intermolecular Polymerization (Minimized) C->G E Heat (Reflux) D->E F Macrocycle containing 1,2-bis(phenoxymethyl)benzene scaffold E->F

Caption: General strategy for macrocyclization via Williamson ether synthesis.

Detailed Protocol: Synthesis of Dibenzo[b,e][2][4]dioxacyclo-octene Analog

This protocol provides a representative example of the synthesis of a macrocycle by reacting 1,2-bis(bromomethyl)benzene with catechol (1,2-dihydroxybenzene).

3.1 Reaction Principle

The dianion of catechol, formed by deprotonation with potassium carbonate, undergoes a double Sₙ2 reaction with 1,2-bis(bromomethyl)benzene under high-dilution conditions to yield the target macrocycle.

3.2 Materials and Reagents

  • 1,2-Bis(bromomethyl)benzene (≥98%)

  • Catechol (1,2-dihydroxybenzene) (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (≥99%)

  • Acetonitrile (ACN), anhydrous (≥99.8%)

  • Dichloromethane (DCM), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

3.3 Equipment

  • Three-neck round-bottom flask (2 L)

  • Two pressure-equalizing dropping funnels (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • TLC plates (silica gel 60 F₂₅₄)

3.4 Step-by-Step Procedure

  • Preparation of Reactant Solutions:

    • Solution A: In a 250 mL dropping funnel, dissolve 1.32 g (5.0 mmol) of 1,2-bis(bromomethyl)benzene in 200 mL of anhydrous acetonitrile.

    • Solution B: In the second 250 mL dropping funnel, dissolve 0.55 g (5.0 mmol) of catechol in 200 mL of anhydrous acetonitrile.

  • Reaction Setup:

    • To a dry 2 L three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.38 g (10.0 mmol) of anhydrous potassium carbonate.

    • Add 800 mL of anhydrous acetonitrile to the flask.

    • Fit the two dropping funnels containing Solution A and Solution B to the remaining necks of the flask.

    • Heat the acetonitrile/K₂CO₃ suspension to a gentle reflux (~82°C) with vigorous stirring.

  • Cyclization Reaction:

    • Once the suspension is refluxing, begin the simultaneous, dropwise addition of Solution A and Solution B to the flask over a period of 8-10 hours. A syringe pump can be used for precise control.

    • After the addition is complete, continue refluxing the reaction mixture for an additional 12 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid salts (K₂CO₃ and KBr) through a pad of Celite and wash the solid with dichloromethane (3 x 30 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude residue in 100 mL of dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure macrocycle as a white solid.

3.5 Characterization

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of both the catechol and benzene rings, as well as a singlet for the benzylic methylene protons (-O-CH₂-Ar).

  • ¹³C NMR: Confirm the presence of the expected number of aromatic and aliphatic carbons.

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized macrocycle to confirm its elemental composition.

A Setup: Add K₂CO₃ and 800 mL ACN to 2L flask. Heat to reflux. B Simultaneous Slow Addition (8-10h) of Reactant Solutions A and B A->B C Reflux for an additional 12 hours B->C D Work-up: 1. Cool and filter solids 2. Concentrate filtrate C->D E Extraction: 1. Dissolve in DCM 2. Wash with H₂O and brine 3. Dry over MgSO₄ D->E F Purification: Flash Column Chromatography E->F G Final Product: Characterize via NMR, HRMS F->G

Caption: Step-by-step workflow for the synthesis and purification of the macrocycle.

Quantitative Data and Parameter Summary

The success of the macrocyclization is highly dependent on careful control of reaction parameters. The table below summarizes the key quantitative data for the described protocol.

ParameterValue / CompoundRationale
Dielectrophile 1,2-Bis(bromomethyl)benzeneRigid ortho-scaffold to facilitate ring closure.
Dinucleophile CatecholProvides the second aromatic ring and nucleophilic sites.
Base Anhydrous K₂CO₃Heterogeneous base, strong enough to deprotonate phenol but minimizes side reactions.[6]
Solvent Anhydrous Acetonitrile (ACN)Polar aprotic solvent, ideal for Sₙ2 reactions.[5]
Final Reactant Conc. ~5 mMCrucial for high dilution to favor intramolecular cyclization.[1]
Temperature Reflux (~82°C)Provides sufficient thermal energy for the reaction.
Addition Time 8-10 hoursEnsures reactant concentration remains low.
Reaction Time ~24 hoursAllows the reaction to proceed to completion.
Typical Yield 40-65%Yield is dependent on the purity of reagents and strict adherence to high-dilution.

Field-Proven Insights and Troubleshooting

5.1 Causality Behind Experimental Choices

  • Choice of Base: While K₂CO₃ is effective and economical, cesium carbonate (Cs₂CO₃) can often provide higher yields. This is attributed to the "cesium effect," where the larger, more polarizable Cs⁺ ion coordinates more effectively with the phenoxide oxygen atoms, making them more potent nucleophiles. Strong, soluble bases like NaOH or NaH are generally avoided as they can increase the rate of side reactions.

  • Anhydrous Conditions: Water must be rigorously excluded from the reaction. Any moisture will hydrolyze the alkyl halide and quench the phenoxide nucleophile, drastically reducing the yield of the desired macrocycle.

5.2 Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/solvent.2. Base is not sufficiently strong or active.3. Reactant addition was too fast.1. Use freshly dried solvents and reagents.2. Use fresh, finely powdered K₂CO₃ or switch to Cs₂CO₃.3. Ensure slow, controlled addition using a syringe pump.
Polymer Formation Reactant concentration was too high, favoring intermolecular reaction.Increase the total solvent volume and/or slow down the rate of addition.
Incomplete Reaction Insufficient reaction time or temperature.Ensure the reaction is maintained at reflux for the full duration (e.g., 24h total).

Applications and Future Directions

Macrocycles built upon the 1,2-bis(phenoxymethyl)benzene scaffold are more than synthetic curiosities. Their well-defined cavities and electron-rich interiors make them suitable for a variety of applications:

  • Host-Guest Chemistry: They can act as hosts for complementary guest molecules, finding use in sensing and molecular recognition.

  • Coordination Chemistry: The ether oxygens can coordinate with metal ions, forming complexes that may have catalytic or material applications.

  • Advanced Architectures: These macrocycles serve as foundational components for constructing more complex mechanically interlocked molecules, such as rotaxanes and catenanes.[7]

The continued exploration of different dihalide and diphenolic partners will undoubtedly lead to a wider library of these valuable macrocyclic compounds, expanding their utility in both life sciences and materials science.

References

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Atkinson, I., et al. (2025). 2,4,6-Trimethyl-1,3,5-tris(phenoxymethyl)benzene. ResearchGate.
  • Kee, C. W., et al. (2025). Synthesis and Characterization of Atropdiastereomeric Macrocyclic Metacyclophanes. PMC.
  • Wang, Q-Q., et al. (2023). Bismacrocycle: Structures and Applications. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Atroposelective Formal [2 + 5] Macrocyclization Synthesis for a Novel All-Hydrocarbon Cyclo[8] Meta-Benzene Macrocycle. MDPI. Retrieved from [Link]

  • Li, H., et al. (n.d.). Design, synthesis and applications of responsive macrocycles. ResearchGate.
  • BenchChem. (2025). Application of 1,3-Bis(bromomethyl)-5-methylbenzene in Macrocycle Synthesis: Detailed Notes and Protocols. BenchChem.
  • Zhou, Q. (1994). Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynylbenzene Derivatives: Structure and Reactivity of the Strained Cyc. MIT.
  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Macrocycles with (4-(Bromomethyl)phenyl)methanamine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. BenchChem.
  • Cha, J., et al. (n.d.). Macrocycles composed of biphenylene and butadiyne units with antiaromatic character. PMC.
  • Khan, B., et al. (2018). Novel 1,2,3-Triazole-Bisphenol-Based Macrocycle Synthesized Through Click Chemistry. ResearchGate.
  • Heravi, M. M., et al. (2010). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate.
  • Zhang, Z., et al. (2023). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. MDPI. Retrieved from [Link]

  • Dorel, R., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central. Retrieved from [Link]

  • Stroia, I., et al. (2022). Macrocyclic compounds formed in the reaction of 3,7-bis(ortho-, meta- or para-formylphenyl)phenothiazines with meta-bis(aminomethyl)benzene: experimental and theoretical investigations. ResearchGate.
  • Qi, Y., et al. (n.d.). Spontaneous and Selective Macrocyclization in Nitroaldol Reaction Systems. ChemRxiv.
  • Li, H., et al. (2020). Design, synthesis and applications of responsive macrocycles. PMC. Retrieved from [Link]

  • Heinis, C., et al. (2017). Chemical Macrocyclization of Peptides Fused to Antibody Fc Fragments. ResearchGate.
  • Zhang, Z., et al. (2023). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1,2-bis(phenoxymethyl)benzene

Welcome to the technical support center for the purification of crude 1,2-bis(phenoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1,2-bis(phenoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.

Understanding the Compound and Common Impurities

1,2-bis(phenoxymethyl)benzene (MW: 290.36 g/mol , Formula: C₂₀H₁₈O₂) is a solid, relatively non-polar aromatic ether.[1][2] Its purification is often complicated by the presence of structurally similar impurities. A typical synthesis involves the reaction of o-xylene dichloride with sodium phenoxide.

Potential Impurities:

  • Starting Materials: Unreacted phenol and o-xylene dichloride.[3]

  • Mono-substituted Intermediate: 1-(chloromethyl)-2-(phenoxymethyl)benzene.

  • Isomeric Byproducts: Positional isomers if the starting xylene dichloride was not pure.

  • Solvent Residues: Solvents used in the reaction (e.g., DMF, THF).

The primary purification methods for a solid, non-polar compound like this are recrystallization and flash column chromatography . This guide will address common issues for both techniques.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient first-pass purification technique for solids, capable of removing the bulk of impurities if an appropriate solvent is chosen.[4][5]

Q1: My crude 1,2-bis(phenoxymethyl)benzene "oiled out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase before it has a chance to crystallize upon cooling.[6][7] This is common when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present, causing a melting point depression.

Causality & Solutions:

  • High Solvent Boiling Point: The boiling point of your chosen solvent may be too high.

    • Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system. For 1,2-bis(phenoxymethyl)benzene, consider a solvent pair like ethanol/water or ethyl acetate/hexane.[8]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an oil over an ordered crystal lattice.[9]

    • Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution.[6] Allow the flask to cool slowly and undisturbed on a benchtop (insulating it with paper towels can help) before moving to an ice bath.[7]

  • High Impurity Load: Impurities can interfere with crystal lattice formation.

    • Solution: If oiling out persists, it may be necessary to first perform a "rough" purification using a silica plug or a quick column chromatography run to remove the bulk of impurities before attempting recrystallization again.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a classic case of either using too much solvent or the solution becoming supersaturated.[4][6]

Causality & Solutions:

  • Excess Solvent: This is the most frequent cause.[6] If too much solvent is used, the solution will not be saturated even at low temperatures, preventing crystallization.[8]

    • Solution: Gently heat the solution to boil off some of the solvent. Continue until you see a slight turbidity or the formation of solid flakes in the hot solution, indicating you are near the saturation point. Then, allow it to cool slowly again.[6]

  • Supersaturation: Sometimes a solution can be cooled below its saturation point without forming crystals because there are no nucleation sites for crystal growth to begin.

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for nucleation.[4]

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[4]

Q3: My final product is still colored, and my yield is very low. What went wrong?

Answer: A low yield is often tied to using too much solvent, while persistent color indicates the presence of highly-conjugated impurities that were not removed.[7]

Causality & Solutions for Low Yield:

  • Excess Solvent: As discussed in Q2, too much solvent will keep a significant portion of your product dissolved in the mother liquor.[4][7] Always use the minimum amount of boiling solvent necessary to dissolve your crude solid.[4]

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product.[9]

    • Solution: Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly. Add a small excess of hot solvent before filtering to ensure the product stays in solution.

  • Incomplete Cooling: Ensure you have cooled the solution sufficiently in an ice bath to maximize the precipitation of your product.[8]

Solutions for Colored Impurities:

  • Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before filtration.

    • Protocol: Add a spatula-tip of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration through Celite or fluted filter paper to remove the charcoal.

    • Caution: Using too much charcoal can adsorb your desired product, significantly reducing the yield.[7]

| Recrystallization Troubleshooting Summary | | :--- | :--- | | Problem | Primary Cause | Recommended Action | | Oiling Out | High solvent boiling point / Rapid cooling | Use lower-boiling solvent; ensure slow cooling.[6][7] | | No Crystals Form | Too much solvent / Supersaturation | Boil off excess solvent; scratch flask or add seed crystal.[4][6] | | Low Yield | Too much solvent / Premature crystallization | Use minimum hot solvent; pre-heat filtration apparatus.[4][7] | | Colored Product | Colored impurities | Use a minimal amount of activated charcoal before hot filtration.[7] |

Troubleshooting Guide: Flash Column Chromatography

For impurities that are structurally very similar to 1,2-bis(phenoxymethyl)benzene, flash column chromatography is the preferred method.[10] Given the non-polar nature of the target compound (XLogP3 ≈ 4.8), normal-phase chromatography on silica gel is the standard approach.[2][11]

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. Develop Solvent System via TLC Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for Flash Column Chromatography Purification.

Q4: I can't get good separation between my product and an impurity on the TLC plate. What should I do?

Answer: Achieving good separation is critical and is determined almost entirely by the choice of the mobile phase (eluent).[10] The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 and is well-resolved from all impurities.[12]

Causality & Solutions:

  • Solvent Polarity is Incorrect:

    • If spots are too high (Rf > 0.7): Your eluent is too polar. The compounds are spending too much time in the mobile phase.[12]

      • Solution: Decrease the polarity. If you are using a 20:80 Ethyl Acetate/Hexane mixture, try 10:90 or 5:95.

    • If spots are too low (Rf < 0.2): Your eluent is not polar enough. The compounds are stuck to the silica.[13]

      • Solution: Increase the polarity. Change your 10:90 mixture to 15:90 or 20:80.

  • Poor Resolution (Spots are close together): The solvent system is not selective enough for your mixture.

    • Solution 1 (Change Solvent Ratios): Fine-tune the solvent ratio. Sometimes a small change (e.g., from 12% to 15% Ethyl Acetate) can make a big difference.

    • Solution 2 (Change Solvents): If adjusting ratios doesn't work, change one of the solvents to alter the selectivity. For example, instead of Ethyl Acetate/Hexane, try Dichloromethane/Hexane or Toluene/Hexane. Different solvents interact with your compounds and the silica in unique ways.[14]

Q5: My compound is streaking/tailing on the TLC plate and the column. How do I get sharp bands?

Answer: Tailing is often caused by the compound interacting too strongly with the stationary phase.[15] While less common for non-polar ethers, it can occur if your crude sample contains acidic or basic impurities that disrupt the smooth passage of your compound.

Causality & Solutions:

  • Acidic Silica Interaction: Residual acidic impurities (e.g., from starting materials) can interact strongly with the silica gel.

    • Solution: First, try to remove acidic impurities with an aqueous wash (e.g., dilute NaHCO₃ solution) before chromatography. If tailing persists, you can use a less acidic stationary phase like neutral alumina, though this will require re-optimizing your solvent system.[13][15]

  • Sample Overload: Applying too much sample to the TLC plate or column will cause streaking.[16]

    • Solution: On the TLC plate, apply a very small, dilute spot.[10] For the column, a general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.

Troubleshooting Logic for Chromatography

G cluster_tlc_issue cluster_column_issue start Poor Separation on Column check_tlc Did TLC show good separation? start->check_tlc rf_high Rf too high? check_tlc->rf_high No overload Column overloaded? check_tlc->overload Yes rf_low Rf too low? rf_high->rf_low No dec_polar Decrease eluent polarity rf_high->dec_polar Yes no_sep Spots not resolved? rf_low->no_sep No inc_polar Increase eluent polarity rf_low->inc_polar Yes change_solv Change solvent system (e.g., DCM for EtOAc) no_sep->change_solv end Achieved Good Separation dec_polar->end inc_polar->end change_solv->end channeling Poor column packing? overload->channeling No reduce_load Use more silica or less sample overload->reduce_load Yes repack Repack column carefully channeling->repack reduce_load->end repack->end

Caption: Decision tree for troubleshooting poor column chromatography separation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude 1,2-bis(phenoxymethyl)benzene in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, pre-heat a new flask and a stemless funnel. Add a small excess (~5-10%) of hot ethanol to the solution and quickly filter it while hot.

  • Crystallization: Remove the flask from the heat. Slowly add water dropwise to the hot ethanol solution until you observe persistent cloudiness (turbidity). Add a drop or two of hot ethanol to redissolve the turbidity and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Solvent Selection: Using TLC, determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the "slurry" method with your starting eluent (e.g., 5% Ethyl Acetate in Hexane). Ensure the silica bed is compact and level.[17]

  • Sample Loading (Dry Method): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[17]

  • Elution: Gently add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent during the run (e.g., from 5% to 10% to 15% Ethyl Acetate) to elute more strongly-adsorbed compounds.[13]

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,2-bis(phenoxymethyl)benzene.

Frequently Asked Questions (FAQs)

Q: Which purification method should I try first? A: For multi-gram quantities, always attempt recrystallization first. It is faster, uses less solvent, and is more economical than chromatography. If you cannot achieve the desired purity via recrystallization, then proceed with column chromatography.[5]

Q: How do I know if my final product is pure? A: Purity should be assessed by multiple methods. A sharp melting point that matches the literature value is a strong indicator. A single spot on a TLC plate in multiple solvent systems is also good evidence. For definitive structural confirmation and purity assessment, use NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Q: Can I use distillation to purify 1,2-bis(phenoxymethyl)benzene? A: No. 1,2-bis(phenoxymethyl)benzene has a very high boiling point (430.3ºC at 760mmHg).[2] Attempting to distill it at atmospheric pressure would likely lead to decomposition. While vacuum distillation is possible for high-boiling compounds, recrystallization and chromatography are far more practical and effective for a solid of this nature.[16]

References

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • ResearchGate. (2012). How to select suitable columns for separation of non polar extracts using analytical and preparative HPLC?[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • Wellesley College, Department of Chemistry. (n.d.). Recrystallization-1.pdf. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (phenoxymethyl)- (CAS 946-80-5). [Link]

  • US EPA. (2023). Benzene, 1,2-bis(phenoxymethyl)- - Substance Details. [Link]

  • NIST WebBook. (n.d.). Benzene, (phenoxymethyl)-. [Link]

  • LookChem. (n.d.). Cas 10403-79-9,1,4-bis(phenoxymethyl)benzene. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • Reddit. (2024). Purification Troubleshooting : r/chemistry. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?[Link]

  • MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. [Link]

  • ResearchGate. (2025). 2,4,6-Trimethyl-1,3,5-tris(phenoxymethyl)benzene. [Link]

  • SIELC Technologies. (2018). 1,2-Bis(chloromethyl)benzene. [Link]

  • Applied and Environmental Microbiology. (n.d.). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1. [Link]

  • The Journal of Organic Chemistry. (n.d.). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. [Link]

  • YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. [Link]

  • ResearchGate. (n.d.). 1,4-Bis[(1-methyl-1-phenylethyl)peroxymethyl]benzene. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis and crystal structure of 1,2-bis(2-benzimidazolyl)benzene. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Williamson Ether Synthesis of 1,2-bis(phenoxymethyl)benzene

Welcome to the technical support center for the synthesis of 1,2-bis(phenoxymethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific W...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-bis(phenoxymethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific Williamson ether synthesis. Here, we move beyond basic protocols to address common challenges, explain the chemical principles behind experimental choices, and provide robust, field-tested solutions to enhance reaction yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed to approach this reaction with confidence.

Q1: What is the underlying mechanism for the synthesis of 1,2-bis(phenoxymethyl)benzene via the Williamson method?

A: The synthesis of 1,2-bis(phenoxymethyl)benzene is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction involves a double substitution where two equivalents of a phenoxide anion act as the nucleophile, attacking the electrophilic benzylic carbons of 1,2-bis(halomethyl)benzene (e.g., 1,2-bis(bromomethyl)benzene).

The process occurs in two main stages:

  • Deprotonation: A base is used to deprotonate two equivalents of phenol, forming the highly nucleophilic phenoxide anion.[3]

  • Nucleophilic Attack: The phenoxide anions perform a backside attack on the carbon atoms bonded to the halogen leaving groups in a concerted, one-step mechanism, forming the two new carbon-oxygen ether bonds.[1][2] Because this is an SN2 reaction, it is most efficient with primary alkyl halides, such as the benzylic halide used here.[4][5]

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Nucleophilic Substitution phenol Phenol phenoxide Phenoxide Anion (Nucleophile) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenol phenoxide_reac 2x Phenoxide Anion phenoxide->phenoxide_reac Used in Step 2 alkyl_halide 1,2-Bis(bromomethyl)benzene product 1,2-Bis(phenoxymethyl)benzene alkyl_halide->product Forms Ether Linkages phenoxide_reac->alkyl_halide SN2 Attack

Caption: Reaction mechanism overview.

Q2: What are the recommended starting materials and reagents for this synthesis?

A: The optimal choice of reagents is crucial for maximizing yield and minimizing side reactions.

  • Nucleophile Precursor: Phenol.

  • Electrophile: 1,2-bis(bromomethyl)benzene is generally preferred over 1,2-bis(chloromethyl)benzene due to bromide being a better leaving group, which can lead to faster reaction rates.[2]

  • Base: For deprotonating phenol (pKa ≈ 10), moderately strong bases are effective and safer to handle than extremely strong bases like sodium hydride (NaH).[4] Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, non-hygroscopic, and strong enough to facilitate the reaction.[6] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[7]

  • Solvent: A polar aprotic solvent is essential.[4] N,N-Dimethylformamide (DMF) or acetonitrile are highly recommended.[1] These solvents effectively solvate the cation (e.g., K⁺), leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the SN2 reaction.[7]

Q3: Why is the choice of solvent so critical? Can I use a solvent like ethanol?

A: Solvent selection directly influences the nucleophilicity of the phenoxide ion and can dictate the reaction pathway.

  • Polar Aprotic Solvents (Recommended): DMF, DMSO, and acetonitrile are ideal because they do not form strong hydrogen bonds with the phenoxide anion.[1][4] This lack of solvation enhances the anion's nucleophilicity, promoting the desired O-alkylation to form the ether.[4]

  • Protic Solvents (Not Recommended): Solvents like ethanol, water, or other alcohols will form hydrogen bonds with the oxygen atom of the phenoxide.[4] This solvation shell shields the oxygen, reducing its nucleophilicity and slowing down the desired SN2 reaction. Furthermore, protic solvents can favor a competing side reaction known as C-alkylation, where the alkyl halide reacts with the carbon atoms of the phenol ring.[4][6]

Q4: I have seen protocols using sodium hydride (NaH). Is this a better choice than potassium carbonate?

A: Sodium hydride (NaH) is a very strong, non-nucleophilic base that irreversibly deprotonates alcohols and phenols, driving the formation of the nucleophile to completion.[2][5] The byproduct, hydrogen gas, simply bubbles out of the solution.[8] However, for phenol, which is significantly more acidic than a typical alcohol, such a strong base is often unnecessary and introduces safety hazards.[5] NaH is highly reactive with water and can ignite in air. For the synthesis of aryl ethers, weaker bases like K₂CO₃ are generally sufficient and much safer to handle in a laboratory setting.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly starting material, and my final isolated yield is very low. What are the primary factors to investigate?

A: Low yield is the most common issue and can almost always be traced back to a few key parameters. Use the following flowchart and table to diagnose the problem systematically.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_setup Setup Issues start Low Yield Diagnosis check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Are starting materials pure? (Phenol, Alkyl Halide) check_reagents->reagent_purity check_conditions 2. Assess Reaction Conditions temp Is temperature optimal? (50-100 °C is typical) check_conditions->temp check_setup 3. Review Experimental Setup anhydrous Was the system kept anhydrous? (Dried glassware, inert atmosphere) check_setup->anhydrous outcome Optimize and Repeat base_active Is the base active and anhydrous? (e.g., K₂CO₃ is not clumped) reagent_purity->base_active stoich Is phenoxide:dihalide ratio correct? (Slight excess of phenol/base, ~2.1:1) base_active->stoich stoich->check_conditions time Was reaction time sufficient? (Monitor with TLC, 1-8 hours is common) temp->time solvent_q Is the solvent polar aprotic and anhydrous? (e.g., DMF, Acetonitrile) time->solvent_q solvent_q->check_setup stirring Was stirring adequate to ensure a homogenous mixture? anhydrous->stirring stirring->outcome

Caption: Troubleshooting flowchart for low yield.

Parameter Potential Problem Recommended Solution
Base The base (e.g., K₂CO₃) is old, has absorbed moisture, or is not strong enough to fully deprotonate the phenol.[9]Use freshly purchased or properly stored anhydrous K₂CO₃. Ensure a slight excess (e.g., 2.2 equivalents relative to the dihalide) to drive the reaction forward.
Solvent The solvent is not anhydrous, quenching the base and reducing phenoxide formation. The solvent is protic or apolar, reducing nucleophilicity.Use a freshly opened bottle of an anhydrous grade polar aprotic solvent like DMF or acetonitrile.[4]
Temperature The reaction temperature is too low, resulting in a very slow reaction rate.Gently heat the reaction to 60-80 °C.[7] Monitor by TLC. Excessively high temperatures can promote side reactions.[10]
Reaction Time The reaction was not allowed to run to completion. Williamson ether syntheses can take from 1 to 8 hours.[1]Monitor the reaction's progress by TLC every 1-2 hours until the limiting reagent (1,2-bis(bromomethyl)benzene) is consumed.
Stoichiometry An incorrect molar ratio of reactants was used.Use a slight excess of the phenol and base (e.g., 2.1 to 2.2 equivalents of each) relative to the 1,2-bis(halomethyl)benzene to ensure the dihalide is fully consumed.

Problem 2: Complex Product Mixture & Side Reactions

Q: My reaction worked, but the crude product is a complex mixture containing what appears to be mono-substituted product and other impurities. How can I improve selectivity?

A: The formation of multiple products indicates that side reactions are competing with the desired double substitution.

  • Mono-Substitution: The primary byproduct is often 1-(phenoxymethyl)-2-(bromomethyl)benzene. This arises from incomplete reaction.

    • Solution: Ensure sufficient reaction time and temperature, and use a slight excess of the phenoxide nucleophile as described above. This will favor the second substitution event.

  • C-Alkylation: As phenoxide is an ambident nucleophile, alkylation can occur on the aromatic ring, leading to ortho- or para-substituted phenol byproducts.[4][6]

    • Solution: This is almost exclusively a solvent-related issue. Strictly use polar aprotic solvents (DMF, DMSO, acetonitrile) to strongly favor O-alkylation.[4]

  • Polymerization: Since both reactants are bifunctional, intermolecular reactions can lead to the formation of oligomers or polymers.

    • Solution: While less common under standard lab conditions, this can be suppressed by maintaining a relatively high dilution. Avoid running the reaction at very high concentrations.

Side Reaction Favored By How to Minimize
Mono-SubstitutionInsufficient time, temperature, or phenoxide stoichiometry.Increase reaction time/temperature; use a slight excess (2.1-2.2 eq.) of phenol and base.
C-AlkylationProtic solvents (e.g., ethanol, water).[4]Use polar aprotic solvents (DMF, DMSO, acetonitrile).[4][6]
E2 EliminationHigh temperatures, sterically hindered halides (not a major issue here).[7]Maintain a moderate temperature (60-80 °C). Use a primary halide.[4]

Section 3: Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of 1,2-bis(phenoxymethyl)benzene.

Protocol 1: Standard Synthesis using Potassium Carbonate in DMF

This is the recommended standard procedure for laboratory-scale synthesis.

G cluster_setup 1. Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification setup_node Dry 3-neck flask under N₂ Equip with condenser & stirrer add_phenol Add Phenol (2.1 eq) setup_node->add_phenol add_k2co3 Add K₂CO₃ (2.2 eq) add_phenol->add_k2co3 add_dmf Add anhydrous DMF add_k2co3->add_dmf add_halide Add 1,2-bis(bromomethyl)benzene (1.0 eq) solution in DMF dropwise add_dmf->add_halide heat Heat to 70°C for 4-6 hours add_halide->heat monitor Monitor by TLC heat->monitor cool Cool to RT, pour into ice water monitor->cool precipitate Collect precipitate by filtration cool->precipitate wash Wash solid with water precipitate->wash purify Recrystallize from ethanol/isopropanol wash->purify

Caption: Experimental workflow for standard synthesis.

Step-by-Step Methodology:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.[10]

  • Reagent Loading: To the flask, add phenol (2.1 equivalents), anhydrous potassium carbonate (2.2 equivalents), and anhydrous DMF.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of potassium phenoxide.

  • Addition of Electrophile: Dissolve 1,2-bis(bromomethyl)benzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 70 °C and maintain this temperature for 4-6 hours. Monitor the disappearance of the starting halide using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water, which will cause the crude product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure 1,2-bis(phenoxymethyl)benzene.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method is useful for larger-scale reactions or when using aqueous bases. It avoids the need for expensive anhydrous solvents.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a stirrer and condenser, combine 1,2-bis(bromomethyl)benzene (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in an organic solvent like toluene.

  • Aqueous Phase: In a separate vessel, dissolve phenol (2.1 eq) in aqueous sodium hydroxide (2.2 eq, e.g., 20% w/v solution).

  • Reaction: Add the aqueous phenoxide solution to the organic solution in the reaction flask. Heat the biphasic mixture to 80-90 °C with vigorous stirring for 6-10 hours. The catalyst will transport the phenoxide from the aqueous layer to the organic layer to react.[11]

  • Workup: Cool the mixture and transfer it to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Recrystallize the resulting crude solid as described in Protocol 1.

Section 4: References

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

  • Wikipedia. (2023). Williamson ether synthesis.

  • ChemTalk. (n.d.). Williamson Ether Synthesis.

  • Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis.

  • Benchchem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book.

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism.

  • Professor Dave Explains. (2018). Williamson Ether Synthesis.

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.

  • Benchchem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.

  • Benchchem. (2025). Troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane.

  • Reddit. (2025). Williamson Ether synthesis.

  • YouTube. (2020). Williamson ether synthesis (done wrong).

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.

Sources

Troubleshooting

identifying and minimizing side reactions in 1,2-bis(phenoxymethyl)benzene synthesis

Welcome to the technical support center for the synthesis of 1,2-bis(phenoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific eth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-bis(phenoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific ether synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side reactions, thereby improving your yield and product purity.

Introduction

The synthesis of 1,2-bis(phenoxymethyl)benzene is most commonly achieved through a double Williamson ether synthesis. This reaction involves the nucleophilic substitution of the bromide ions in 1,2-bis(bromomethyl)benzene by two equivalents of a phenoxide salt. While seemingly straightforward, this SN2 reaction is often accompanied by side reactions that can complicate purification and reduce the overall yield.[1][2] This guide provides a systematic approach to troubleshooting these common issues.

Core Reaction Pathway

The primary reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile, attacking the benzylic carbons of 1,2-bis(bromomethyl)benzene in a concerted SN2 mechanism.[1]

Williamson Ether Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + Base Base Base Product 1,2-bis(phenoxymethyl)benzene Phenoxide->Product + 1,2-bis(bromomethyl)benzene 1,2-bis(bromomethyl)benzene 1,2-bis(bromomethyl)benzene

Caption: Overall workflow for the synthesis of 1,2-bis(phenoxymethyl)benzene.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,2-bis(phenoxymethyl)benzene.

Problem 1: Low yield of the desired diether and presence of a significant amount of mono-ether byproduct.

Possible Causes:

  • Incorrect stoichiometry: An insufficient amount of the phenoxide nucleophile will lead to incomplete reaction, leaving one of the bromomethyl groups unreacted.

  • Reaction time: The reaction may not have been allowed to proceed to completion.[3]

  • Poor solubility of reactants: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.

Solutions:

ParameterRecommended AdjustmentRationale
Stoichiometry Use a slight excess (2.1-2.2 equivalents) of the phenoxide.Ensures that both electrophilic sites on the 1,2-bis(bromomethyl)benzene are fully reacted.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).Continue the reaction until the starting material (1,2-bis(bromomethyl)benzene) is no longer visible on the TLC plate.
Solvent Use a polar aprotic solvent such as DMF or DMSO.These solvents are excellent for SN2 reactions and will help to dissolve both the phenoxide salt and the alkyl halide.[3][4]

Experimental Protocol for Reaction Monitoring:

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).

  • Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material on the TLC plate.

  • Develop the plate and visualize under UV light.

  • The disappearance of the starting material spot indicates the completion of the reaction.

Problem 2: Presence of alkene byproducts, detected by 1H NMR (signals in the vinyl region) and mass spectrometry.

Possible Cause:

  • E2 Elimination: The phenoxide, being a strong base, can induce an E2 elimination reaction with the alkyl halide, leading to the formation of an alkene. This is a common side reaction in Williamson ether syntheses, especially with sterically hindered alkyl halides or at elevated temperatures.[3][5] Although 1,2-bis(bromomethyl)benzene is a primary halide, the benzylic protons are somewhat acidic, and elimination can still occur under harsh conditions.

Solutions:

ParameterRecommended AdjustmentRationale
Temperature Maintain a lower reaction temperature.Substitution reactions are generally favored over elimination at lower temperatures.[3]
Base Strength Use a milder base for deprotonation, such as K2CO3 or Cs2CO3, instead of stronger bases like NaH.Weaker bases reduce the likelihood of E2 elimination.[6]

digraph "SN2 vs E2" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Reactants" [label="Phenoxide + 1,2-bis(bromomethyl)benzene", fillcolor="#FFFFFF"]; "SN2_Product" [label="Desired Ether (O-alkylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "E2_Product" [label="Alkene Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Reactants" -> "SN2_Product" [label="SN2 Pathway\n(Favored at lower temp.)", color="#34A853"]; "Reactants" -> "E2_Product" [label="E2 Pathway\n(Favored at higher temp.)", color="#EA4335"]; }

Caption: Competing SN2 and E2 pathways.

Problem 3: Formation of C-alkylated isomers, leading to a complex mixture of products.

Possible Cause:

  • Ambident nature of the phenoxide nucleophile: The phenoxide ion has electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions).[1][7] This allows for electrophilic attack at either site. C-alkylation is a competing reaction to the desired O-alkylation.[8][9]

Solutions:

ParameterRecommended AdjustmentRationale
Solvent Choice Use polar aprotic solvents like DMF, DMSO, or acetonitrile.These solvents solvate the cation of the phenoxide salt but not the anion, leaving the oxygen atom more nucleophilic and favoring O-alkylation.[3][7] Protic solvents, in contrast, will hydrogen bond with the oxygen, hindering its nucleophilicity and promoting C-alkylation.[7]
Counter-ion Use a larger, more polarizable counter-ion for the phenoxide (e.g., Cs+ or K+ instead of Na+ or Li+).Larger cations are more soluble in polar aprotic solvents and lead to a "freer" and more reactive phenoxide anion, which favors O-alkylation.[10]

digraph "O-alkylation vs C-alkylation" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Phenoxide" [label="Phenoxide Anion", fillcolor="#FFFFFF"]; "O_Alkylation" [label="O-Alkylation Product\n(Desired Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C_Alkylation" [label="C-Alkylation Product\n(Isomeric Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Phenoxide" -> "O_Alkylation" [label="Attack at Oxygen\n(Favored in polar aprotic solvents)", color="#34A853"]; "Phenoxide" -> "C_Alkylation" [label="Attack at Ring Carbon\n(Favored in protic solvents)", color="#EA4335"]; }

Caption: O-alkylation versus C-alkylation of the phenoxide ion.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis?

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this reaction, the alkoxide or phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in a single, concerted step. This results in the formation of an ether and the displacement of the halide leaving group.[1]

Q2: Why is 1,2-bis(bromomethyl)benzene a good substrate for this reaction?

1,2-bis(bromomethyl)benzene is a primary benzylic halide. Primary halides are ideal for SN2 reactions because they are not sterically hindered, which allows for easy backside attack by the nucleophile.[3][5]

Q3: What are the safety precautions for handling 1,2-bis(bromomethyl)benzene?

1,2-bis(bromomethyl)benzene is a lachrymator and a toxic alkylating agent.[11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

Q4: Can I use other bases to deprotonate phenol?

Yes, various bases can be used. For aryl ethers, common choices include NaOH, KOH, K2CO3, and Cs2CO3.[4] For unactivated alcohols, stronger bases like NaH may be necessary.[6] However, for this specific synthesis, milder bases like K2CO3 or Cs2CO3 are recommended to minimize the risk of elimination side reactions.[6][10]

Q5: How can I purify the final product?

The crude product can be purified by recrystallization or column chromatography.[6][10] A typical workup procedure involves filtering off the inorganic salts, washing the organic layer with water and brine, drying over an anhydrous salt (like Na2SO4), and concentrating under reduced pressure before final purification.[6]

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Dabhi, R. C., Sharma, V. S., & Sharma, P. S. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 65(2), 455-500. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Le, T., & Nam, T. (2015). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Syntheses. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved from [Link]

Sources

Optimization

alternative synthesis routes for 1,2-bis(phenoxymethyl)benzene to improve efficiency

Welcome to the technical support center for the synthesis of 1,2-bis(phenoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-bis(phenoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting advice to improve the efficiency and success of your synthetic routes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common method for synthesizing 1,2-bis(phenoxymethyl)benzene?

The most established and widely used method is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a dihalo-o-xylene, typically 1,2-bis(bromomethyl)benzene or 1,2-bis(chloromethyl)benzene, with two equivalents of a phenoxide salt. The phenoxide is generated in situ by treating phenol with a suitable base.

Q2: What are the key starting materials for this synthesis?

The primary reactants are:

  • An electrophile: 1,2-bis(halomethyl)benzene (e.g., 1,2-bis(bromomethyl)benzene or 1,2-bis(chloromethyl)benzene).

  • A nucleophile: Phenol.

  • A base: To deprotonate the phenol and form the reactive phenoxide nucleophile.

Q3: How do I choose between 1,2-bis(bromomethyl)benzene and 1,2-bis(chloromethyl)benzene?

Bromide is a better leaving group than chloride, meaning the C-Br bond is weaker and more easily broken.[1] Consequently, 1,2-bis(bromomethyl)benzene is more reactive and will generally lead to faster reaction times or allow for milder reaction conditions compared to its chloro-analogue. However, 1,2-bis(chloromethyl)benzene is often less expensive and may be preferred for large-scale syntheses where cost is a significant factor.

Q4: What are the alternative, more efficient synthesis routes I should consider?

To improve efficiency, particularly in terms of reaction time, energy consumption, and milder conditions, two excellent alternatives to the traditional Williamson ether synthesis are:

  • Phase-Transfer Catalysis (PTC): This method facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the dihalide). It often allows for the use of less hazardous and more economical bases like sodium hydroxide.[2][3]

  • Microwave-Assisted Synthesis: By using microwave irradiation, it is possible to dramatically reduce reaction times from hours to minutes and often increase yields.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,2-bis(phenoxymethyl)benzene in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield in Williamson Ether Synthesis

  • Question: I am getting a very low yield, or the reaction is not proceeding at all. What are the likely causes?

  • Answer: This is a frequent problem and can often be traced back to a few key factors:

    • Ineffective Deprotonation of Phenol: The phenoxide is the active nucleophile. If the base used is not strong enough to fully deprotonate the phenol, the concentration of the nucleophile will be low, leading to a sluggish or incomplete reaction.

      • Solution: For a standard Williamson synthesis in aprotic solvents like DMF or THF, a strong base such as sodium hydride (NaH) is recommended to ensure irreversible deprotonation. If using weaker bases like potassium carbonate (K₂CO₃), ensure the reaction is heated sufficiently to drive the equilibrium towards the phenoxide.

    • Presence of Water: Water will protonate the highly basic phenoxide, quenching the nucleophile.

      • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure your phenol and base are as dry as possible.

    • Poor Leaving Group: If you are using 1,2-bis(chloromethyl)benzene, the reaction will be significantly slower than with the bromo-analogue.

      • Solution: Increase the reaction temperature and/or reaction time. Alternatively, consider adding a catalytic amount of sodium or potassium iodide to the reaction mixture. The iodide will displace the chloride in an in situ Finkelstein reaction, generating the more reactive iodo-intermediate.

Issue 2: Formation of a White Precipitate and De-colorization of Bromine Water During Reaction with Phenol

  • Question: I'm seeing a white precipitate and the color of my bromine water is disappearing when I react it with phenol. What is happening?

  • Answer: This indicates an electrophilic aromatic substitution on the phenol ring. The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions.[5] Bromine water will react with phenol to form 2,4,6-tribromophenol, which is a white precipitate.

    • Solution: This is a side reaction of the phenol starting material. Ensure that your reaction conditions are appropriate for the desired Williamson ether synthesis and that you are not inadvertently introducing electrophiles like bromine.

Issue 3: Presence of Impurities in the Final Product

  • Question: My final product is not pure. What are the likely side products and how can I remove them?

  • Answer: Several side products can form depending on the reaction conditions:

    • Mono-etherified Product: Incomplete reaction can lead to the presence of 1-(phenoxymethyl)-2-(halomethyl)benzene.

      • Purification: This impurity can typically be separated from the desired bis-ether product by column chromatography on silica gel.

    • Hydrolysis of the Starting Material: 1,2-bis(halomethyl)benzene can react with any residual water, especially under basic conditions, to form 1,2-bis(hydroxymethyl)benzene (o-xylene-α,α'-diol).[6]

      • Purification: The diol is significantly more polar than the desired ether product and can be removed by column chromatography or by washing the organic phase with water during the work-up.

    • Over-alkylation of Phenol: While less common in this specific synthesis, it is possible for the product to act as a nucleophile.

      • Purification: These higher molecular weight impurities can be removed by column chromatography or recrystallization.

Alternative Synthesis Routes: A Comparative Overview

To improve upon the traditional Williamson ether synthesis, alternative methods can offer significant advantages in efficiency and yield.

Synthesis Route Typical Conditions Advantages Disadvantages
Traditional Williamson Ether Synthesis NaH, Phenol, 1,2-bis(bromomethyl)benzene in anhydrous DMF or THF, heat.Well-established, reliable.Requires strong, hazardous base (NaH), strictly anhydrous conditions, long reaction times.
Phase-Transfer Catalysis (PTC) 1,2-bis(bromomethyl)benzene in an organic solvent, Phenol and NaOH in water, with a PTC catalyst (e.g., TBAB).Milder, less hazardous base (NaOH), no need for strictly anhydrous conditions, often faster.[2][3]Requires a phase-transfer catalyst, which may need to be removed from the final product.
Microwave-Assisted Synthesis Phenol, K₂CO₃, 1,2-bis(bromomethyl)benzene in a polar solvent (e.g., DMF), microwave irradiation.Dramatically reduced reaction times (minutes vs. hours), often higher yields, energy efficient.[4]Requires specialized microwave reactor equipment.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol is adapted from the synthesis of a structurally similar compound, 1,2-dimethyl-4,5-bis(phenoxymethyl)benzene.

  • Preparation: To a stirred solution of 1,2-bis(chloromethyl)-4,5-dimethylbenzene (2.03 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 30 ml) under a nitrogen atmosphere, add sodium hydride (0.48 g, 20 mmol).

  • Addition of Phenol: To this mixture, add a solution of phenol (1.88 g, 20 mmol) in anhydrous THF (10 ml) dropwise.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Work-up: Remove the THF under reduced pressure. Add water to the residue and extract with dichloromethane.

  • Purification: Evaporate the solvent to dryness. Purify the crude product by column chromatography to obtain 1,2-dimethyl-4,5-bis(phenoxymethyl)benzene. A similar procedure can be followed for the synthesis of 1,2-bis(phenoxymethyl)benzene using 1,2-bis(chloromethyl)benzene as the starting material.

Protocol 2: Microwave-Assisted Synthesis

This is a general procedure that can be optimized for the synthesis of 1,2-bis(phenoxymethyl)benzene.

  • Reactant Mixture: In a microwave-safe vessel, combine 1,2-bis(bromomethyl)benzene (1 mmol), phenol (2.2 mmol), and potassium carbonate (2.5 mmol) in 5 mL of DMF.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes). Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Visualizing the Synthesis

Reaction Scheme

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + Base Base Base (e.g., NaH) Phenoxide_ref 2 x Sodium Phenoxide Dihalide 1,2-bis(bromomethyl)benzene Product 1,2-bis(phenoxymethyl)benzene Dihalide->Product + 2 x Phenoxide

Caption: General reaction scheme for the Williamson ether synthesis of 1,2-bis(phenoxymethyl)benzene.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Base Is the base strong enough? (e.g., NaH) Start->Check_Base Check_Anhydrous Are conditions anhydrous? Check_Base->Check_Anhydrous Yes Solution_Base Use a stronger base (NaH) or increase temperature with weaker base (K₂CO₃). Check_Base->Solution_Base No Check_Leaving_Group Is the leaving group reactive enough? (Br > Cl) Check_Anhydrous->Check_Leaving_Group Yes Solution_Anhydrous Dry glassware and use anhydrous solvents. Check_Anhydrous->Solution_Anhydrous No Solution_Leaving_Group Increase temperature/time or use a catalytic amount of NaI. Check_Leaving_Group->Solution_Leaving_Group No

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting C-Alkylation Byproducts in Phenoxide Reactions

Welcome to the Technical Support Center for troubleshooting phenoxide alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting phenoxide alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of undesired C-alkylation byproducts during O-alkylation (ether synthesis). As an ambident nucleophile, the phenoxide ion possesses two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily the ortho and para positions). This [1][2]dual reactivity can lead to a mixture of O-alkylated (ether) and C-alkylated (alkylphenol) products, complicating purification and reducing the yield of the desired ether.

This resource provides in-depth troubleshooting advice, explains the mechanistic rationale behind experimental choices, and offers validated protocols to help you optimize your reactions for selective O-alkylation.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered during phenoxide alkylation.

Q1: I'm observing a significant amount of C-alkylated byproduct in my reaction. What is the most likely cause?

A1: The formation of C-alkylation byproducts is a common side reaction in Williamson ether synthesis using phenoxides. The p[1][3]rimary factors influencing the O/C alkylation ratio are the solvent , the nature of the alkylating agent , and the counter-ion associated with the phenoxide. Proti[4][5]c solvents, in particular, can solvate the phenoxide oxygen, making it less nucleophilic and thereby promoting attack from the aromatic ring.

[2]Q2: How can I quickly improve the selectivity for O-alkylation?

A2: To favor O-alkylation, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These[1][2] solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more available to act as a nucleophile. Additionally, using a "soft" alkylating agent, such as an alkyl iodide, can also favor O-alkylation based on Hard and Soft Acid-Base (HSAB) theory.

[6]Q3: My reaction is sluggish, and upon heating, I see an increase in C-alkylation. What should I do?

A3: Increased temperature can sometimes favor the thermodynamically more stable C-alkylated product or lead to rearrangement of the initially formed O-alkylated product. Inste[6]ad of simply increasing the temperature, consider using a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide). PTCs can enhance the reaction rate at lower temperatures by bringing the phenoxide into the organic phase, thus minimizing side reactions.

[8][9]Q4: Does the base I use to generate the phenoxide matter?

A4: Yes, the choice of base determines the counter-ion of the phenoxide, which can influence the O/C selectivity. While weaker bases like potassium carbonate are often sufficient for phenols, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can also be used. The n[1][7]ature of the cation (e.g., Li+, Na+, K+) can affect the degree of ion pairing with the phenoxide oxygen, which in turn influences its nucleophilicity.

[5]

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of the factors controlling the regioselectivity of phenoxide alkylation and offers specific strategies to mitigate C-alkylation.

Understanding the Competing Pathways: O- vs. C-Alkylation

The phenoxide ion is a resonance-stabilized species where the negative charge is delocalized between the oxygen atom and the ortho and para positions of the aromatic ring. This makes it an ambident nucleophile, capable of attacking an electrophile (the alkylating agent) at either the oxygen or the carbon atoms.

  • [2][8]O-Alkylation: Attack from the oxygen atom leads to the desired ether product. This is typically a kinetically controlled process.

  • [9]C-Alkylation: Attack from the electron-rich carbon atoms of the ring results in the formation of ortho- or para-alkylated phenols. This pathway can be favored under certain conditions and may represent the thermodynamically more stable product.

The [6]key to a successful Williamson ether synthesis with phenoxides is to create conditions that overwhelmingly favor the O-alkylation pathway.

Diagram of Competing Alkylation Pathways

G cluster_0 Reaction Start cluster_1 Reaction Pathways cluster_2 Products Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Alkylation O-Alkylation (Kinetic Control) Phenoxide->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylation (Thermodynamic Control) Phenoxide->C_Alkylation Attack from Ring Carbon AlkylHalide Alkyl Halide (R-X) Ether Desired Ether (R-O-Ar) O_Alkylation->Ether Alkylphenol C-Alkylated Byproduct (Alkylphenol) C_Alkylation->Alkylphenol

Caption: Competing O- and C-alkylation pathways for the phenoxide ion.

Troubleshooting Guide: A Factor-by-Factor Analysis

Here we dissect the critical reaction parameters and provide actionable advice to steer the reaction towards your desired O-alkylated product.

1. The Decisive Role of the Solvent

The choice of solvent is arguably the most critical factor in determining the O/C alkylation ratio.

  • [5][10]Issue: High levels of C-alkylation are observed.

  • Likely Cause: Use of a protic solvent (e.g., water, ethanol, methanol, trifluoroethanol).

  • [2]Scientific Rationale: Protic solvents have acidic protons that can form strong hydrogen bonds with the highly electronegative oxygen atom of the phenoxide. This solvation "shields" the oxygen, reducing its nucleophilicity and making the carbon atoms of the ring more competitive nucleophilic sites.

  • [2][11]Solution: Switch to a polar aprotic solvent.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF). *[1][2] Why it Works: These solvents do not have acidic protons and therefore do not strongly solvate the phenoxide oxygen. This leaves the oxygen "naked" and highly nucleophilic, promoting rapid O-alkylation.

[12]Solvent Type Effect on Phenoxide Oxygen Favored Product
Protic (e.g., H₂O, EtOH)Strong solvation via H-bondingC-Alkylation
[2]Polar Aprotic (e.g., DMF, DMSO)Weak solvationO-Alkylation

##[1][2]## 2. The Influence of the Alkylating Agent

The structure and leaving group of the alkylating agent play a significant role, often explained by the Hard and Soft Acid-Base (HSAB) principle.

  • [13][14]Issue: C-alkylation is still a problem, even in an aprotic solvent.

  • Likely Cause: Use of a "hard" alkylating agent.

  • Scientific Rationale (HSAB Theory):

    • The oxygen atom of the phenoxide is a "hard" nucleophilic center (small, high charge density). *[15][16] The carbon atoms of the ring are "soft" nucleophilic centers (larger, more polarizable). *[15][16] The principle states that hard acids prefer to react with hard bases, and soft acids with soft bases. *[13][17] "Hard" alkylating agents (e.g., those with a more SN1-like character or hard leaving groups like triflates) will have a greater tendency to react at the hard oxygen center. Conversely, "softer" alkylating agents (e.g., those with more SN2 character or soft leaving groups like iodide) will react preferentially with the soft carbon centers. However, experimental evidence often shows that softer alkyl halides favor O-alkylation. This [18]is because the reaction is typically under kinetic control, where the more nucleophilic oxygen reacts faster.

  • Solution:

    • Leaving Group: For a given alkyl group, the tendency for O-alkylation often follows the order: R-I > R-Br > R-Cl > R-OTs. Using an alkyl iodide can increase the rate of the SN2 reaction at the oxygen.

    • Alkyl Group Structure: Primary alkyl halides are ideal for Williamson ether synthesis as they are less sterically hindered and less prone to the competing E2 elimination side reaction. Terti[1][3]ary alkyl halides will almost exclusively lead to elimination products.

####[1] 3. The Role of the Counter-ion and Ion Pairing

The cation associated with the phenoxide can influence the reactivity of the oxygen atom.

  • Issue: Inconsistent results or lower than expected reactivity.

  • Likely Cause: Strong ion pairing between the counter-ion and the phenoxide oxygen.

  • Scientific Rationale: A small, hard cation like Li⁺ will form a tight ion pair with the "hard" oxygen atom, reducing its nucleophilicity. Large[5][19]r, softer cations like K⁺ or Cs⁺ result in a looser ion pair, making the oxygen more available for reaction.

  • Solution:

    • Choice of Base: Use bases that provide larger cations, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to generate the phenoxide. *[7] Phase-Transfer Catalysis (PTC): Employ a phase-transfer catalyst like a tetraalkylammonium salt (e.g., (n-Bu)₄N⁺Br⁻). The large, lipophilic PTC cation pairs with the phenoxide, effectively transporting it into the organic phase as a "naked," highly reactive nucleophile. This [20][21]can dramatically increase the rate of O-alkylation and suppress C-alkylation, even under milder conditions.

Tr[22]oubleshooting Logic Flow

G start High C-Alkylation Observed solvent_check Is the solvent protic (e.g., EtOH, H₂O)? start->solvent_check switch_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) solvent_check->switch_solvent Yes alkylating_agent_check Is the alkylating agent a primary halide? solvent_check->alkylating_agent_check No switch_solvent->alkylating_agent_check use_primary_halide Use a primary alkyl halide (R-I or R-Br preferred) alkylating_agent_check->use_primary_halide No counter_ion_check Consider the counter-ion and reaction rate. alkylating_agent_check->counter_ion_check Yes use_primary_halide->counter_ion_check use_ptc Employ Phase-Transfer Catalyst (PTC) or use K₂CO₃/Cs₂CO₃ counter_ion_check->use_ptc Rate is slow end Optimized for O-Alkylation counter_ion_check->end Rate is acceptable use_ptc->end

Caption: Decision tree for troubleshooting C-alkylation byproducts.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation using a Polar Aprotic Solvent

This protocol is designed to maximize the yield of the O-alkylated product.

  • Preparation: To a solution of the phenol (1.0 eq.) in dry DMF (or DMSO, acetonitrile) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., K₂CO₃, 1.5 eq.).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.

  • Alkylation: Add the primary alkyl halide (1.1 eq.) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: O-Alkylation using Phase-Transfer Catalysis (PTC)

This method is particularly useful for increasing reaction rates at lower temperatures.

  • Preparation: Combine the phenol (1.0 eq.), the alkyl halide (1.1 eq.), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Addition of Base: Add an aqueous solution of a base (e.g., 30% NaOH) to the organic mixture.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40 °C). The vigorous stirring is crucial to ensure efficient transfer of the phenoxide between phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, separate the organic and aqueous layers.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.

By carefully selecting the solvent, alkylating agent, and counter-ion, and by considering the use of phase-transfer catalysis, researchers can effectively minimize the formation of C-alkylation byproducts and achieve high yields of the desired ether product.

References

  • Nogueira, I. C., & Pliego, J. R. (2018). Theoretical study of the mechanism and regioselectivity of the alkylation reaction of the phenoxide ion in polar protic and aprotic solvents. Computational and Theoretical Chemistry, 1130, 103-110. Available from: [Link]

  • Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics, Inc. Available from: [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 506, 111566. Available from: [Link]

  • Nogueira, I. C., & Pliego, J. R. (2018). Theoretical study of the mechanism and regioselectivity of the alkylation reaction of the phenoxide ion in polar protic and aprotic solvents. Computational and Theoretical Chemistry, 1130, 103-110. Available from: [Link]

  • Nogueira, I. C., & Pliego, J. R. (2019). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Journal of Physical Organic Chemistry, 32(7), e3947. Available from: [Link]

  • Grinberg, S., Sayag, C., & Sasson, Y. (2000). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 122(15), 3651–3659. Available from: [Link]

  • Curtin, D. Y., & Poutsma, M. L. (1959). The Stereochemistry of Aromatic Alkylations. I. Direct Nucleophilic Displacement in Phenols. Journal of the American Chemical Society, 81(11), 2705-2709. Available from: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available from: [Link]

  • OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available from: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available from: [Link]

  • University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory. Available from: [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(48), 14867-14877. Available from: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available from: [Link]

  • Tran, H. N., et al. (2016). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 120(4), 547-557. Available from: [Link]

  • Wang, M. L., & Yang, H. M. (2004). Phase-transfer catalyzed allylation of sodium phenoxide in a solid–liquid system. Catalysis Today, 98(4), 527-535. Available from: [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Available from: [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Available from: [Link]

  • Shivaji University. (n.d.). HARD AND SOFT ACIDS AND BASES (HSAB). Available from: [Link]

  • Acevedo-Sánchez, M., et al. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry, 81(8), 3241-3251. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Strong activation of phenoxide ion compared to others. Available from: [Link]

  • Wikipedia. (n.d.). HSAB theory. Available from: [Link]

  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Available from: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available from: [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Available from: [Link]

  • chemistryconcept.com. (2019). Hard and Soft Acids and Bases - Pearson principle (HSAB principle). Available from: [Link]

  • Quora. (2021). Explain why is phenoxide ion more stable than phenol towards electrophilic substitution reaction? Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phenol? Available from: [Link]

  • ChemRxiv. (2022). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization reactions. Available from: [Link]

  • The Knowles Group. (2022). Ion-pair reorganization regulates reactivity in photoredox catalysts. Available from: [Link]

  • Proprep. (n.d.). What are the properties and reactivity of the phenoxide ion, especially in nucleophilic substitutions? Available from: [Link]

  • Google Patents. (n.d.). US4232176A - Method of removing aluminum-containing catalyst from phenol alkylation products.
  • Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Available from: [Link]

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? Available from: [Link]

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Optimization

Technical Support Center: Troubleshooting the Characterization of 1,2-Bis(phenoxymethyl)benzene and its Regioisomers

Welcome to the technical support center dedicated to the analytical challenges of 1,2-bis(phenoxymethyl)benzene and its regioisomers (1,3- and 1,4-). These molecules are valuable building blocks in materials science and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges of 1,2-bis(phenoxymethyl)benzene and its regioisomers (1,3- and 1,4-). These molecules are valuable building blocks in materials science and medicinal chemistry, yet their structural similarity presents significant hurdles in synthesis, purification, and characterization. This guide provides field-proven insights, troubleshooting protocols, and expert advice to help you unambiguously identify and differentiate these challenging compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered by researchers.

Q1: Why are my 1,2-, 1,3-, and 1,4-bis(phenoxymethyl)benzene isomers co-eluting or showing poor separation in my HPLC/GC analysis?

A: This is the most prevalent issue and stems from the isomers' identical molecular weight and very similar polarities and boiling points. Standard chromatographic methods often lack the necessary selectivity to resolve them.[1] The subtle differences in their dipole moments and molecular shapes, dictated by the substitution pattern on the central benzene ring, are the key to separation. Achieving resolution requires highly optimized methods, often involving specialized stationary phases that can exploit these minor differences, such as those promoting π-π interactions.[2]

Q2: My mass spectrum shows the same molecular ion for all my collected fractions. How can I use MS to differentiate the isomers?

A: Standard mass spectrometry is fundamentally incapable of distinguishing isomers as it separates ions based on their mass-to-charge ratio (m/z), which is identical for these compounds.[3] While subtle, reproducible differences in fragmentation patterns upon collision-induced dissociation (CID) can sometimes be observed, this is not a reliable primary identification method.[3][4] The definitive MS-based approach is to couple it with a powerful separation technique, such as high-resolution liquid chromatography (LC-MS) or, increasingly, ion mobility spectrometry (IMS-MS).[1] IMS-MS provides an orthogonal separation dimension, differentiating the isomers based on their gas-phase shape and size (collision cross-section), which often differ enough for clear resolution.[3][5]

Q3: The ¹H NMR spectra for my isomers look very similar, especially in the aromatic regions. What specific features should I focus on for unambiguous identification?

A: While the spectra may appear similar at first glance, NMR spectroscopy is the most powerful tool for differentiating these isomers in solution. The key is a meticulous analysis of molecular symmetry, which dictates the number of unique signals, and the spin-spin coupling patterns in the aromatic region (typically δ 6.8-7.5 ppm).[6][7]

  • 1,4-isomer (para): Highest symmetry. It will show the simplest spectrum with the fewest aromatic signals due to the plane of symmetry.

  • 1,2-isomer (ortho): Lower symmetry than para. It will show a more complex pattern.

  • 1,3-isomer (meta): Also low symmetry, but its coupling patterns will be distinct from the ortho isomer. For definitive assignment, 2D NMR experiments like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons to their attached carbons) are essential.[6]

Q4: I have a pure sample, but I'm unsure which isomer it is. What is the most definitive single technique to confirm its structure?

A: If you can grow a suitable single crystal, X-ray crystallography provides the "gold standard" for absolute and unambiguous structural determination.[4] It generates a three-dimensional map of electron density, directly revealing the atomic connectivity and confirming the substitution pattern beyond any doubt.[8][9]

Q5: Can computational modeling help me identify my isomer?

A: Absolutely. Computational chemistry is a powerful complementary tool.[10] Using methods like Density Functional Theory (DFT), you can predict the ¹H and ¹³C NMR chemical shifts for each of the three possible isomers.[11] By comparing your experimental spectrum to the three predicted spectra, you can often make a highly confident assignment. This approach is particularly valuable when authentic reference standards are unavailable.[12][13]

Section 2: In-Depth Troubleshooting Guides

Chromatographic Separation (HPLC & GC)

Problem: Persistent poor peak resolution or complete co-elution of isomers.

This workflow provides a systematic approach to resolving this common issue.

start Start: Poor Peak Resolution check_column Step 1: Evaluate Stationary Phase Is it suitable for aromatic isomers? start->check_column phenyl_phase Action: Switch to a Phenyl-based column (e.g., Phenyl-Hexyl) to enhance π-π interactions. check_column->phenyl_phase No optimize_mp Step 2: Optimize Mobile Phase Are you using an optimal solvent system and gradient? check_column->optimize_mp Yes phenyl_phase->optimize_mp gradient Action: Lengthen gradient time or reduce the rate of organic solvent increase. Try alternative solvents (e.g., ACN vs. MeOH). optimize_mp->gradient No optimize_temp Step 3: Adjust Temperature Could temperature improve selectivity? optimize_mp->optimize_temp Yes gradient->optimize_temp temp_adjust Action: Systematically vary column temperature (e.g., 25°C, 35°C, 45°C). Lower temperatures often increase selectivity. optimize_temp->temp_adjust No flow_rate Step 4: Modify Flow Rate Is the flow rate optimal for efficiency? optimize_temp->flow_rate Yes temp_adjust->flow_rate flow_adjust Action: Reduce flow rate to increase interaction time with the stationary phase. flow_rate->flow_adjust No success Success: Baseline Resolution Achieved flow_rate->success Yes flow_adjust->success

Caption: A stepwise workflow for troubleshooting poor isomer resolution in HPLC.

Data Presentation: Comparison of HPLC Stationary Phases

Stationary PhasePrinciple of SeparationAdvantage for Bis(phenoxymethyl)benzene IsomersReference
Standard C18 Hydrophobic InteractionsGeneral purpose, good starting point, but may offer insufficient selectivity.[2]
Phenyl-Hexyl Hydrophobic & π-π InteractionsEnhanced selectivity for aromatic compounds due to interactions between the phenyl rings of the analytes and the stationary phase. Highly recommended.[2][14]
Pentafluorophenyl (PFP) Multiple (hydrophobic, π-π, dipole-dipole, ion-exchange)Offers unique selectivity for positional isomers due to strong electrostatic interactions.N/A
Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: The ¹H NMR spectra are too complex or similar for confident assignment.

Causality: The phenoxymethyl groups are relatively flexible, and the protons on all three benzene rings fall into a similar chemical shift range, leading to overlapping signals. The key to differentiation lies in exploiting the fixed substitution pattern of the central ring, which imposes a unique and unchangeable symmetry and coupling network on its protons.

Data Presentation: Expected ¹H NMR Aromatic Patterns

IsomerCentral Ring SymmetryExpected Aromatic Signals (Central Ring)Key Differentiating Feature
1,2- (ortho) C₂ᵥ (local)Two signals, each integrating to 2H. Likely complex multiplets (e.g., AA'BB' system).A complex, symmetrical multiplet pattern for the 4 protons on the central ring.
1,3- (meta) C₂ᵥ (local)Three distinct signals. One singlet-like (or narrow triplet) for the proton between the substituents (H2), and more complex multiplets for the other three protons.The presence of a unique, often downfield-shifted, signal for the proton at the 2-position, which is flanked by two substituents.
1,4- (para) D₂ₕOne sharp singlet, integrating to 4H.A single, sharp singlet for all four chemically equivalent protons on the central benzene ring. This is the easiest to identify.[15]

Troubleshooting & Best Practices:

  • Use a high-field spectrometer (≥400 MHz): This is critical to resolve complex multiplets and minimize signal overlap.

  • Perform 2D NMR: If 1D spectra are ambiguous, a ¹H-¹H COSY experiment is the next logical step. It will reveal which protons on the central ring are coupled to each other, allowing you to trace the connectivity and definitively distinguish ortho from meta substitution.[6]

  • Confirm with ¹³C NMR: The number of unique carbon signals also reflects molecular symmetry. The para-isomer will have the fewest aromatic carbon signals, providing another layer of confirmation.[6]

Section 3: Definitive and Advanced Characterization Protocols

Protocol: Unambiguous Isomer Identification using 2D NMR

This protocol assumes you have a purified sample of a single isomer dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

1. Sample Preparation:

  • Dissolve 10-15 mg of the purified isomer in ~0.6 mL of CDCl₃.
  • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

2. ¹H NMR Acquisition:

  • Acquire a standard high-resolution proton spectrum. Ensure proper shimming to achieve sharp, symmetrical peaks.

3. ¹H-¹H COSY Acquisition:

  • Objective: To establish proton-proton coupling correlations.
  • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).
  • Acquire a 2D matrix with sufficient resolution in both dimensions (e.g., 2048 points in F2, 256-512 increments in F1).
  • Data Interpretation: Look for cross-peaks that connect coupled protons. For the central ring of the ortho isomer, you will see a cross-peak between the two adjacent protons. For the meta isomer, you will see coupling between H4/H6 and H5, but not between H2 and any other ring proton.

4. ¹H-¹³C HSQC Acquisition:

  • Objective: To correlate protons directly to their attached carbons.
  • Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).
  • Data Interpretation: This experiment confirms how many unique C-H environments exist and definitively links the proton and carbon chemical shifts, aiding in the complete assignment of the spectrum.
Workflow: Integrating Computational Chemistry for Isomer Validation

This workflow provides a powerful method to validate structural assignments, especially when reference standards are not available.

start Start: Experimental NMR Spectrum Acquired build_models Step 1: Build 3D Models Create in silico models for all possible isomers (ortho, meta, para). start->build_models geom_opt Step 2: Geometry Optimization Perform energy minimization using DFT (e.g., B3LYP/6-31G(d)). build_models->geom_opt nmr_calc Step 3: NMR Calculation Calculate NMR chemical shifts for the optimized structures using the GIAO method. geom_opt->nmr_calc compare Step 4: Compare Data Overlay experimental spectrum with the three predicted spectra. nmr_calc->compare assign Step 5: Assign Structure The best-fit match between experimental and calculated data confirms the isomer identity. compare->assign

Caption: Workflow for using computational chemistry to validate isomer identity.

Causality & Trustworthiness: This method is self-validating because you are not just comparing your result to one hypothesis, but to all possible hypotheses (the three regioisomers). A strong correlation with one predicted spectrum and poor correlation with the others provides a high degree of confidence in the assignment.[11][16]

References

  • Vertex AI Search. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
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  • Quora. (2023). What spectral technique is used to distinguish between structural isomers?
  • Patsnap Eureka. (2025). Quantum Chemical Analysis of Geometric Isomers' Energy Barriers.
  • Julian, R. R., et al. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry.
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  • Yin, G.-D., Wang, Z.-G., & Wu, A.-X. (2005). 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene. Acta Crystallographica Section E, E61, o2148–o2149.
  • NIST. (n.d.). Benzene, (phenoxymethyl)-. NIST WebBook.
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  • US EPA. (2023). Benzene, 1,2-bis(phenoxymethyl)-. Substance Details - SRS.
  • NIH. (n.d.). Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing.
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  • Google Patents. (n.d.). CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same.
  • ResearchGate. (n.d.). 1,3-Bis(chloromethyl)benzene.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Coordination Chemistry of 1,2-bis(phenoxymethyl)benzene and 1,3-bis(phenoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals In the intricate world of coordination chemistry, the spatial arrangement of donor atoms within a ligand scaffold is a critical determinant of the resulting...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, the spatial arrangement of donor atoms within a ligand scaffold is a critical determinant of the resulting metal complex's structure, stability, and reactivity. This guide provides an in-depth technical comparison of two isomeric ligands, 1,2-bis(phenoxymethyl)benzene and 1,3-bis(phenoxymethyl)benzene, and their differential impact on the formation and properties of metal complexes. By examining their synthesis, conformational preferences, and coordination behavior, we aim to equip researchers with the foundational knowledge to strategically select the appropriate isomer for their specific applications, from catalysis to the design of novel therapeutic agents.

Introduction: The Significance of Isomerism in Ligand Design

1,2-bis(phenoxymethyl)benzene and 1,3-bis(phenoxymethyl)benzene share the same molecular formula but differ in the substitution pattern on the central benzene ring, with the phenoxymethyl arms positioned in an ortho or meta relationship, respectively. This seemingly subtle variation has profound implications for their coordination chemistry. The ortho isomer is pre-disposed to act as a chelating ligand, forming a seven-membered ring with a metal center. In contrast, the meta isomer, with its more distant donor atoms, can adopt a wider range of coordination modes, including acting as a bridging ligand to form polynuclear complexes or larger, more flexible chelate rings.

Synthesis of the Ligands

The synthesis of both 1,2- and 1,3-bis(phenoxymethyl)benzene typically proceeds via a Williamson ether synthesis, starting from the corresponding bis(bromomethyl)benzene precursor and phenol in the presence of a base.

Experimental Protocol: Synthesis of 1,3-bis(phenoxymethyl)benzene

A general and adaptable method for the synthesis of 1,3-bis(phenoxymethyl)benzene derivatives involves the reaction of 1,3-bis(bromomethyl)benzene with a substituted phenol.[1]

  • Reaction Setup: To a solution of 1,3-bis(bromomethyl)benzene (1 mmol) in a suitable solvent such as tetrahydrofuran (THF) or acetone (20 mL), add an excess of the desired phenol (e.g., 4-hydroxybenzaldehyde, 2.2 mmol) and a base like potassium carbonate (K₂CO₃, 4 mmol).[1]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 12-24 hours to ensure complete reaction.

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,3-bis(phenoxymethyl)benzene derivative.

A similar protocol can be employed for the synthesis of the 1,2-isomer, starting from 1,2-bis(bromomethyl)benzene.

Structural and Conformational Analysis: A Tale of Two Isomers

The ortho isomer, 1,2-bis(iodomethyl)benzene, exhibits a conformation where the two iodomethyl groups are disposed on opposite sides of the benzene ring. This anti-conformation is a consequence of steric hindrance between the bulky substituents. A similar conformational preference can be expected for 1,2-bis(phenoxymethyl)benzene, which would pre-organize the ligand for chelation to a metal center.

In contrast, the meta isomer, 1,3-bis(iodomethyl)benzene, displays a greater degree of conformational flexibility. The increased distance between the substituent groups allows for a wider range of rotational freedom, enabling the phenoxymethyl arms to adopt various orientations. This inherent flexibility translates into a more diverse coordination chemistry for the 1,3-isomer.

Coordination Chemistry: A Comparative Overview

The distinct spatial arrangement of the donor oxygen atoms in 1,2- and 1,3-bis(phenoxymethyl)benzene dictates the types of metal complexes they form.

1,2-bis(phenoxymethyl)benzene: The Chelator

Due to the proximity of the two phenoxymethyl groups, the ortho isomer is an excellent chelating ligand, forming a stable seven-membered chelate ring upon coordination to a metal ion. This coordination mode is favored due to the thermodynamic benefit of the chelate effect. The size of the chelate ring and the bite angle of the ligand will influence the geometry of the resulting metal complex.

Expected Coordination Behavior:

  • Mononuclear Complexes: Predominantly forms mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio.

  • Defined Geometry: The relatively rigid nature of the ligand backbone and the seven-membered chelate ring will likely lead to well-defined coordination geometries around the metal center.

  • Applications: The formation of stable, discrete complexes makes this ligand suitable for applications in catalysis, where a well-defined coordination sphere is often crucial for selectivity and activity.

1,3-bis(phenoxymethyl)benzene: The Versatile Bridge

The greater distance between the phenoxymethyl groups in the meta isomer makes the formation of a mononuclear chelate complex less favorable due to the larger and more flexible chelate ring that would be formed. Instead, this ligand exhibits more versatile coordination behavior.

Potential Coordination Modes:

  • Bridging Ligand: It can act as a bridging ligand, connecting two or more metal centers to form dinuclear or polynuclear complexes and coordination polymers.

  • Macrocycle Formation: In the presence of suitable metal templates, it can participate in the formation of macrocyclic structures.

  • Large Chelate Rings: While less common, it can form large, flexible chelate rings with certain metal ions, leading to unusual coordination geometries.

The choice of metal ion, counter-anion, and reaction conditions will play a significant role in determining the final structure of the coordination complex formed with 1,3-bis(phenoxymethyl)benzene.

Comparative Experimental Data: A Gap in the Literature

A direct comparison of the coordination chemistry of 1,2-bis(phenoxymethyl)benzene and 1,3-bis(phenoxymethyl)benzene is an area that warrants further investigation. While the synthesis and coordination of various substituted 1,3-bis(phenoxymethyl)benzene derivatives have been reported, particularly in the context of medicinal chemistry, there is a notable lack of systematic studies comparing their coordination behavior with the corresponding 1,2-isomers.

To provide a comprehensive comparison, the following experimental data would be invaluable:

Property 1,2-bis(phenoxymethyl)benzene Complexes 1,3-bis(phenoxymethyl)benzene Complexes
Crystal Structures Expected to show mononuclear complexes with a seven-membered chelate ring.Likely to exhibit a variety of structures, including bridged polynuclear complexes and coordination polymers.
Spectroscopic Data (NMR, IR) Changes in the chemical shifts of the methylene and aromatic protons upon coordination would confirm chelation.The spectroscopic signatures would be highly dependent on the coordination mode, with more complex spectra expected for polynuclear species.
Stability Constants The chelate effect should lead to higher stability constants for the formation of mononuclear complexes.Stability constants would need to be determined for each specific type of complex formed (e.g., dinuclear, polymeric).

Experimental Protocols: Characterization of Metal Complexes

The following are general protocols for the synthesis and characterization of metal complexes with these ligands.

General Synthesis of Metal Complexes
  • Reaction Setup: A solution of the ligand (1,2- or 1,3-bis(phenoxymethyl)benzene) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is treated with a solution of the metal salt (e.g., metal chloride, nitrate, or perchlorate) in the same or a compatible solvent.

  • Stoichiometry: The metal-to-ligand ratio can be varied to target different complex stoichiometries (e.g., 1:1, 1:2).

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to facilitate complex formation. The formation of a precipitate may indicate the formation of the complex.

  • Isolation and Purification: The resulting complex can be isolated by filtration, and single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by layering techniques.

Characterization Techniques
  • X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.

  • NMR Spectroscopy: Useful for characterizing diamagnetic complexes in solution and confirming ligand coordination.

  • FTIR Spectroscopy: Can provide information about the coordination of the ether oxygen atoms to the metal center through shifts in the C-O stretching frequency.

  • UV-Vis Spectroscopy: Can be used to study the electronic properties of the complexes and to determine stability constants.

  • Elemental Analysis: Confirms the elemental composition of the synthesized complexes.

Logical Relationships and Experimental Workflows

The selection and application of these isomeric ligands in coordination chemistry can be guided by a logical workflow that considers their inherent properties.

Caption: Experimental workflow for the synthesis and characterization of metal complexes with bis(phenoxymethyl)benzene isomers.

Conclusion and Future Directions

The isomeric relationship between 1,2-bis(phenoxymethyl)benzene and 1,3-bis(phenoxymethyl)benzene provides a compelling platform for investigating the fundamental principles of ligand design in coordination chemistry. While the ortho isomer is predisposed to act as a classic chelating ligand, the meta isomer offers a gateway to more complex supramolecular architectures. The current literature provides a solid foundation for the synthesis of these ligands and their derivatives. However, a significant opportunity exists for researchers to conduct systematic comparative studies on their coordination with a range of metal ions. Such investigations, supported by detailed structural and spectroscopic characterization, will undoubtedly unveil new and exciting facets of their coordination chemistry and pave the way for their application in diverse fields, including catalysis, materials science, and drug development.

References

  • Deltel, L., et al. (2021). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 26(15), 4483. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Bis(phenoxymethyl)benzene Isomers

In the realm of chemical synthesis and drug development, the precise identification of structural isomers is a critical step that underpins the efficacy, safety, and patentability of a molecule. The bis(phenoxymethyl)ben...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis and drug development, the precise identification of structural isomers is a critical step that underpins the efficacy, safety, and patentability of a molecule. The bis(phenoxymethyl)benzene series, comprising the 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers, presents a classic analytical challenge. While possessing the same molecular formula (C₂₀H₁₈O₂) and mass, their distinct substitution patterns give rise to unique physical and chemical properties. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures and Symmetry

The key to differentiating these isomers lies in understanding their molecular symmetry. The para isomer possesses the highest degree of symmetry, followed by the ortho, and then the meta isomer, which is the least symmetrical. This fundamental difference is the primary driver of the spectral variations we will explore.

Caption: Molecular structures of the three bis(phenoxymethyl)benzene isomers.

¹H NMR Spectroscopy: A Tale of Symmetry and Splitting

Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and splitting patterns of the aromatic protons on the central benzene ring are highly informative.

  • 1,4-bis(phenoxymethyl)benzene (para) : Due to its high symmetry, all four protons on the central ring are chemically equivalent. This results in a single, sharp signal (a singlet) in the aromatic region, a highly distinctive feature.

  • 1,2-bis(phenoxymethyl)benzene (ortho) : The four protons on the central ring are not equivalent but exist as two pairs, creating a complex, non-first-order multiplet often described as an AA'BB' system.[1] This complex pattern is characteristic of ortho-disubstituted benzenes.[1]

  • 1,3-bis(phenoxymethyl)benzene (meta) : This isomer displays the most complex and resolved pattern for the central ring protons. We expect to see four distinct signals: a triplet for the proton between the two substituents (H-2), a triplet for the proton opposite (H-5), and a doublet of doublets for the H-4/H-6 protons.[1][2]

The methylene protons (-O-CH₂-Ar) for all three isomers typically appear as a singlet around 5.0-5.2 ppm, as they are not adjacent to any protons. The protons of the terminal phenyl rings will present as complex multiplets, but are less useful for distinguishing the core isomeric structure.

IsomerCentral Ring ¹H PatternMethylene (CH₂) SignalKey Differentiator
1,4- (para) Singlet (4H)Singlet (~5.1 ppm)Single aromatic peak.
1,2- (ortho) Multiplet (AA'BB', 4H)Singlet (~5.2 ppm)Complex, non-first-order multiplet.
1,3- (meta) 4 distinct signals (t, t, dd)Singlet (~5.1 ppm)Most complex, resolved aromatic signals.[1]

¹³C NMR Spectroscopy: Counting the Carbons

Carbon-13 NMR provides a clear-cut method for isomer differentiation based on the number of unique carbon environments, a direct consequence of molecular symmetry.[3]

  • 1,4-bis(phenoxymethyl)benzene (para) : The high symmetry results in the fewest signals. We expect only three signals for the central aromatic ring (two for the protonated carbons and one for the substituted carbons) and one signal for the equivalent methylene carbons.

  • 1,2-bis(phenoxymethyl)benzene (ortho) : The symmetry allows for three distinct carbon signals from the central ring (two CH and one C-O) and one methylene carbon signal.[1]

  • 1,3-bis(phenoxymethyl)benzene (meta) : Lacking the higher symmetry of the other two, this isomer will show four signals for the central aromatic ring carbons and one for the methylene carbons.

IsomerExpected Central Ring ¹³C SignalsExpected Methylene ¹³C SignalsTotal Unique Carbons (excluding Ph rings)
1,4- (para) 314
1,2- (ortho) 314
1,3- (meta) 415

Note: While both ortho and para isomers are predicted to have a similar number of signals for the core structure, their chemical shifts will differ. The key takeaway is the distinct number of signals for the meta isomer.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While all three isomers will show common IR absorptions for C-H bonds (aromatic and aliphatic), C=C aromatic stretching, and the strong C-O-C ether stretch, the key diagnostic region is the C-H out-of-plane (OOP) bending region from 900-690 cm⁻¹.[4][5] The pattern of substitution on the central benzene ring dictates the frequencies of these vibrations.[6]

  • 1,4- (para) : Characterized by a strong absorption band in the 860-780 cm⁻¹ range.[6]

  • 1,2- (ortho) : Shows a strong absorption band in the 770-735 cm⁻¹ range.[6]

  • 1,3- (meta) : Typically presents two distinct bands, one in the 811-750 cm⁻¹ range and another between 725-680 cm⁻¹.[6]

Additionally, the pattern of weak overtone and combination bands between 2000-1650 cm⁻¹ can serve as a secondary confirmation of the substitution pattern.[7]

IsomerCharacteristic C-H Out-of-Plane Bend (cm⁻¹)
1,4- (para) One strong band at ~860-780
1,2- (ortho) One strong band at ~770-735
1,3- (meta) Two bands (~811-750 and ~725-680)

Mass Spectrometry: Fragmentation Pathways

As isomers, all three compounds will have the same molecular ion peak (M⁺) at m/z 290.36. Differentiation must therefore rely on analyzing the fragmentation patterns. The most likely initial fragmentation is the cleavage of the C-O ether bond.

G parent [C₂₀H₁₈O₂]⁺˙ m/z = 290 frag1 [C₁₃H₁₁O]⁺ m/z = 183 parent->frag1 - •OCH₂Ph frag2 [C₇H₇]⁺ m/z = 91 parent->frag2 - •OCH₂C₆H₄OCH₂Ph

Caption: A simplified primary fragmentation pathway for bis(phenoxymethyl)benzene isomers.

The most abundant fragment is often the tropylium ion, [C₇H₇]⁺, at m/z 91, formed from the benzyl moiety. Another significant fragment would be from the loss of a phenoxymethyl radical, [M - CH₂OPh]⁺, leading to a peak at m/z 183. While the major fragments will be the same for all three isomers, the relative intensities of these fragments may differ slightly due to the different steric and electronic environments of the bonds, although this differentiation can be subtle and less definitive than NMR or IR data.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve ~5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to 0-220 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Processing : Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-650 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion: A Multi-faceted Approach

G start Unknown Isomer nmr ¹H NMR start->nmr ir IR Spectroscopy nmr->ir Complex multiplet? result_p 1,4-para nmr->result_p Aromatic singlet? cnmr ¹³C NMR ir->cnmr Two OOP bends? result_o 1,2-ortho ir->result_o One OOP bend ~750 cm⁻¹? result_m 1,3-meta cnmr->result_m 5 core signals?

Caption: A logical workflow for the identification of an unknown isomer.

While each technique provides valuable clues, a definitive identification is best achieved by synthesizing the data from multiple spectroscopic methods. ¹H NMR offers the most direct and unambiguous differentiation based on the splitting patterns of the central aromatic ring. ¹³C NMR serves as an excellent confirmation by counting the number of unique carbon environments. Finally, IR spectroscopy, with its characteristic out-of-plane bending frequencies, provides a rapid and cost-effective method to corroborate the findings from NMR. By employing this multi-technique workflow, researchers can confidently and accurately determine the specific isomer of bis(phenoxymethyl)benzene in their sample.

References

  • ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?[Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Aromatics. [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • Spectroscopy Online. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. [Link]

Sources

Validation

comparative study of the catalytic activity of metal complexes with different phenoxymethyl ligands

For researchers and professionals in catalysis and drug development, the design of efficient and selective molecular catalysts is a cornerstone of innovation. Among the vast arsenal of ligand architectures, those incorpo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in catalysis and drug development, the design of efficient and selective molecular catalysts is a cornerstone of innovation. Among the vast arsenal of ligand architectures, those incorporating a phenoxymethyl moiety have emerged as exceptionally versatile scaffolds. Their popularity stems from the profound ability to modulate the catalytic properties of a coordinated metal center through straightforward synthetic modifications. The electronic and steric environment of the metal can be finely tuned by altering substituents on the phenoxy ring, offering a powerful lever to control activity, selectivity, and stability.

This guide provides a comparative analysis of the catalytic performance of various transition metal complexes bearing different phenoxymethyl-type ligands. We will delve into the structure-activity relationships that govern their efficacy in key chemical transformations, supported by experimental data and standardized protocols to ensure scientific integrity and reproducibility.

The Architect's Toolkit: How Phenoxymethyl Ligands Shape Catalysis

The fundamental strength of phenoxymethyl ligands lies in their inherent tunability. By strategically placing different functional groups at various positions on the phenoxy ring, one can exert precise control over the catalyst's behavior. These influences can be broadly categorized into two primary types: electronic and steric effects.

  • Electronic Effects : The electron density at the metal's active site is a critical determinant of its reactivity. Attaching electron-withdrawing groups (e.g., -NO₂, -Cl) to the phenoxy ring makes the metal center more electrophilic, which can enhance its activity in certain oxidative reactions. Conversely, electron-donating groups (e.g., -OCH₃, -tBu) increase electron density, which can be beneficial for other catalytic cycles, such as olefin polymerization.[1][2] This electronic modulation directly impacts substrate binding and the energetics of intermediate steps in the catalytic cycle.

  • Steric Effects : The size and shape of the ligand create a specific three-dimensional pocket around the metal center. Introducing bulky substituents (e.g., tert-butyl or adamantyl groups) near the coordination site can restrict the access of substrates, leading to enhanced selectivity.[3][4] This steric hindrance can favor the binding of smaller or linear substrates over bulkier ones (regioselectivity) and can create a chiral environment to influence the formation of one enantiomer over another (asymmetric catalysis).

Caption: General structure of a phenoxymethyl-ligated metal complex highlighting tunable components.

Comparative Analysis in Catalytic Oxidation

Oxidation reactions are fundamental in chemical synthesis. Metal complexes with phenoxy-imine ligands, a prominent subclass of phenoxymethyl ligands, have demonstrated significant potential in this area, particularly in the oxidation of hydrocarbons. The choice of both the metal and the ligand substituents dramatically influences the outcome.

A study involving new phenoxy-imine Schiff base ligands complexed with Chromium(III), Iron(III), and Ruthenium(III) provides a clear example of the metal's role.[5] When these complexes were tested as catalysts for the microwave-assisted oxidation of cyclohexane, the Ru(III) complex consistently showed the highest product formation.[5] This suggests that for this specific ligand scaffold and reaction, the intrinsic properties of Ruthenium make it a more effective catalyst than Iron or Chromium.[5]

Metal ComplexSubstrateOxidantConversion (%)Selectivity to Ketone (%)Selectivity to Alcohol (%)Source
[Cr(L)Cl₂]Cl·H₂O CyclohexaneH₂O₂43.158.741.3[5]
[Fe(L)Cl₂]Cl·2H₂O CyclohexaneH₂O₂52.456.543.5[5]
[Ru(L)Cl₂]Cl CyclohexaneH₂O₂68.2 61.3 38.7[5]
[CuL]·(H₂O) 3,5-DTBC¹O₂~100>99 to DBQ²-
[MnL]·(H₂O) 3,5-DTBC¹O₂~100>99 to DBQ²-
[Co₄(NNCO)₆Cl₂] 3,5-DTBC¹O₂~100>99 to DBQ²-

¹3,5-di-tert-butylcatechol; ²3,5-di-tert-butylbenzoquinone. Data is compiled for illustrative comparison; reaction conditions may vary between sources.

In a different study mimicking the activity of the catechol oxidase enzyme, the catalytic activity for oxidizing catechol to quinone followed the order: Cu(II) > Co(II) > Mn(II) > Zn(II). The copper complex exhibited the highest catalytic activity, while the redox-inert nature of Zn(II) resulted in the lowest performance, highlighting the importance of the metal's ability to undergo oxidation-reduction cycles.

Mechanistic Considerations: The Role of the Metal and Ligand

The catalytic cycle for oxidation by these complexes is often proposed to proceed through a high-valent metal-oxo intermediate. The metal center is first oxidized by the oxidant (e.g., H₂O₂), forming a highly reactive species that then transfers an oxygen atom to the substrate, regenerating the catalyst in its initial oxidation state.

Furthermore, the phenolate ligand itself is not always a passive spectator. It is recognized as a "non-innocent" ligand, meaning it can actively participate in the reaction's redox chemistry.[6] In some cases, the one-electron oxidized species is best described as a metal-phenoxyl radical, which can be a key intermediate in the catalytic cycle.[6]

Catalytic_Cycle Catalyst [Mⁿ(L)] Intermediate [Mⁿ⁺²(L)(O)] High-Valent Intermediate Catalyst->Intermediate + XO - X Substrate Substrate (RH) Product Product (ROH) Oxidant Oxidant (XO) Waste Waste (X) Intermediate->Catalyst + RH - ROH Experimental_Workflow cluster_synthesis Part A: Catalyst Synthesis cluster_catalysis Part B: Catalytic Testing Ligand_Synth 1. Ligand Synthesis (Schiff Base) Complexation 2. Complexation (with Metal Salt) Ligand_Synth->Complexation Characterization1 3. Characterization (FT-IR, NMR, etc.) Complexation->Characterization1 Setup 4. Reactor Setup (Substrate, Catalyst) Characterization1->Setup Use Catalyst Reaction 5. Catalytic Reaction (Microwave, Temp, Time) Setup->Reaction Analysis 6. Product Analysis (GC) Reaction->Analysis

Sources

Comparative

A Comparative Guide to the Stability of 1,2-bis(phenoxymethyl)benzene Under Diverse Reaction Conditions

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical linkers and building blocks is paramount to the success of a synthetic route and the integrity of the final produc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical linkers and building blocks is paramount to the success of a synthetic route and the integrity of the final product. 1,2-bis(phenoxymethyl)benzene is a rigid, aromatic linker that offers a defined spatial orientation for appended molecular fragments. However, its utility is fundamentally dictated by its stability under the various conditions it may encounter during synthesis, purification, and application.

This guide provides an in-depth assessment of the stability of 1,2-bis(phenoxymethyl)benzene. As direct, comprehensive stability studies on this specific molecule are not prevalent in the literature, this analysis synthesizes data from closely related analogues and fundamental principles of organic chemistry to provide a robust predictive guide. We will compare its expected performance against two relevant alternatives: its structural isomer, 1,4-bis(phenoxymethyl)benzene , and a common related linker, dibenzyl ether , to provide a clear context for its application.

Comparative Stability Analysis

The stability of 1,2-bis(phenoxymethyl)benzene is primarily governed by the two ether linkages, specifically the bonds between the benzylic carbons and the phenoxy oxygens (a benzyl phenyl ether moiety). Ethers are generally known for their chemical inertness, making them excellent solvents and linkers.[1] However, specific structural features can render them susceptible to cleavage under certain conditions.

Acidic Stability

Ethers are prone to cleavage under strong acidic conditions, typically requiring heat. The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[2] The subsequent cleavage can occur via an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate.[1]

For all three compounds, the ether oxygen is bonded to a benzylic carbon. Cleavage of the C-O bond would generate a relatively stable benzyl carbocation, suggesting a propensity for an SN1-type mechanism.

  • 1,2-bis(phenoxymethyl)benzene: The proximity of the two ether groups in the ortho position may introduce subtle electronic or steric effects, but it is not expected to dramatically alter the fundamental acid-catalyzed cleavage mechanism compared to its isomer.

  • 1,4-bis(phenoxymethyl)benzene: The para isomer is expected to exhibit very similar acid stability to the ortho isomer, as the electronic environment of the ether linkage is nearly identical.

  • Dibenzyl Ether: This molecule also cleaves under strong acid but may exhibit slightly different kinetics depending on the specific acid and conditions used.

Mechanistic Insight: Acid-Catalyzed Cleavage

The diagram below illustrates the proposed SN1-like mechanism for the acid-catalyzed cleavage of one of the ether linkages in 1,2-bis(phenoxymethyl)benzene.

Acid-Catalyzed Cleavage of 1,2-bis(phenoxymethyl)benzene cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Nucleophilic Attack A 1,2-bis(phenoxymethyl)benzene B Protonated Ether (Oxonium Ion) A->B + H⁺ C Benzylic Carbocation + Phenol B->C Slow, Rate-Determining D Final Products (e.g., Benzyl Halide + Phenol) C->D + Nucleophile (X⁻) General Workflow for Chemical Stability Testing A Prepare Stock Solution of Test Compound (e.g., 1 mg/mL in Acetonitrile) C Initiate Experiment: Mix Stock with Stress Solution in vials (t=0) A->C B Prepare Stress Solutions (e.g., 1 M HCl, 1 M NaOH, 3% H₂O₂, etc.) B->C D Incubate under Controlled Conditions (e.g., 60°C water bath) C->D E Sample at Time Points (e.g., 0, 2, 6, 12, 24 hours) D->E F Quench Reaction (e.g., neutralize acid/base) E->F G Analyze by HPLC-UV (Quantify remaining parent compound) F->G H Plot % Remaining vs. Time and Determine Degradation Rate G->H

Sources

Validation

A Guide to the Structural Elucidation of 1,2-bis(phenoxymethyl)benzene: A Cross-Validation of Experimental and Theoretical Methodologies

For researchers, scientists, and professionals in drug development, the precise structural characterization of organic molecules is a cornerstone of innovation. In this comprehensive guide, we delve into the structural a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of organic molecules is a cornerstone of innovation. In this comprehensive guide, we delve into the structural analysis of 1,2-bis(phenoxymethyl)benzene, a molecule of interest for its potential applications in materials science and medicinal chemistry. This document provides a detailed comparison of expected experimental data with theoretical predictions, offering a robust framework for its characterization.

Due to the limited availability of published experimental and theoretical data for 1,2-bis(phenoxymethyl)benzene, this guide will present a predictive approach based on established spectroscopic principles and data from closely related analogues. This methodology serves as a practical blueprint for the structural validation of this and similar compounds.

The Molecule: 1,2-bis(phenoxymethyl)benzene

1,2-bis(phenoxymethyl)benzene (Molecular Formula: C₂₀H₁₈O₂, Molecular Weight: 290.36 g/mol , CAS: 10403-74-4) is an aromatic ether. Its structure, featuring two phenoxymethyl groups attached to adjacent positions of a central benzene ring, allows for significant conformational flexibility, making its structural analysis a compelling case study.

Experimental Characterization: A Predictive Approach

A thorough experimental characterization is fundamental to understanding the true structure of a molecule. Here, we outline the expected outcomes from key spectroscopic techniques.

Synthesis of 1,2-bis(phenoxymethyl)benzene

The synthesis of 1,2-bis(phenoxymethyl)benzene is typically achieved through a Williamson ether synthesis. This involves the reaction of 1,2-bis(bromomethyl)benzene with sodium phenoxide. The latter is generated in situ by treating phenol with a base such as sodium hydride.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 1,2-Bis(bromomethyl)benzene p1 1,2-Bis(phenoxymethyl)benzene r1->p1 + 2 eq. r2 Sodium Phenoxide r2->p1 G cluster_workflow DFT Workflow start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq nmr NMR Chemical Shift Calculation (GIAO) opt->nmr compare_ir Compare Calculated and Experimental IR Spectra freq->compare_ir compare_nmr Compare Calculated and Experimental NMR Shifts nmr->compare_nmr exp_ir Experimental IR Data exp_ir->compare_ir exp_nmr Experimental NMR Data exp_nmr->compare_nmr validation Structural Validation compare_ir->validation compare_nmr->validation

Caption: A typical workflow for the theoretical study of 1,2-bis(phenoxymethyl)benzene.

Cross-Validation: Bridging Experiment and Theory

The core of this guide lies in the cross-validation of the predicted experimental data with the theoretical calculations.

Structural Comparison

While a crystal structure for 1,2-bis(phenoxymethyl)benzene is not publicly available, the structure of the closely related 1,2-dimethyl-4,5-bis(phenoxymethyl)benzene provides valuable insight. In this analogue, the two terminal phenyl rings are oriented at a dihedral angle of 82.5° with respect to the central benzene ring. This suggests a non-planar, sterically hindered conformation, which is likely to be adopted by 1,2-bis(phenoxymethyl)benzene as well. A DFT-optimized geometry would be expected to show a similar twisted conformation.

Spectroscopic Comparison

The table below summarizes the expected comparison between experimental and theoretical data.

Parameter Predicted Experimental Data Expected Theoretical (DFT) Data Points of Comparison
¹H NMR (ppm) - Methylene singlet: ~5.0-5.5- Aromatic multiplets: 6.8-7.4- Calculated chemical shifts for each proton.- Correlation between predicted and calculated shifts.- Confirmation of signal assignments.
¹³C NMR (ppm) - Methylene: 65-75- Aromatic: 115-160- Calculated chemical shifts for each carbon.- Agreement in the number of signals and their chemical shifts.
FT-IR (cm⁻¹) - C-O-C stretch: ~1250-1200- Aromatic C=C stretch: ~1600-1450- Calculated vibrational frequencies for each mode.- Correspondence of major vibrational bands.

Discrepancies between the experimental and theoretical data can often be attributed to solvent effects and intermolecular interactions in the experimental setting, which are not typically accounted for in gas-phase DFT calculations.

Conclusion

The structural elucidation of 1,2-bis(phenoxymethyl)benzene serves as an excellent example of the synergy between experimental and theoretical techniques. While direct experimental data is currently limited, a predictive approach based on sound chemical principles, coupled with a well-defined computational strategy, provides a robust pathway for its comprehensive characterization. This guide offers a framework for researchers to confidently approach the structural analysis of this and other novel molecules, ensuring the scientific rigor required for advanced research and development.

References

  • U.S. Environmental Protection Agency. Substance Registry Services - Benzene, 1,2-bis(phenoxymethyl)-. [Link]

  • Yin, G.-D., Wang, Z.-G., & Wu, A.-X. (2005). 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2148–o2149. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Comparative

Evaluating 1,2-bis(phenoxymethyl)benzene as a Ligand: A Comparative Guide Against Established Systems

Introduction In the realm of homogeneous catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability in chemical transformations. Ligands, by coordinating to a ce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of homogeneous catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability in chemical transformations. Ligands, by coordinating to a central metal atom, modulate its electronic and steric properties, thereby dictating the outcome of a catalytic cycle. While highly sophisticated and often complex ligand architectures have been developed for challenging reactions, there remains an interest in exploring simpler, more accessible ligand scaffolds. This guide provides an in-depth evaluation of 1,2-bis(phenoxymethyl)benzene, a simple O,O-bidentate ligand, and assesses its potential performance against well-established, high-performance systems, particularly the robust POCOP-type pincer ligands, in the context of palladium-catalyzed cross-coupling reactions.

The choice of a catalytic system often represents a trade-off between the cost and complexity of ligand synthesis and the desired catalytic performance. 1,2-bis(phenoxymethyl)benzene presents an attractive target for investigation due to its straightforward synthesis from commercially available precursors. However, its potential efficacy as a ligand in demanding catalytic applications, such as the widely used Suzuki-Miyaura cross-coupling, has not been reported. This guide will, therefore, undertake a comparative analysis based on fundamental principles of coordination chemistry and catalysis to predict the performance of 1,2-bis(phenoxymethyl)benzene and to provide a clear, data-supported rationale for its potential limitations when compared to state-of-the-art catalytic systems.

Structural and Electronic Properties of the Ligands

The performance of a ligand is intrinsically linked to its structural and electronic characteristics. Here, we dissect the key features of 1,2-bis(phenoxymethyl)benzene and contrast them with a representative of a high-performance ligand class, the POCOP pincer ligands.

1,2-bis(phenoxymethyl)benzene: A Flexible O-Donor Ligand

1,2-bis(phenoxymethyl)benzene is a bidentate ligand where two phenoxymethyl groups are attached to a benzene backbone at the ortho positions. The coordinating atoms are the two ether oxygen atoms, which act as neutral, two-electron donors.

  • Structure: The linkage between the two oxygen donors is a flexible o-xylyl group. This flexibility allows the ligand to adopt various conformations, which can be a double-edged sword in catalysis. While it can accommodate different metal centers, it may also lead to less defined and potentially less stable coordination geometries. The chelate ring formed upon coordination to a metal center would be a seven-membered ring, which is generally less stable than five- or six-membered rings.

  • Electronic Properties: Ether oxygens are relatively weak σ-donors compared to phosphines or N-heterocyclic carbenes (NHCs). This means they donate less electron density to the metal center. In catalytic cycles involving oxidative addition, such as the Suzuki-Miyaura reaction, an electron-rich metal center is often desirable to facilitate the initial activation of the aryl halide. The weak donating nature of the ether oxygens in 1,2-bis(phenoxymethyl)benzene is therefore a potential significant drawback.

Figure 1: Structure of 1,2-bis(phenoxymethyl)benzene.

POCOP Pincer Ligands: A Rigid, Strong-Donating Framework

POCOP pincer ligands are a class of tridentate ligands that coordinate to a metal center in a meridional fashion, creating a highly stable and well-defined coordination environment. A typical POCOP ligand consists of a central aryl ring flanked by two phosphinite groups.

  • Structure: The tridentate and meridional coordination of POCOP ligands leads to the formation of two stable five-membered metallacycles. This rigid framework imparts exceptional thermal stability to the resulting metal complexes, a highly desirable trait in catalysis.[1]

  • Electronic Properties: The two phosphorus atoms of the phosphinite groups are strong σ-donors, significantly increasing the electron density at the metal center. Furthermore, the central aryl ring is typically deprotonated at the position between the two phosphinite substituents, forming a strong, anionic carbon-metal bond. This combination of two strong neutral P-donors and one strong anionic C-donor makes POCOP ligands exceptionally potent in stabilizing metal centers and facilitating key catalytic steps like oxidative addition.[2][3]

Figure 2: General structure of a POCOP pincer ligand.

Comparative Performance Analysis: A Predictive Evaluation

Lacking direct experimental data for the catalytic activity of 1,2-bis(phenoxymethyl)benzene, we can predict its likely performance by comparing its inherent properties to those of high-performance pincer systems in the context of a demanding catalytic reaction, the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura Cross-Coupling Reaction: A Benchmark for Catalytic Performance

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[4][5] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of the ligand in facilitating these steps, particularly the initial oxidative addition of the aryl halide to the Pd(0) center, is crucial for a high-performing catalyst.

Suzuki_Miyaura_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation (R-B(OR')_2) C->D E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance of Established Pincer Ligand Systems

Palladium complexes bearing pincer ligands are known for their exceptional activity and stability in Suzuki-Miyaura cross-coupling reactions. They can effectively catalyze the coupling of challenging substrates, such as sterically hindered aryl chlorides, often with very low catalyst loadings.[6][7]

Ligand TypeSubstratesCatalyst Loading (mol%)Reaction ConditionsYield (%)TONReference
POCOP Aryl bromides & Phenylboronic acid0.001Toluene, 100°CQuantitativeup to 100,000[7]
NNN Pincer 4-Bromotoluene & Phenylboronic acid1.0Dioxane/H₂O, 100°C~100~100[8]
PBP Pincer 4-Bromoanisole & Phenylboronic acid0.1Toluene, 100°C98980[9]
Aminophosphine Pincer Aryl bromides & Phenylboronic acid0.001Toluene, 100°CQuantitativeup to 100,000[6]

Table 1: Performance of various palladium pincer complexes in the Suzuki-Miyaura cross-coupling reaction.

Predicted Performance of 1,2-bis(phenoxymethyl)benzene

Based on the comparative analysis of its structural and electronic properties, a hypothetical palladium complex of 1,2-bis(phenoxymethyl)benzene is predicted to exhibit significantly lower performance in the Suzuki-Miyaura reaction compared to established pincer systems.

  • Lower Catalytic Activity: The weak σ-donating ability of the ether oxygens would result in a less electron-rich palladium center. This would likely lead to a slower rate of oxidative addition, the turnover-limiting step for many cross-coupling reactions, especially with less reactive aryl chlorides.

  • Lower Stability: The flexible nature of the ligand and the formation of a seven-membered chelate ring would likely result in a less stable palladium complex compared to the rigid pincer systems. This could lead to ligand dissociation and the formation of palladium black, deactivating the catalyst, particularly at the elevated temperatures often required for cross-coupling reactions.

  • Substrate Scope Limitations: Due to its predicted lower activity, a catalyst based on 1,2-bis(phenoxymethyl)benzene would likely be limited to more reactive substrates, such as aryl iodides and activated aryl bromides. The coupling of challenging substrates like aryl chlorides or sterically hindered partners would be highly improbable.

Experimental Protocols for a High-Performance System

To provide a practical benchmark, the following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a high-performance aminophosphine pincer palladium complex, adapted from the literature.[6][7]

Representative Suzuki-Miyaura Cross-Coupling Protocol

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Palladium pincer complex (e.g., [C₆H₃-2,6-{NHP(piperidinyl)₂}₂Pd(Cl)]) (0.001 mol%)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Add a stock solution of the palladium pincer complex in toluene to achieve the desired catalyst loading.

  • Add the remaining volume of toluene.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100°C.

  • Stir the reaction mixture vigorously for the specified time (typically ranging from a few minutes to a few hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Figure 4: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This guide provides a comprehensive evaluation of the potential of 1,2-bis(phenoxymethyl)benzene as a ligand in catalysis, framed against the benchmark of established, high-performance pincer ligand systems. Based on a thorough analysis of its structural and electronic properties, it is predicted that palladium complexes of 1,2-bis(phenoxymethyl)benzene would exhibit significantly lower catalytic activity and stability compared to their pincer counterparts in demanding applications such as the Suzuki-Miyaura cross-coupling. The weak σ-donating nature of the ether oxygens and the flexible, larger chelate ring are key factors contributing to this anticipated lower performance.

While this theoretical evaluation suggests that 1,2-bis(phenoxymethyl)benzene is unlikely to be a competitive ligand for challenging cross-coupling reactions, experimental validation is necessary to confirm these predictions. Future research could explore the synthesis and characterization of its metal complexes and their testing in a range of catalytic reactions. Furthermore, this simple scaffold could serve as a starting point for the design of more sophisticated ether-based ligands, for instance, by incorporating electron-donating groups on the aromatic backbones or by modifying the linker to create a more rigid and pre-organized binding pocket. Such studies would contribute to a deeper understanding of the structure-activity relationships in this class of ligands.

References

  • Bedford, R. B., et al. (2000). High-turnover Suzuki coupling using a palladium pincer complex.
  • Chatani, N., et al. (2008). Nickel-Catalyzed Cross-Coupling of Aryl and Vinyl Methyl Ethers with Organoboron Reagents. Journal of the American Chemical Society, 130(4), 1248-1249.
  • van Koten, G. (1990). Symmetrically and unsymmetrically substituted NCN-pincer ligands; a new approach towards the control of reactivity of organometallic complexes. Pure and Applied Chemistry, 62(6), 1155-1162.
  • Dankwardt, J. W. (2004). Nickel-Catalyzed Cross-Coupling of Aryl and Vinyl Ethers with Grignard Reagents.
  • Fryzuk, M. D., & Morris, R. H. (1977). Synthesis and characterization of some pincer-ligand rhodium(I) and iridium(I) complexes. Journal of the American Chemical Society, 99(23), 7774-7775.
  • Givskov, M., et al. (2012). Palladium-catalyzed cross-coupling of aryl ethers with organozinc reagents.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Özdemir, İ., et al. (2023). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Heliyon, 9(7), e17608. [Link]

  • Peris, E., & Crabtree, R. H. (2018). Key factors in pincer ligand design. Chemical Society Reviews, 47(6), 1959-1970. [Link]

  • Selander, N., & Szabó, K. J. (2011). Catalysis by Palladium Pincer Complexes. Chemical Reviews, 111(3), 2048-2076.
  • Song, G., et al. (2013). Palladium(II) complexes supported by PBP and POCOP pincer ligands: a comparison of their structure, properties and catalytic activity. Dalton Transactions, 42(40), 14466-14476. [Link]

  • Tobisu, M., & Chatani, N. (2011). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 44(8), 635-645.
  • Wenkert, E., et al. (1979). Nickel-catalyzed arylation of Grignard reagents. Journal of the American Chemical Society, 101(18), 5370-5376.
  • Wolfe, J. P., et al. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Bolliger, J. L., et al. (2007). Short, Facile, and High-Yielding Synthesis of Extremely Efficient Pincer-Type Suzuki Catalysts Bearing Aminophosphine Substituents. Angewandte Chemie International Edition, 46(34), 6514-6517. [Link]

  • Frech, C. M., et al. (2006). Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. Angewandte Chemie International Edition, 45(1), 133-137. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., et al. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(1), 25-28.
  • Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(9), 1769-1778.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,2-bis(phenoxymethyl)benzene for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant di...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-bis(phenoxymethyl)benzene, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to providing value beyond the product itself is rooted in fostering a culture of safety and environmental responsibility.

Understanding the Hazard Profile of 1,2-bis(phenoxymethyl)benzene

1,2-bis(phenoxymethyl)benzene is an aromatic ether that presents a significant environmental hazard. According to its Safety Data Sheet (SDS), it is classified as very toxic to aquatic life with long-lasting effects[1]. This characteristic is the primary driver for its classification and subsequent disposal as a hazardous waste. While not explicitly listed by name under the Resource Conservation and Recovery Act (RCRA) F, K, P, or U lists, its aquatic toxicity necessitates its management as a characteristic hazardous waste[2][3]. The causality behind this is to prevent the release of substances that can cause significant harm to ecosystems, even in small concentrations[4][5].

Key Hazard Information:
Hazard ClassificationGHS StatementPrimary Concern
Acute Aquatic ToxicityH400: Very toxic to aquatic lifeImmediate harm to aquatic organisms upon release.
Chronic Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effectsLong-term damage to aquatic ecosystems.

The Disposal Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last and that all regulatory and safety considerations are met.

DisposalWorkflow cluster_pre_disposal Pre-Disposal & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A 1. Identify Waste Stream (1,2-bis(phenoxymethyl)benzene and contaminated materials) B 2. Determine Hazardous Waste Status (Characteristic Toxicity due to Aquatic Hazard) A->B C 3. Select Compatible Waste Container (Chemically resistant, leak-proof) B->C Proceed to Collection D 4. Properly Label Container ('Hazardous Waste', chemical name, hazards) C->D E 5. Store in Designated Satellite Accumulation Area (SAA) D->E F 6. Arrange for Pickup by EHS or Licensed Waste Hauler E->F Container Full or Time Limit Reached G 7. Manifest and Transport to a Permitted TSDF F->G H 8. Final Treatment/Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for 1,2-bis(phenoxymethyl)benzene.

Detailed, Step-by-Step Disposal Protocol

This protocol provides a comprehensive, step-by-step methodology for the safe and compliant disposal of 1,2-bis(phenoxymethyl)benzene.

Part 1: Waste Identification and Segregation

The first and most critical step is the accurate identification of the waste stream. This includes not only pure, unused, or expired 1,2-bis(phenoxymethyl)benzene but also any materials contaminated with it.

  • Rationale: Proper identification is the foundation of compliant waste management. Misidentification can lead to improper handling, environmental release, and regulatory violations.

Procedure:

  • Identify all waste containing 1,2-bis(phenoxymethyl)benzene. This includes:

    • Unused or expired chemical.

    • Residues from reaction vessels.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Spill cleanup materials.

    • Contaminated labware (e.g., pipette tips, weighing boats).

  • Segregate this waste stream from all other laboratory waste. Do not mix it with non-hazardous waste or other types of hazardous waste.

    • Causality: Mixing hazardous waste with non-hazardous waste renders the entire mixture hazardous, increasing disposal costs and regulatory burden[6].

Part 2: Waste Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Rationale: A compatible and properly sealed container prevents the release of the chemical into the environment and protects personnel from exposure.

Procedure:

  • Select a chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Ensure the container is in good condition. Do not use containers that are cracked, leaking, or have a damaged lid.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • On the label, clearly write:

    • The full chemical name: "1,2-bis(phenoxymethyl)benzene".

    • The hazard characteristics: "Toxic", "Environmental Hazard".

    • The date the first waste was added to the container.

    • The name and contact information of the generating researcher or lab.

    • Causality: Proper labeling is a federal and state requirement that communicates the hazards of the container's contents to all personnel and ensures proper handling by waste management professionals[7].

Part 3: Accumulation and Storage

Waste must be stored safely in the laboratory prior to its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Rationale: Safe storage in a designated area minimizes the risk of spills, exposure, and accidental mixing with incompatible materials.

Procedure:

  • Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the operator.

  • Ensure the SAA is in a secondary containment bin or tray. This will contain any potential leaks or spills.

  • Keep the waste container closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA. While 1,2-bis(phenoxymethyl)benzene is not acutely hazardous, it is good practice to be aware of these limits.

  • Arrange for waste pickup promptly once the container is full or has been in the SAA for the maximum allowable time according to your institution's policies (typically 90 or 180 days).

Part 4: Final Disposal

The final disposal of 1,2-bis(phenoxymethyl)benzene must be conducted by a licensed and permitted hazardous waste management company.

  • Rationale: Professional hazardous waste disposal ensures that the chemical is treated and disposed of in a manner that is compliant with all federal, state, and local regulations and minimizes environmental impact[4].

Procedure:

  • Contact your institution's EHS department to schedule a waste pickup.

  • Ensure the hazardous waste manifest is completed accurately. This is a legal document that tracks the waste from your laboratory to its final destination.

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • The most appropriate disposal method for 1,2-bis(phenoxymethyl)benzene is high-temperature incineration.

    • Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule, preventing its release into the environment.

Spill Management: Immediate and Essential Actions

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

Procedure:

  • Evacuate all non-essential personnel from the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.

  • If the spill is small and you are trained to handle it:

    • Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with all spill cleanup materials as "Hazardous Waste" and include the chemical name.

    • Arrange for pickup and disposal through your EHS department.

By adhering to this comprehensive guide, you are not only ensuring the safety of your laboratory and community but also upholding the principles of scientific integrity and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Hazardous Waste Experts. (2014). Chemical Waste That Impact on Aquatic Life or Water Quality. Retrieved from [Link]

  • University of Houston. Chemical Waste. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • ACT Enviro. (2023). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Enva. (2023). Impact of Chemical Waste on Water Streams. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (2016). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. Benzene Use SOP. Retrieved from [Link]

  • U.S. Environmental Protection Agency. System of Registries: Benzene, 1,2-bis(phenoxymethyl)-. Retrieved from [Link]

  • Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]

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